molecular formula C3H6O4 B1234286 L-Glyceric acid CAS No. 28305-26-2

L-Glyceric acid

Cat. No.: B1234286
CAS No.: 28305-26-2
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-glyceric acid is an optically active form of glyceric acid having L-configuration. It is a glyceric acid and a (2S)-2-hydroxy monocarboxylic acid. It is an enantiomer of a D-glyceric acid.
(2S)-2,3-dihydroxypropanoic acid has been reported in Lotus burttii, Lotus tenuis, and other organisms with data available.

Properties

IUPAC Name

(2S)-2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182557
Record name Glyceric acid, l-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28305-26-2
Record name L-Glyceric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28305-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceric acid, l-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028305262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceric acid, l-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O316U8TKI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The History and Discovery of L-Glyceric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-Glyceric acid, a naturally occurring three-carbon sugar acid, has emerged from relative obscurity to become a significant biomarker in the diagnosis of the rare inborn error of metabolism, Primary Hyperoxaluria Type 2 (PH2). This technical guide provides a comprehensive overview of the history, discovery, and biochemical significance of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the historical context of its discovery, its physicochemical properties, and the metabolic pathways in which it plays a crucial role. This document includes detailed experimental protocols for its synthesis, resolution, and analysis, along with quantitative data and visual representations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this important molecule.

Introduction

Glyceric acid, in its racemic form, has been known to chemists since the 19th century, with early reports of its synthesis dating back to 1861 by the Russian chemist Friedrich Konrad Beilstein, who produced it through the oxidation of glycerol.[1] However, the biological significance of its specific stereoisomers, D- and this compound, remained largely unexplored for another century. While D-Glyceric acid is a known metabolite in various organisms, this compound's role in human metabolism was catapulted into the scientific spotlight with the discovery of a new genetic disorder.

The pivotal moment in the history of this compound came in 1968 when Williams and Smith identified it as the key urinary metabolite in a new variant of primary hyperoxaluria, which they termed "L-glyceric aciduria."[2] This discovery not only provided a diagnostic marker for what is now known as Primary Hyperoxaluria Type 2 (PH2) but also opened a new avenue of research into the complexities of glyoxylate (B1226380) and hydroxypyruvate metabolism.

This guide will delve into the historical milestones of this compound's discovery, its synthesis and resolution, its role in the pathophysiology of PH2, and the analytical methods used for its detection and quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its study and application in research and diagnostics. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula C₃H₆O₄[3]
Molecular Weight 106.08 g/mol [3]
CAS Number 28305-26-2[3]
Appearance Colorless syrup[3]
Melting Point <25 °C[3]
Boiling Point 412.0 °C (predicted)
pKa (Strongest Acidic) 3.42 (predicted)[4]
Water Solubility 639 g/L (predicted)[4]
Density 1.558 g/cm³

The Discovery of L-Glyceric Aciduria (Primary Hyperoxaluria Type 2)

The seminal discovery of this compound's role in human metabolic disease was a direct result of investigations into patients with primary hyperoxaluria who did not exhibit the typical excretion of glycolic acid (the hallmark of Primary Hyperoxaluria Type 1).

The 1968 Landmark Study by Williams and Smith

In their 1968 paper published in the New England Journal of Medicine, H. E. Williams and L. H. Smith Jr. described a new genetic variant of primary hyperoxaluria characterized by the urinary excretion of this compound.[2]

The following is a summary of the experimental approach used by Williams and Smith to identify this compound in the urine of patients with what would become known as PH2. This protocol is reconstructed based on the methodologies described in their and related publications of that era.

Objective: To isolate and identify the unknown organic acid excreted in the urine of patients with a novel form of primary hyperoxaluria.

Materials:

  • 24-hour urine collections from patients and healthy controls.

  • Anion-exchange resin (Dowex 1-X8, formate (B1220265) form).

  • Cation-exchange resin (Dowex 50-X8, hydrogen form).

  • Formic acid solutions of varying concentrations for gradient elution.

  • Reagents for colorimetric assays and paper chromatography.

  • Purified lactate (B86563) dehydrogenase (LDH).

  • Nicotinamide adenine (B156593) dinucleotide (NAD+).

  • An optical rotatory dispersion (ORD) instrument.

Methodology:

  • Sample Preparation: A 24-hour urine sample was acidified and passed through a column of Dowex 50-X8 (H+) to remove cations.

  • Anion-Exchange Chromatography: The effluent from the cation-exchange column was then applied to a Dowex 1-X8 (formate) column. The column was washed with water to remove neutral and basic compounds.

  • Elution of Organic Acids: The organic acids were eluted from the anion-exchange column using a gradient of formic acid. Fractions were collected and assayed for organic acid content.

  • Identification of the Unknown Peak: A large, unidentified peak was observed in the chromatograms of patient urine that was absent in normal urine.

  • Characterization of the Unknown Compound:

    • Colorimetric Reactions: The fractions containing the unknown compound were subjected to various colorimetric tests for organic acids.

    • Paper Chromatography: The unknown compound was further purified by paper chromatography and its migration was compared to known standards.

    • Enzymatic Assay: The isolated compound was tested as a substrate for lactate dehydrogenase in the presence of NAD+. The reaction was monitored for the reduction of NAD+ to NADH.

    • Derivative Analysis: Chemical derivatives of the isolated compound were prepared and their properties were compared to derivatives of authentic glyceric acid.

    • Optical Rotatory Dispersion: The optical rotation of the isolated compound was measured to determine its stereochemistry. The results were consistent with the L-configuration.[5]

The Biochemical Basis of L-Glyceric Aciduria

The accumulation of this compound in PH2 is a direct consequence of a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) .[7] This enzyme is responsible for the detoxification of glyoxylate to glycolate (B3277807) and the reduction of hydroxypyruvate to D-glycerate.[1]

The Metabolic Pathway

In a healthy individual, hydroxypyruvate, a product of serine metabolism, is converted to D-glycerate by GRHPR.[8] In individuals with PH2, the deficiency of GRHPR leads to an accumulation of hydroxypyruvate. This excess hydroxypyruvate is then alternatively reduced to this compound by the action of lactate dehydrogenase (LDH).[9]

metabolic_pathway serine L-Serine hydroxypyruvate Hydroxypyruvate serine->hydroxypyruvate Transamination d_glycerate D-Glycerate hydroxypyruvate->d_glycerate Reduction l_glycerate This compound (Accumulates in PH2) hydroxypyruvate->l_glycerate Alternative Reduction glycolysis Glycolysis d_glycerate->glycolysis grhpr GRHPR (Deficient in PH2) grhpr->hydroxypyruvate ldh Lactate Dehydrogenase ldh->hydroxypyruvate synthesis_workflow start Glycerol oxidation Oxidation (Nitric Acid, NaNO₂) start->oxidation neutralization Neutralization (CaCO₃) oxidation->neutralization filtration1 Filtration neutralization->filtration1 conversion Conversion to Acid (H₂SO₄) filtration1->conversion precipitate1 Calcium Glycerate (precipitate) filtration1->precipitate1 filtration2 Filtration conversion->filtration2 end Dthis compound filtration2->end precipitate2 Calcium Sulfate (precipitate) filtration2->precipitate2 gcms_workflow urine_sample Urine Sample + Internal Standard extraction Liquid-Liquid Extraction (Ethyl Acetate) urine_sample->extraction evaporation1 Evaporation extraction->evaporation1 derivatization Derivatization (Oximation & Silylation) evaporation1->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis quantification Quantification (Calibration Curve) gcms_analysis->quantification

References

L-Glyceric Acid: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric acid, the (S)-enantiomer of glyceric acid, is a naturally occurring organic acid. While its presence in biological systems is often in trace amounts, significant accumulation is a key biomarker for the rare metabolic disorder, Primary Hyperoxaluria Type 2 (PH2). This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in plants, animals, microorganisms, and food. It details quantitative data where available, outlines comprehensive experimental protocols for its extraction and analysis, and illustrates its involvement in key metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research.

Natural Occurrence and Quantitative Data

This compound is found across various biological kingdoms, though often at low concentrations in healthy organisms. Its D-enantiomer is generally more abundant in nature. The following tables summarize the known occurrences and quantitative data for this compound.

Table 1: Occurrence and Concentration of this compound in Animals and Humans
Biological SourceConditionConcentrationReference(s)
Human PlasmaNormal< 5 µmol/L[1]
Human UrineNormal< 5 µmol/L[1]
Human UrineNormal (0-5 years)12-177 µg/mg creatinine (B1669602) (total glycerate)[2]
Human UrineNormal (>5 years)19-115 µg/mg creatinine (total glycerate)[2]
Human PlasmaSystemic Oxalosis (PH2)887 µmol/L[1]
Human UrinePrimary Hyperoxaluria Type 2 (L-Glyceric Aciduria)Significantly elevated[3][4]
Table 2: Occurrence of this compound in Plants
Plant SpeciesCommon NameNotesReference(s)
Populus tremulaAspenNaturally occurring[5]
Ardisia crenataCoralberryNaturally occurring[5]
Brassica napusRapeseedContains glyceric acid (isomer not specified)[6]
Vicia fabaFava BeanContains glyceric acid (isomer not specified)[6]
Table 3: Occurrence of this compound in Microorganisms
Microbial SpeciesNotesReference(s)
Gluconobacter sp.Primarily produces D-Glyceric acid from glycerol, with small amounts of this compound.[7]
Serratia sp.Used in the microbial resolution of Dthis compound to produce this compound by selectively degrading the D-enantiomer.[8]
Pseudomonas sp.Used in the microbial resolution of Dthis compound to produce this compound by selectively degrading the D-enantiomer.[8]
Table 4: Occurrence of this compound in Food
Food SourceCategoryNotesReference(s)
Poultry (Pheasant, Squab, Turkey, Quail)Animal ProductDetected in food metabolome databases.[9]
Gioddu (Sardinian fermented milk)Fermented DairyAccumulation of glyceric acid (isomer not specified) observed during fermentation.

Metabolic Pathways Involving this compound

This compound is primarily known for its role in the pathophysiology of Primary Hyperoxaluria Type 2. It is also connected to central metabolic pathways such as serine and glyoxylate (B1226380) metabolism.

This compound Formation in Primary Hyperoxaluria Type 2 (PH2)

In healthy individuals, the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) catalyzes the reduction of glyoxylate to glycolate (B3277807) and hydroxypyruvate to D-glycerate. In PH2, a deficiency in GRHPR leads to the accumulation of hydroxypyruvate, which is then reduced to this compound by a non-specific lactate (B86563) dehydrogenase.[9]

PH2_Pathway Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate LGlycericAcid This compound Hydroxypyruvate->LGlycericAcid LDH DGlycericAcid D-Glyceric Acid Hydroxypyruvate->DGlycericAcid GRHPR Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR GRHPR GRHPR (deficient in PH2) LDH Lactate Dehydrogenase

This compound formation in Primary Hyperoxaluria Type 2.
Connection to Serine and Glyoxylate Metabolism

This compound is metabolically linked to the amino acid serine. Serine can be converted to hydroxypyruvate, the direct precursor of this compound in PH2. Furthermore, the glyoxylate and dicarboxylate metabolism pathway is interconnected, with glyoxylate being a substrate for the GRHPR enzyme.

Serine_Glyoxylate_Metabolism cluster_serine Serine Metabolism cluster_glyoxylate Glyoxylate Metabolism Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination LGlycericAcid This compound Hydroxypyruvate->LGlycericAcid Reduction (in PH2) DGlycericAcid D-Glyceric Acid Hydroxypyruvate->DGlycericAcid GRHPR Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR

Metabolic links of this compound to serine and glyoxylate.

Experimental Protocols

Accurate quantification of this compound, especially its chiral separation from D-Glyceric acid, is crucial for research and diagnostics. Below are outlines of established methodologies.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine Samples

This method allows for the specific determination of this compound and its differentiation from the D-isomer.[10]

Sample Preparation:

Chromatographic Separation:

  • Column: Ristocetin A glycopeptide antibiotic silica (B1680970) gel bonded column.

  • Mobile Phase: Triethylamine acetate at pH 4.1 with 10% methanol.

  • Flow Rate: As per column specifications.

  • Temperature: Ambient.

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) to specifically detect the parent-to-daughter transitions of glyceric acid.

LCMS_Workflow UrineSample Urine Sample Dilution Dilution with Buffer UrineSample->Dilution ChiralColumn Chiral HPLC Separation Dilution->ChiralColumn ESI Electrospray Ionization (Negative Mode) ChiralColumn->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Quantification Quantification of This compound MSMS->Quantification

Workflow for chiral LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples

GC-MS is a common method for the analysis of organic acids. For chiral analysis, derivatization with a chiral reagent or use of a chiral column is necessary.

Extraction from Urine:

  • Acidify urine sample with HCl.

  • Add an internal standard.

  • Extract with tetrahydrofuran (B95107) (THF).[2]

  • Evaporate the organic solvent to dryness.

Derivatization:

  • The dried extract is derivatized to increase volatility. A two-step process of methoximation followed by silylation is common for organic acids.

GC-MS Analysis:

  • Column: A chiral capillary column (e.g., Chirasil-Val) is required for enantiomeric separation.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient is used to separate the analytes.

  • Ionization: Electron Impact (EI).

  • Detection: Mass spectrometer in full scan or Selected Ion Monitoring (SIM) mode.

GCMS_Workflow BiologicalSample Biological Sample Extraction Extraction with THF BiologicalSample->Extraction Derivatization Derivatization Extraction->Derivatization GC Chiral GC Separation Derivatization->GC MS Mass Spectrometry (EI) GC->MS Analysis Data Analysis MS->Analysis

Workflow for chiral GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves derivatization of this compound to a UV-absorbing compound.[1]

Sample Preparation and Derivatization:

  • Deproteinize plasma samples.

  • Incubate the sample with lactate dehydrogenase and NAD+ in the presence of phenylhydrazine.

  • L-Glycerate is oxidized to β-hydroxypyruvate, which then forms a phenylhydrazone derivative.

HPLC Analysis:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detector at the absorbance maximum of the phenylhydrazone derivative.

Conclusion

This compound, while a minor component in most natural systems, plays a critical role in the diagnosis of Primary Hyperoxaluria Type 2. Its natural occurrence is widespread but typically in trace amounts. This guide has summarized the current knowledge on its presence in various natural sources, provided available quantitative data, and detailed analytical methodologies for its detection and quantification. The metabolic pathways illustrated herein highlight its connection to central metabolism and its significance in disease. Further research, particularly in the quantitative analysis of this compound in a broader range of plants, foods, and microorganisms, will enhance our understanding of its physiological roles beyond its established importance in metabolic disorders.

References

L-Glyceric Acid: A Comprehensive Biochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric acid, a three-carbon sugar acid, is a critical intermediate in several metabolic pathways. While present in trace amounts under normal physiological conditions, its accumulation is a key biomarker for the rare inborn error of metabolism known as Primary Hyperoxaluria Type 2 (PH2), also referred to as L-Glyceric aciduria. This technical guide provides an in-depth exploration of the biochemical properties of this compound, its metabolic context, and detailed methodologies for its analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's role in health and disease, and to provide practical guidance for its study.

Physicochemical Properties of this compound

This compound, with the chemical formula C₃H₆O₄, is a chiral molecule. Its physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₆O₄[1]
Molecular Weight 106.08 g/mol [1]
CAS Number 28305-26-2[2]
pKa (Strongest Acidic) 3.42[3][4]
Predicted Water Solubility 639 g/L[3][4]
Appearance Colorless syrup[2]

Biochemical Significance and Metabolic Pathways

This compound is primarily significant in the context of Primary Hyperoxaluria Type 2 (PH2), an autosomal recessive disorder caused by mutations in the GRHPR gene. This gene encodes the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR).[5][6]

Under normal conditions, GRHPR catalyzes the NADPH-dependent reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate.[5][7] In individuals with PH2, the deficiency or absence of GRHPR activity leads to the accumulation of hydroxypyruvate. This excess hydroxypyruvate is then alternatively reduced to this compound by the action of lactate (B86563) dehydrogenase (LDH).[8] The accumulation and subsequent urinary excretion of this compound is a hallmark of PH2.[2]

The metabolic pathway alteration in Primary Hyperoxaluria Type 2 is depicted below:

PH2_Metabolic_Pathway cluster_enzymes Enzymes Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate DGlycerate D-Glycerate Hydroxypyruvate->DGlycerate Normal Pathway LGlycericAcid This compound Hydroxypyruvate->LGlycericAcid PH2 Pathway LDH Lactate Dehydrogenase (LDH) LDH->Hydroxypyruvate GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) GRHPR->Hydroxypyruvate Deficient Deficient in PH2 GRHPR->Deficient

Metabolic fate of hydroxypyruvate in normal and PH2 conditions.

Enzyme Kinetics

The enzyme central to this compound metabolism in the context of PH2 is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR). Understanding its kinetic properties is crucial for developing therapeutic strategies.

Human Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

Human GRHPR exhibits a preference for NADPH over NADH as a cofactor.[9] In the presence of NADPH, its activity towards hydroxypyruvate is six times higher than towards glyoxylate.[8]

Substrate/CofactorKmNotesSource
NADPH 0.011 mMHigher affinity compared to NADH.[9]
NADH 2.42 mMLower affinity compared to NADPH.[9]
Bacterial Hydroxypyruvate Reductase (from Methylobacterium extorquens AM1)

While not human, the kinetic parameters of bacterial hydroxypyruvate reductase provide valuable comparative data.

Substrate/CofactorKmSource
NADH 0.04 mM[7]
NADPH 0.06 mM[7]
Hydroxypyruvate 0.1 mM[7]
Glyoxylate 1.5 mM[7]
Glycerate (reverse reaction) 2.6 mM[7]

Experimental Protocols

Accurate and reliable methods for the quantification of this compound are essential for the diagnosis of PH2 and for research purposes.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for L- and D-Glyceric Acid in Urine

This method allows for the specific determination of the enantiomeric configuration of glyceric acid, which is crucial for differential diagnosis.[3]

Sample Preparation: Urine samples can be used with minimal preparation. For enhanced recovery, an extraction with tetrahydrofuran (B95107) (THF) can be performed.[4]

  • To 1 volume of urine, add 4 volumes of THF.

  • Vortex vigorously for 1 minute.

  • Centrifuge to separate the phases.

  • Transfer the upper THF layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions:

  • Column: Ristocetin A glycopeptide antibiotic silica (B1680970) gel bonded column (narrow-bore).[3]

  • Mobile Phase: Triethylamine acetate (B1210297) at pH 4.1 with 10% methanol.[3]

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]

  • Detection: Triple quadrupole mass spectrometer.

  • Monitoring: Multiple Reaction Monitoring (MRM) using specific parent-to-daughter transitions for glyceric acid.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample THF_Extraction Tetrahydrofuran Extraction Urine->THF_Extraction Evaporation Evaporation THF_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Chiral LC Separation (Ristocetin A column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Data Data Acquisition and Analysis MS->Data

Workflow for the chiral LC-MS/MS analysis of glyceric acid.
GRHPR (Glyoxylate Reductase) Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay provides a non-invasive method for assessing GRHPR enzyme activity.[10]

PBMC Isolation:

  • Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Wash the isolated PBMCs with phosphate-buffered saline (PBS).

  • Lyse the cells to prepare a protein extract.

Enzyme Activity Measurement:

  • Reaction Mixture:

    • Substrate: Glyoxylic acid (concentrations ranging from 0.2 to 2.5 mM).

    • Cofactor: NADPH (0.35 µM).

    • Protein extract (0.01 mg/mL) from PBMC lysate.

    • Buffer: PBS, pH 8.0.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Detection: Monitor the formation of NADP⁺ by measuring the increase in absorbance at 260 nm.

  • Calculation: Calculate the rate of NADP⁺ formation to determine the enzyme activity.

Conclusion

This compound is a pivotal metabolite in the pathophysiology of Primary Hyperoxaluria Type 2. A thorough understanding of its biochemical properties, the kinetics of the enzymes involved in its metabolism, and robust analytical methodologies are paramount for advancing research and developing effective therapeutic interventions for this debilitating disease. This guide provides a consolidated resource of technical information to aid in these endeavors.

References

L-Glyceric Acid Biosynthesis in Humans: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-Glyceric acid is a critical metabolite in human physiology, primarily recognized for its pathological accumulation in Primary Hyperoxaluria Type 2 (PH2), a rare genetic disorder. Understanding the biosynthesis of this compound is paramount for the development of diagnostic tools and therapeutic interventions for PH2 and related metabolic diseases. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in humans, with a focus on the enzymatic reactions, key molecular players, and the analytical methodologies used in its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic pathway.

Introduction

L-Glyceric aciduria is the hallmark of Primary Hyperoxaluria Type 2 (PH2), an autosomal recessive disorder characterized by excessive urinary excretion of oxalate (B1200264) and L-Glycerate.[1][2] This condition arises from a deficiency in the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR).[3][4] In healthy individuals, GRHPR plays a crucial role in detoxifying glyoxylate to glycolate (B3277807) and converting hydroxypyruvate to D-glycerate.[3][5] A defect in GRHPR leads to the accumulation of hydroxypyruvate, which is then alternatively reduced to this compound by other enzymes, such as lactate (B86563) dehydrogenase (LDH).[6][7] This guide will delineate the primary and alternative pathways of this compound biosynthesis, present key quantitative data, and provide detailed experimental protocols for its investigation.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in humans is intrinsically linked to the metabolism of the amino acid L-serine. The pathway can be divided into two main stages: the formation of the precursor hydroxypyruvate from L-serine, and the subsequent reduction of hydroxypyruvate to this compound.

Formation of Hydroxypyruvate from L-Serine

The primary route for hydroxypyruvate production is through the catabolism of L-serine, which is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) via the phosphorylated pathway.[8] The conversion of L-serine to hydroxypyruvate is a key step.

L_Serine_to_Hydroxypyruvate cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis (Phosphorylated Pathway) 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate 3-Phosphoglycerate Dehydrogenase (PHGDH) 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine Phosphoserine Aminotransferase (PSAT1) L-Serine L-Serine 3-Phosphoserine->L-Serine Phosphoserine Phosphatase (PSPH) Hydroxypyruvate Hydroxypyruvate L-Serine->Hydroxypyruvate Serine-Pyruvate Aminotransferase (SPAT)

Figure 1: Pathway of Hydroxypyruvate formation from L-Serine.

Reduction of Hydroxypyruvate to this compound

In healthy individuals, hydroxypyruvate is primarily reduced to D-glycerate by the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[5] However, in PH2, where GRHPR is deficient, the accumulated hydroxypyruvate is shunted towards an alternative pathway, leading to the formation of this compound. This reduction is believed to be catalyzed by non-specific reductases, with lactate dehydrogenase (LDH) being a prominent candidate.

Hydroxypyruvate_Reduction cluster_healthy Primary Pathway (Healthy Individuals) cluster_ph2 Alternative Pathway (Primary Hyperoxaluria Type 2) Hydroxypyruvate Hydroxypyruvate D-Glycerate D-Glycerate Hydroxypyruvate->D-Glycerate GRHPR (Glyoxylate Reductase/ Hydroxypyruvate Reductase) This compound This compound Hydroxypyruvate->this compound Lactate Dehydrogenase (LDH) & other reductases GRHPR_Deficiency GRHPR Deficiency

Figure 2: Fate of Hydroxypyruvate in health and disease.

Quantitative Data

A thorough understanding of the this compound biosynthesis pathway requires quantitative data on the enzymes and metabolites involved. The following tables summarize key kinetic parameters and physiological concentrations.

Table 1: Kinetic Properties of Human Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)
ReactionSubstrateApparent Km (mmol/L)CoenzymeApparent Km (mmol/L)
D-GDH (forward)Hydroxypyruvate0.5NADPH0.08
GR (forward)Glyoxylate1.25NADPH0.33
D-GDH (reverse)D-Glycerate20NADP+0.03

Data sourced from a study on human liver GRHPR.

Table 2: Normal Ranges of this compound in Human Bodily Fluids
FluidAge GroupConcentration
Urine0-31 days< 41.0 mmol/mol creatinine
Urine1-5 months< 76.0 mmol/mol creatinine
Urine & PlasmaNormal Individuals< 5 µmol/L[3]
PlasmaPatient with Systemic Oxalosis887 µmol/L[3]

Experimental Protocols

The study of this compound biosynthesis relies on robust analytical methods. This section provides an overview of the key experimental protocols.

Spectrophotometric Assay for GRHPR Activity

This assay measures the activity of GRHPR by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

GRHPR_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Assay_Buffer Prepare Assay Buffer (e.g., Potassium Phosphate (B84403) Buffer, pH 7.0) Mix_Reagents Mix Assay Buffer, Substrate, and Cofactor in a cuvette Prepare_Assay_Buffer->Mix_Reagents Prepare_Substrate Prepare Substrate Solution (Hydroxypyruvate or Glyoxylate) Prepare_Substrate->Mix_Reagents Prepare_Cofactor Prepare Cofactor Solution (NADPH) Prepare_Cofactor->Mix_Reagents Prepare_Enzyme Prepare Enzyme Extract (e.g., Liver homogenate) Initiate_Reaction Initiate Reaction by adding Enzyme Extract Prepare_Enzyme->Initiate_Reaction Equilibrate Equilibrate to Assay Temperature (e.g., 37°C) Mix_Reagents->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm over time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate the rate of NADPH oxidation from the linear portion of the curve Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Specific Activity (nmol/min/mg protein) Calculate_Rate->Determine_Activity

Figure 3: Workflow for the spectrophotometric assay of GRHPR activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

    • Substrate: 10 mM Hydroxypyruvate or 25 mM Glyoxylate in assay buffer.

    • Cofactor: 2 mM NADPH in assay buffer.

    • Enzyme: Liver tissue homogenate or purified enzyme preparation.

  • Assay Procedure:

    • In a 1 mL cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, and 50 µL of NADPH solution.

    • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 50 µL of the enzyme preparation.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculation of Activity:

    • The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

    • Specific activity is expressed as nmol of NADPH oxidized per minute per mg of protein.

HPLC Analysis of this compound

This method allows for the sensitive and specific quantification of this compound in biological fluids. The protocol involves a derivatization step to enhance detection.[3]

Methodology:

  • Sample Preparation:

    • Centrifuge urine or deproteinized plasma samples to remove particulate matter.

  • Derivatization:

    • To 50 µL of the sample, add a reaction mixture containing lactate dehydrogenase, NAD+, and phenylhydrazine (B124118) in a buffered solution.

    • Incubate the mixture to allow the enzymatic oxidation of L-Glycerate to hydroxypyruvate, which then reacts with phenylhydrazine to form a stable phenylhydrazone derivative.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., phosphate buffer).

    • Detection: UV detector at a wavelength appropriate for the phenylhydrazone derivative (e.g., 325 nm).

    • Quantification: The concentration of this compound is determined by comparing the peak area of the derivative in the sample to a standard curve prepared with known concentrations of this compound.

Conclusion and Future Directions

The biosynthesis of this compound in humans is a well-defined pathway, particularly in the context of Primary Hyperoxaluria Type 2. The deficiency of GRHPR is the primary driver of this compound accumulation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and the development of novel therapeutics.

Future research should focus on:

  • Elucidating the kinetics of human lactate dehydrogenase and other reductases with hydroxypyruvate as a substrate. This will provide a more complete picture of the alternative pathways for this compound formation in PH2.

  • Determining the precise physiological concentrations of hydroxypyruvate in human liver and other tissues. This will aid in the development of more accurate metabolic models.

  • Developing high-throughput screening assays for the identification of small molecule correctors of missense mutations in the GRHPR gene, which could represent a novel therapeutic strategy for PH2.

By advancing our understanding of this compound biosynthesis, the scientific community can move closer to developing effective treatments for patients suffering from Primary Hyperoxaluria Type 2 and other related metabolic disorders.

References

An In-Depth Technical Guide to the Enzymatic Synthesis of L-Glyceric Acid from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric acid, a chiral molecule with significant potential in the pharmaceutical and biotechnology sectors, presents a valuable synthetic target. This technical guide provides a comprehensive overview of enzymatic methodologies for the synthesis of this compound from glycerol (B35011), a readily available and renewable feedstock. Two primary strategies are explored in detail: the microbial resolution of a racemic Dthis compound mixture and a theoretical multi-enzyme cascade. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the biochemical pathways and workflows to facilitate research and development in this area.

Introduction

The conversion of glycerol, a byproduct of biodiesel production, into value-added chemicals is a key focus of sustainable chemistry. This compound is a particularly interesting target due to its chiral nature, making it a potential building block for the synthesis of complex bioactive molecules. Enzymatic synthesis offers a highly specific and environmentally benign alternative to traditional chemical methods for producing this compound. This guide delineates two promising enzymatic routes to achieve this transformation.

Pathway 1: Microbial Resolution of Dthis compound

This strategy involves a two-stage process: the initial non-selective synthesis of a racemic mixture of Dthis compound from glycerol, followed by the enantioselective degradation of the D-isomer by a specific microorganism, leaving the desired this compound.

Stage 1: Whole-Cell Biocatalysis for Dthis compound Production

The first step involves the use of whole bacterial cells to oxidize glycerol to a mixture of D- and this compound. Acetic acid bacteria are commonly employed for this purpose.

Microorganism: Gluconobacter frateurii or other suitable acetic acid bacteria.

Materials:

  • Glycerol (analytical grade)

  • Yeast extract

  • Polypeptone

  • KH₂PO₄

  • K₂HPO₄

  • MgSO₄·7H₂O

  • Sterile water

  • Shake flasks or bioreactor

Procedure:

  • Seed Culture Preparation: Inoculate a single colony of the microorganism into a sterile seed medium (e.g., 5 g/L yeast extract, 3 g/L peptone, 20 g/L glycerol). Incubate at 30°C with shaking (200 rpm) for 24-48 hours.

  • Production Medium: Prepare the production medium containing a higher concentration of glycerol (e.g., 100-150 g/L), along with other nutrients (e.g., 5 g/L yeast extract, 1 g/L (NH₄)₂SO₄, 1 g/L KH₂PO₄).

  • Inoculation and Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Maintain the fermentation at 30°C with vigorous aeration and agitation. The pH can be controlled at around 6.0.

  • Monitoring: Monitor the consumption of glycerol and the production of glyceric acid over time using High-Performance Liquid Chromatography (HPLC).

  • Harvesting: After maximal conversion of glycerol, harvest the culture broth and separate the cells by centrifugation or microfiltration. The supernatant contains the Dthis compound mixture.

Stage 2: Enantioselective Degradation of D-Glyceric Acid

In this stage, specific bacterial strains that preferentially metabolize D-Glyceric acid are used to resolve the racemic mixture.

Microorganisms: Serratia sp. GA3R or Pseudomonas sp. GA72P[1]

Materials:

  • Dthis compound solution (from Stage 1)

  • Nutrient broth or a defined minimal medium

  • Shake flasks

Procedure:

  • Inoculum Preparation: Grow a culture of the selected resolving microorganism in a suitable nutrient medium overnight at 30°C.

  • Resolution Medium: Prepare a medium containing the Dthis compound mixture as the primary carbon source. The concentration of Dthis compound should be optimized for the specific strain (e.g., 1-10 g/L). Supplement with essential mineral salts.

  • Inoculation and Incubation: Inoculate the resolution medium with the prepared inoculum. Incubate at 30°C with shaking.

  • Monitoring: Monitor the concentration of D- and this compound enantiomers over time using a chiral HPLC column. The concentration of D-Glyceric acid is expected to decrease, while the concentration of this compound remains relatively constant.

  • Termination and Purification: Once the D-isomer is consumed to the desired level, terminate the reaction by removing the bacterial cells (e.g., centrifugation). The resulting solution will be enriched in this compound, which can then be purified using standard chromatographic techniques.

Quantitative Data for Microbial Resolution
ParameterSerratia sp. GA3RPseudomonas sp. GA72PReference
Time for D-GA exhaustion72 h72 h[1]
Enantiomeric Purity of L-GA≥89%≥89%[1]

Workflow and Logical Relationships

Microbial_Resolution_Workflow cluster_stage1 Stage 1: Dthis compound Production cluster_stage2 Stage 2: Microbial Resolution Glycerol Glycerol WholeCell Whole-Cell Biocatalysis (e.g., Gluconobacter frateurii) Glycerol->WholeCell DL_GA Dthis compound Mixture WholeCell->DL_GA Resolution Microbial Resolution (e.g., Pseudomonas sp.) DL_GA->Resolution L_GA This compound Resolution->L_GA D_GA_Consumed D-Glyceric Acid (Consumed) Resolution->D_GA_Consumed

Workflow for this compound production via microbial resolution.

Pathway 2: Theoretical Multi-Enzyme Cascade

This proposed pathway involves a series of sequential enzymatic reactions to stereoselectively convert glycerol to this compound. While not yet fully established as a complete one-pot synthesis, the individual steps are based on known enzymatic activities.

Enzymatic Steps
  • Phosphorylation: Glycerol is first phosphorylated to L-glycerol-3-phosphate by Glycerol Kinase . This step is crucial for activating the glycerol molecule.

  • First Oxidation: L-glycerol-3-phosphate is then oxidized to L-glyceraldehyde-3-phosphate by L-glycerol-3-phosphate dehydrogenase .

  • Dephosphorylation: The phosphate (B84403) group is removed from L-glyceraldehyde-3-phosphate by a phosphatase to yield L-glyceraldehyde. The specificity of the phosphatase is a critical consideration.

  • Second Oxidation: Finally, L-glyceraldehyde is oxidized to this compound by a stereospecific L-glyceraldehyde dehydrogenase . The identification and availability of this enzyme is a key challenge in this pathway.

Signaling Pathway Diagram

Multi_Enzyme_Cascade Glycerol Glycerol L_G3P L-Glycerol-3-Phosphate Glycerol->L_G3P ATP -> ADP L_GAP L-Glyceraldehyde-3-Phosphate L_G3P->L_GAP NAD+ -> NADH L_Glyceraldehyde L-Glyceraldehyde L_GAP->L_Glyceraldehyde Pi L_Glyceric_Acid This compound L_Glyceraldehyde->L_Glyceric_Acid NAD+ -> NADH GK Glycerol Kinase LG3PDH L-Glycerol-3-Phosphate Dehydrogenase Phosphatase Phosphatase LGADH L-Glyceraldehyde Dehydrogenase

Theoretical multi-enzyme cascade for this compound synthesis.
Experimental Considerations and Challenges

  • Enzyme Sourcing and Purity: The availability of highly specific enzymes, particularly L-glyceraldehyde dehydrogenase, is a major hurdle. Recombinant expression and purification of these enzymes may be necessary.

  • Cofactor Regeneration: The pathway requires both ATP and NAD⁺. Efficient cofactor regeneration systems are essential for the economic viability of this cascade.

  • Reaction Conditions: Optimization of pH, temperature, and buffer components is critical for the coordinated activity of all enzymes in the cascade.

  • Intermediate Stability: Some intermediates, such as glyceraldehyde-3-phosphate, can be unstable under certain conditions.

Comparative Analysis of Synthesis Routes

FeatureMicrobial ResolutionMulti-Enzyme Cascade
Starting Material GlycerolGlycerol
Key Biocatalyst(s) Whole cells (Gluconobacter, Pseudomonas)Isolated enzymes (Kinase, Dehydrogenases, Phosphatase)
Number of Steps 2 (Fermentation, Resolution)4 (in a potential one-pot reaction)
Stereoselectivity Achieved in the resolution stepDependent on the specificity of each enzyme
Potential Yield Moderate, limited by the initial racemic productionPotentially high if all steps are efficient
Key Challenges Separation of L-GA from biomass and mediaEnzyme availability, cofactor regeneration, process optimization
Purity High enantiomeric purity achievable (≥89%)[1]Potentially very high if enzymes are highly specific

Conclusion

The enzymatic synthesis of this compound from glycerol presents a promising avenue for sustainable chemical production. The microbial resolution of a Dthis compound mixture is a currently feasible, albeit indirect, method for obtaining the L-enantiomer. While the multi-enzyme cascade offers a more direct and potentially more efficient route, it remains a theoretical pathway that requires further research to identify and optimize the necessary biocatalysts. This guide provides the foundational knowledge and experimental frameworks to advance the development of robust and efficient enzymatic processes for this compound production, catering to the needs of the pharmaceutical and drug development industries. Further research into novel, stereoselective enzymes will be pivotal in realizing the full potential of these biocatalytic routes.

References

An In-depth Technical Guide on the Role of L-Glyceric Acid in Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Glyceric acid is not a canonical intermediate of the glycolytic pathway. Its significance in metabolic studies arises primarily from its accumulation in the rare autosomal recessive disorder, Primary Hyperoxaluria Type 2 (PH2), also known as L-Glyceric aciduria. This condition is caused by a deficiency in the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR). While this compound itself does not directly participate in glycolysis, its metabolic pathway is indirectly linked to this central energy-producing cascade through the metabolism of its stereoisomer, D-Glyceric acid. This guide elucidates the metabolic fate of this compound, the enzymatic basis of its accumulation in PH2, and its indirect but crucial connection to glycolytic intermediates.

The Metabolic Pathway of this compound

Under normal physiological conditions, this compound is present in trace amounts. Its metabolic pathway is intrinsically linked to the metabolism of glyoxylate and hydroxypyruvate, which are byproducts of the metabolism of hydroxyproline (B1673980) and serine, respectively.

The Role of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

The key enzyme governing the metabolism of these compounds is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), also known as D-glycerate dehydrogenase. This NADPH-dependent enzyme catalyzes two primary reactions:

  • The reduction of glyoxylate to glycolate.

  • The reduction of hydroxypyruvate to D-glycerate.[1]

Pathophysiology of L-Glyceric Aciduria (Primary Hyperoxaluria Type 2)

In individuals with Primary Hyperoxaluria Type 2, mutations in the GRHPR gene lead to a deficiency in the GRHPR enzyme.[1] This deficiency results in the accumulation of both glyoxylate and hydroxypyruvate. The excess hydroxypyruvate is then alternatively reduced to this compound by the action of lactate (B86563) dehydrogenase (LDH). Concurrently, the accumulated glyoxylate is oxidized to oxalate (B1200264), leading to hyperoxaluria, the formation of calcium oxalate kidney stones, and potential renal failure.

The Indirect Connection of this compound Metabolism to Glycolysis

The link between this compound metabolism and glycolysis is established through the product of the normal GRHPR-catalyzed reaction, D-Glyceric acid. D-Glyceric acid can be phosphorylated by the enzyme glycerate kinase to form 2-phosphoglycerate, a key intermediate in the glycolytic and gluconeogenic pathways. This conversion provides a route for the carbon skeletons from amino acids like serine to enter central carbohydrate metabolism.

In PH2, the enzymatic block prevents the efficient conversion of hydroxypyruvate to D-glycerate, thereby diminishing the flux of these carbon skeletons into the glycolytic pathway.

Quantitative Data

The following tables summarize the key quantitative data related to this compound metabolism and the enzyme GRHPR.

Table 1: Kinetic Parameters of Human Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)
SubstrateCofactorKm (mM)Reference
GlyoxylateNADPH~0.011[2]
HydroxypyruvateNADPHHigher affinity than for glyoxylate[3]
NADPH-0.011[2]
NADH-2.42[2]
Table 2: Concentrations of this compound in Human Biofluids
AnalyteConditionFluidConcentrationReference
This compoundNormalUrine< 5 µmol/L[4]
This compoundNormalPlasma< 5 µmol/L[4]
This compoundPrimary Hyperoxaluria Type 2Urine> 28 mmol/mol creatinine[2]
This compoundPrimary Hyperoxaluria Type 2Plasma887 µmol/L (in a patient with systemic oxalosis)[4]
Glyceric Acid (D+L)Normal (0-5 years)Urine12-177 µg/mg creatinine[5]
Glyceric Acid (D+L)Normal (>5 years)Urine19-115 µg/mg creatinine[5]

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol is based on methods described for the analysis of organic acids in urine.

4.1.1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex to ensure homogeneity.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 50 µL of the supernatant with 950 µL of an internal standard solution (e.g., ¹³C-labeled glyceric acid in 0.1% formic acid in water).

  • Vortex the mixture thoroughly.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

4.1.2. Liquid Chromatography

  • Column: A chiral column such as a narrow-bore ristocetin (B1679390) A glycopeptide antibiotic silica (B1680970) gel bonded column is required for the separation of D- and this compound.[6] For general organic acid analysis, a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) can be used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

4.1.3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific parent-to-daughter ion transitions for this compound and its internal standard. For glyceric acid (m/z 105), characteristic transitions can be monitored.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Enzyme Activity Assay

This spectrophotometric assay measures the rate of NADPH oxidation.

4.2.1. Reagents

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0.

  • NADPH Solution: 10 mM NADPH in assay buffer.

  • Substrate Solution: 100 mM hydroxypyruvate or glyoxylate in assay buffer.

  • Enzyme Preparation: Cell or tissue lysate containing GRHPR.

4.2.2. Procedure

  • In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of NADPH solution, and 50 µL of the enzyme preparation.

  • Incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Mandatory Visualizations

glycolysis_and_L_Glyceric_acid_pathway Metabolic Pathway of this compound and its Link to Glycolysis cluster_glycolysis Glycolysis cluster_serine_metabolism Serine Metabolism cluster_glyoxylate_metabolism Glyoxylate Metabolism 2-Phosphoglycerate 2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-glyoxylate aminotransferase D-Glycerate D-Glycerate Hydroxypyruvate->D-Glycerate GRHPR (Normal Pathway) This compound This compound Hydroxypyruvate->this compound LDH (PH2 Pathway) Hydroxyproline Hydroxyproline Glyoxylate Glyoxylate Hydroxyproline->Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR (Normal Pathway) Oxalate Oxalate Glyoxylate->Oxalate LDH (PH2 Pathway) D-Glycerate->2-Phosphoglycerate Glycerate Kinase

Caption: Metabolic fate of hydroxypyruvate and its link to glycolysis.

experimental_workflow Experimental Workflow for this compound Analysis start Urine Sample Collection prep Sample Preparation (Dilution, Internal Standard) start->prep lc Chiral LC Separation prep->lc ms MS/MS Detection (ESI-, MRM) lc->ms quant Quantification ms->quant end Result quant->end

Caption: Workflow for this compound quantification by LC-MS/MS.

References

The Degradation Pathway of L-Glyceric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the degradation pathway of L-Glyceric acid, a critical metabolic intermediate. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic fate of this compound and its implications in human health and disease, particularly in the context of Primary Hyperoxaluria Type II (PH2).

Introduction

This compound is a three-carbon hydroxy acid that, under normal physiological conditions, is present in trace amounts in biological fluids. However, its accumulation is a hallmark of the rare autosomal recessive disorder, Primary Hyperoxaluria Type II (PH2), also known as L-glyceric aciduria.[1][2] Understanding the metabolic pathway of this compound is crucial for elucidating the pathophysiology of PH2 and for the development of potential therapeutic interventions. This guide details the enzymatic steps, quantitative parameters, and experimental methodologies relevant to the study of this compound degradation.

The this compound Degradation Pathway

The degradation of this compound is intrinsically linked to the metabolism of glyoxylate (B1226380) and hydroxypyruvate. The central enzyme in this pathway is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), a multifunctional enzyme with D-glycerate dehydrogenase and hydroxypyruvate reductase activities.[3][4] In healthy individuals, GRHPR plays a key role in detoxifying glyoxylate. In the context of this compound, the pathway can be understood as a reversible reaction. However, the accumulation of this compound in PH2 is a consequence of GRHPR deficiency, leading to the buildup of hydroxypyruvate, which is then reduced to this compound by lactate (B86563) dehydrogenase.[5][6]

The likely catabolic pathway for this compound in a healthy state involves its oxidation to hydroxypyruvate, which can then enter central metabolic pathways. The subsequent phosphorylation of glycerate to enter glycolysis is primarily specific to the D-isomer.[7][8]

L_Glyceric_Acid_Degradation_Pathway LGlycerate This compound Hydroxypyruvate Hydroxypyruvate LGlycerate->Hydroxypyruvate GRHPR (oxidation) (or Lactate Dehydrogenase) Serine Serine Hydroxypyruvate->Serine Serine-Glyoxylate Aminotransferase Phosphoglycerate 2-Phosphoglycerate Hydroxypyruvate->Phosphoglycerate Glycerate Kinase (D-isomer pathway) Pyruvate (B1213749) Pyruvate Phosphoglycerate->Pyruvate Multiple Steps Glycolysis Glycolysis Pyruvate->Glycolysis

Figure 1: Proposed degradation pathway of this compound.

Quantitative Data

Enzyme Kinetics

The enzymatic reactions in the this compound pathway are characterized by specific kinetic parameters. A summary of these parameters for the key enzyme, Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), from various sources is presented below.

EnzymeOrganism/TissueSubstrateKm (mM)Vmax (µmol/min/mg)CofactorReference
Hydroxypyruvate ReductaseMethylobacterium extorquens AM1Hydroxypyruvate0.1-NADH/NADPH[7]
D/L-Glycerate2.6-NAD+/NADP+[7]
D-Glycerate DehydrogenaseHuman LiverHydroxypyruvate0.5-NADPH[9]
D-Glycerate20-NADP+[9]
Glyoxylate ReductaseHuman LiverGlyoxylate1.25-NADPH[9]
Hydroxypyruvate ReductaseCucumber CotyledonsHydroxypyruvate0.062525NADH[10]
Glyoxylate5.7-NADH[10]
Metabolite Concentrations

The concentration of this compound in biological fluids is a key diagnostic marker for Primary Hyperoxaluria Type II.

AnalyteFluidConditionConcentrationReference
This compoundPlasmaNormal< 5 µmol/L[11]
PH2887 µmol/L (in a patient with systemic oxalosis)[11]
This compoundUrineNormal< 5 µmol/L[11]
UrineNormal (0-5 years)12-177 µg/mg creatinine[12]
UrineNormal (>5 years)19-115 µg/mg creatinine[12]

Experimental Protocols

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Activity Assay

This protocol is adapted from methods used for the diagnosis of Primary Hyperoxaluria Type II.[13]

Principle: The activity of GRHPR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as the enzyme reduces a substrate (glyoxylate or hydroxypyruvate).

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.1, containing 100 mM KCl

  • NADPH solution: 0.2 mM in Assay Buffer

  • Substrate solution: 6 mM glyoxylate or 10 mM hydroxypyruvate in Assay Buffer

  • Sample: Liver homogenate or other tissue/cell lysate

Procedure:

  • Prepare the reaction mixture by combining the Assay Buffer and NADPH solution.

  • Add the sample (e.g., liver homogenate) to the reaction mixture and incubate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the absorbance at 340 nm in a spectrophotometer capable of kinetic measurements.

  • Record the change in absorbance over a period of 5-10 minutes.

  • The rate of NADPH oxidation is calculated from the linear portion of the curve using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

  • Enzyme activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.

Quantification of this compound in Urine by HPLC

This protocol is based on a derivatization method followed by reversed-phase HPLC.[11]

Principle: this compound is enzymatically oxidized to hydroxypyruvate using lactate dehydrogenase. The resulting hydroxypyruvate is then derivatized with phenylhydrazine (B124118) to form a stable, UV-absorbing phenylhydrazone, which is quantified by HPLC.

Reagents:

  • Lactate Dehydrogenase (LDH)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Phenylhydrazine solution

  • HPLC-grade mobile phase (e.g., acetonitrile/water gradient)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation: Urine samples are centrifuged to remove particulate matter.

  • Enzymatic Reaction: An aliquot of the urine sample is incubated with LDH and NAD+ to convert this compound to hydroxypyruvate.

  • Derivatization: Phenylhydrazine solution is added to the reaction mixture to form the phenylhydrazone derivative of hydroxypyruvate.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 HPLC column.

    • Elute the derivative using a suitable mobile phase gradient.

    • Detect the phenylhydrazone derivative using a UV detector at an appropriate wavelength.

  • Quantification: A standard curve is generated using known concentrations of this compound that have undergone the same enzymatic and derivatization procedure. The concentration of this compound in the urine sample is determined by comparing its peak area to the standard curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Enzymatic Reaction & Derivatization cluster_hplc HPLC Analysis Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Enzymatic_Reaction Incubation with LDH and NAD+ Supernatant->Enzymatic_Reaction Derivatization Addition of Phenylhydrazine Enzymatic_Reaction->Derivatization Injection Injection onto C18 Column Derivatization->Injection Elution Gradient Elution Injection->Elution Detection UV Detection Elution->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

Figure 2: General workflow for HPLC-based quantification of this compound.

Regulatory Mechanisms

The primary regulatory mechanism known for the this compound degradation pathway is at the genetic level, specifically concerning the GRHPR gene. Mutations in this gene that lead to a deficiency in GRHPR enzyme activity are the cause of Primary Hyperoxaluria Type II.[8]

At the transcriptional level, studies in mice have shown that the GRHPR gene is regulated by the peroxisome proliferator-activated receptor alpha (PPARα), particularly in the liver.[11] This suggests a link between the regulation of this pathway and lipid metabolism.

Allosteric regulation of GRHPR is also a factor. The enzyme's activity can be influenced by the relative concentrations of its cofactors, NADH and NADPH, and its various substrates.[14]

Conclusion

The degradation of this compound is a critical metabolic process, the disruption of which has significant clinical consequences. This technical guide has provided a comprehensive overview of the pathway, the enzymes involved, and their kinetic properties. The detailed experimental protocols offer a foundation for researchers to investigate this pathway further. A deeper understanding of the regulation of this compound metabolism will be essential for the development of novel therapeutic strategies for Primary Hyperoxaluria Type II and other related metabolic disorders.

References

The In Vivo Regulation of L-Glyceric Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Glyceric acid is a critical intermediate in several metabolic pathways, most notably linked to the metabolism of serine and the detoxification of glyoxylate (B1226380). Dysregulation of this compound metabolism in vivo is primarily associated with Primary Hyperoxaluria Type 2 (PH2), a rare autosomal recessive disorder characterized by the accumulation of this compound and oxalate (B1200264), leading to recurrent kidney stones and progressive renal failure. This technical guide provides a comprehensive overview of the in vivo regulation of this compound metabolism, detailing the core metabolic pathways, key enzymatic players, regulatory mechanisms, and established experimental protocols for its study. Quantitative data on enzyme kinetics and metabolite concentrations are presented in structured tables, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Metabolic Pathways of this compound

This compound metabolism is intrinsically linked to glyoxylate and serine metabolism. The central enzyme governing these transformations is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), also known as D-glycerate dehydrogenase.[1][2]

The Role of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

GRHPR is a cytosolic enzyme with broad tissue expression, though it is most abundant in the liver.[3][4] It catalyzes the NAD(P)H-dependent reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate (B3277807).[5] In the context of this compound metabolism, the accumulation of hydroxypyruvate, a substrate of GRHPR, is a key event. In the absence of sufficient GRHPR activity, hydroxypyruvate is alternatively reduced to this compound by lactate (B86563) dehydrogenase (LDH).

Interconnection with Serine and Glycine (B1666218) Metabolism

Serine can be catabolized to hydroxypyruvate, directly feeding into the pathway regulated by GRHPR.[6][7] This places this compound metabolism as a downstream consequence of serine metabolism. Glycine metabolism is also interconnected, as glycine can be converted to glyoxylate, another substrate for GRHPR.[5]

Quantitative Data in this compound Metabolism

Understanding the quantitative aspects of the enzymes and metabolites involved in this compound metabolism is crucial for diagnostics and therapeutic development.

Enzyme Kinetics

The kinetic properties of human GRHPR have been characterized, revealing its substrate preferences.

EnzymeSubstrateCofactorKm (mM)Reference
Human D-Glycerate Dehydrogenase/Glyoxylate Reductase (GRHPR)HydroxypyruvateNADPH0.5[1]
Human D-Glycerate Dehydrogenase/Glyoxylate Reductase (GRHPR)GlyoxylateNADPH1.25[1]
Human D-Glycerate Dehydrogenase/Glyoxylate Reductase (GRHPR)D-GlycerateNADP+20[1]

Table 1: Michaelis-Menten constants (Km) for human GRHPR with various substrates and cofactors.

Metabolite Concentrations

Elevated levels of this compound and oxalate in urine and plasma are hallmark indicators of Primary Hyperoxaluria Type 2.

MetaboliteFluidConditionConcentration RangeReference
This compoundUrineNormal< 41.0 mmol/mol creatinine (B1669602) (0-31 days)[8]
PH2Significantly elevated[9]
This compoundPlasmaNormal< 5 µmol/L[10]
PH2Can exceed 800 µmol/L[10]
OxalateUrineNormal< 378.0 mmol/mol creatinine (0-31 days)[8]
PH2> 0.7 mmol/1.73 m²/24h[11]
OxalatePlasmaNormal0.8 - 3.2 µmol/L[12]
PH2 with renal failureOften > 50 µmol/L[11]

Table 2: Normal and pathological concentration ranges of this compound and oxalate.

Regulatory Mechanisms of this compound Metabolism

The regulation of this compound metabolism is primarily controlled at the level of the GRHPR enzyme, through genetic integrity and transcriptional control.

Genetic Regulation

Mutations in the GRHPR gene are the underlying cause of Primary Hyperoxaluria Type 2.[2] These mutations can lead to a complete loss or significant reduction of enzyme activity, resulting in the metabolic block that causes the accumulation of hydroxypyruvate and consequently this compound and oxalate.[2]

Transcriptional Regulation

In mice, the expression of the GRHPR gene is regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[13] PPARα activation, for instance during fasting, leads to an upregulation of GRHPR expression in the liver.[1][13] This regulatory mechanism, however, appears to be species-specific and has been lost in humans due to promoter rearrangements.[13] The transcriptional regulation of GRHPR in humans remains an area of active investigation.

cluster_serine_metabolism Serine Metabolism cluster_glyoxylate_metabolism Glyoxylate Metabolism cluster_l_glyceric_acid_pathway This compound Pathway Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate GRHPR GRHPR (Glyoxylate Reductase/ Hydroxypyruvate Reductase) Hydroxypyruvate->GRHPR Normal Metabolism LDH LDH (Lactate Dehydrogenase) Hydroxypyruvate->LDH Alternative Pathway (in PH2) Glycine Glycine Glyoxylate Glyoxylate Glycine->Glyoxylate Glyoxylate->GRHPR Normal Metabolism Oxalate Oxalate (Excreted in PH2) Glyoxylate->Oxalate Increased in PH2 D_Glycerate D-Glycerate GRHPR->D_Glycerate Glycolate Glycolate GRHPR->Glycolate L_Glyceric_Acid This compound (Excreted in PH2) LDH->L_Glyceric_Acid

Core metabolic pathways of this compound.

Experimental Protocols

Accurate measurement of this compound and GRHPR activity is essential for the diagnosis and study of related metabolic disorders.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is based on the enzymatic conversion of L-glycerate to β-hydroxypyruvate, which is then derivatized for UV detection.[10]

Sample Preparation:

  • Collect urine or plasma samples.

  • For plasma, deproteinize the sample.

  • Adjust the pH of the sample as required by the specific protocol.

Enzymatic Derivatization:

  • Incubate the sample with L-lactate dehydrogenase and nicotinamide-adenine dinucleotide (NAD+).

  • Add phenylhydrazine (B124118) to the reaction mixture to form the phenylhydrazone derivative of the resulting β-hydroxypyruvate.

HPLC Analysis:

  • Inject the derivatized sample into a reversed-phase HPLC system.

  • Use a suitable mobile phase gradient for separation.

  • Detect the phenylhydrazone derivative using a UV detector.

  • Quantify this compound concentration by comparing the peak area to a standard curve.

cluster_workflow HPLC Workflow for this compound Quantification start Sample Collection (Urine/Plasma) prep Sample Preparation (Deproteinization, pH adjustment) start->prep deriv Enzymatic Derivatization (LDH, NAD+, Phenylhydrazine) prep->deriv hplc Reversed-Phase HPLC deriv->hplc detect UV Detection hplc->detect quant Quantification detect->quant

Workflow for this compound quantification.
Spectrophotometric Assay of GRHPR Activity

This assay measures the rate of NAD(P)H oxidation by monitoring the decrease in absorbance at 340 nm.

Reagents:

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • NADPH or NADH solution

  • Substrate solution (hydroxypyruvate or glyoxylate)

  • Enzyme preparation (cell lysate or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD(P)H in a cuvette.

  • Initiate the reaction by adding the substrate.

  • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NAD(P)H oxidation, using the molar extinction coefficient of NAD(P)H.

Conclusion and Future Directions

The in vivo regulation of this compound metabolism is a finely tuned process, the disruption of which has significant pathological consequences, as exemplified by Primary Hyperoxaluria Type 2. While the core metabolic pathway and the central role of GRHPR are well-established, further research is needed to elucidate the transcriptional regulation of the human GRHPR gene. A deeper understanding of these regulatory mechanisms will be pivotal for the development of novel therapeutic strategies for PH2 and other related metabolic disorders. Investigating the potential interplay between this compound metabolism and other major metabolic networks, such as the pentose (B10789219) phosphate pathway, may also reveal new regulatory nodes and therapeutic targets. The experimental protocols detailed in this guide provide a robust framework for pursuing these future research directions.

References

An In-depth Technical Guide to the Enzymes of L-Glyceric Acid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the catabolism of L-Glyceric acid, with a primary focus on human metabolism. The information presented herein is intended to support research and development efforts in fields related to metabolic disorders, enzyme kinetics, and drug discovery.

Introduction

This compound is a metabolic intermediate, and its catabolism is crucial for preventing the accumulation of toxic byproducts. In humans, the primary enzyme responsible for this compound metabolism is Glyoxylate (B1226380) Reductase/Hydroxypyruvate Reductase (GRHPR) . A deficiency in this enzyme leads to the rare autosomal recessive disorder, Primary Hyperoxaluria Type II (PH2), also known as L-glyceric aciduria. This condition is characterized by the accumulation of this compound and oxalate (B1200264) in the urine, leading to recurrent kidney stones and potential renal failure.[1][2][3] This guide will delve into the key enzymes, their kinetic properties, the metabolic pathways they participate in, and detailed experimental protocols relevant to their study.

Core Enzymes in this compound Catabolism

The central enzyme in the catabolism of this compound in humans is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR). While other enzymes like Glycerate Kinase are involved in glycerate metabolism, their primary role is in the catabolism of D-glycerate.

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

GRHPR (EC 1.1.1.79) is a cytosolic enzyme that belongs to the D-isomer specific 2-hydroxyacid dehydrogenase family.[4] It catalyzes the NADPH-dependent reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate.[5][6] In the context of this compound metabolism, its crucial role is the reduction of hydroxypyruvate, a precursor of this compound. In PH2, the deficiency of GRHPR leads to the accumulation of hydroxypyruvate, which is then converted to this compound by lactate (B86563) dehydrogenase.[3]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters and optimal conditions for human GRHPR and Glycerate Kinase.

Table 1: Kinetic Parameters of Human Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

Substrate/CofactorApparent Km (mmol/L)Reference
Hydroxypyruvate0.5[7]
Glyoxylate1.25[7]
NADPH (with Hydroxypyruvate)0.08[7]
NADPH (with Glyoxylate)0.33[7]
NADP+ (with D-Glycerate)0.03[7]
D-Glycerate20[7]

Table 2: Optimal pH for Human GRHPR Reactions

| Reaction | Optimal pH | Reference | | --- | --- | | D-Glycerate Dehydrogenase (Forward) | 6.0 |[7] | | D-Glycerate Dehydrogenase (Reverse) | 8.0 |[7] | | Glyoxylate Reductase | 7.6 |[7] |

Table 3: Kinetic Parameters of Human Glycerate Kinase (His-GK)

Substrate/CofactorKmReference
Glycerol (B35011)5.022 µM[8]
ATP0.767 mM[8]
PEP0.223 mM[8]

Metabolic Pathways

The catabolism of this compound is intricately linked with the metabolism of glyoxylate, hydroxypyruvate, and the amino acid serine. The central pathway involves the conversion of these metabolites to prevent the formation of harmful oxalate.

L_Glyceric_Acid_Catabolism cluster_peroxisome Peroxisome cluster_cytosol Cytosol Glycolate_p Glycolate Glyoxylate_p Glyoxylate Glycolate_p->Glyoxylate_p Glycolate Oxidase Glyoxylate_c Glyoxylate Glyoxylate_p->Glyoxylate_c Transport Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-Pyruvate Aminotransferase L_Glyceric_Acid This compound Hydroxypyruvate->L_Glyceric_Acid Lactate Dehydrogenase (NADH) (in PH2) D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate GRHPR (NADPH) Urinary Excretion Urinary Excretion L_Glyceric_Acid->Urinary Excretion Further Metabolism Further Metabolism D_Glycerate->Further Metabolism Glycolate_c Glycolate Glyoxylate_c->Glycolate_c GRHPR (NADPH) Oxalate Oxalate Glyoxylate_c->Oxalate Lactate Dehydrogenase (NADH) Oxalate->Urinary Excretion Pyruvate Pyruvate Lactate Lactate Lactate->Pyruvate Lactate Dehydrogenase (NAD+)

Fig 1. Metabolic pathway of this compound and related compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of enzymes in this compound catabolism.

Protocol 1: Purification of Recombinant Human GRHPR

This protocol describes the purification of His-tagged human GRHPR from E. coli.

1. Gene Cloning and Expression:

  • The human GRHPR gene is cloned into a pET expression vector with an N-terminal His-tag.

  • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

  • The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Protein expression is induced with IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

2. Cell Lysis:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation to remove cell debris.

3. Affinity Chromatography:

  • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • The His-tagged GRHPR is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

4. Size-Exclusion Chromatography (Optional):

  • For higher purity, the eluted protein is concentrated and loaded onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Fractions containing the purified GRHPR are collected and analyzed by SDS-PAGE.

5. Protein Storage:

  • The purified protein is stored at -80°C in a storage buffer containing glycerol (e.g., 20% v/v).[4][9]

Protocol 2: Enzyme Assay for GRHPR (Hydroxypyruvate Reductase Activity)

This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

1. Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.0.[7]

  • NADPH solution: 10 mM in water.

  • Hydroxypyruvate solution: 100 mM in water.

  • Purified GRHPR enzyme.

2. Assay Procedure:

  • In a 1 ml cuvette, combine:

    • 880 µl Assay Buffer

    • 10 µl of 10 mM NADPH (final concentration 0.1 mM)

    • 10 µl of purified GRHPR (diluted to an appropriate concentration)

  • Mix and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background NADPH oxidation.

  • Initiate the reaction by adding 100 µl of 100 mM hydroxypyruvate (final concentration 10 mM).

  • Immediately mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

3. Calculation of Enzyme Activity:

  • The rate of reaction (ΔA340/min) is determined from the linear portion of the curve.

  • Enzyme activity (U/ml) is calculated using the Beer-Lambert law: Activity (U/ml) = (ΔA340/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume) where ε for NADPH is 6.22 mM-1cm-1.

Protocol 3: Detection of this compound in Urine by HPLC

This method is based on the derivatization of this compound followed by HPLC analysis.[10][11]

1. Sample Preparation:

  • Urine samples are centrifuged to remove any particulate matter.

  • An internal standard can be added.

2. Derivatization:

  • The urine sample is incubated with lactate dehydrogenase and NAD+ in the presence of phenylhydrazine (B124118).

  • This compound is oxidized to hydroxypyruvate, which then reacts with phenylhydrazine to form a UV-absorbing phenylhydrazone derivative.

3. HPLC Analysis:

  • The derivatized sample is injected onto a reversed-phase HPLC column.

  • The derivative is separated using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).

  • Detection is performed using a UV detector at a wavelength suitable for the phenylhydrazone derivative.

4. Quantification:

  • The concentration of this compound is determined by comparing the peak area of the derivative to a standard curve prepared with known concentrations of this compound.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying GRHPR and the logical relationship in the diagnosis of Primary Hyperoxaluria Type II.

Experimental_Workflow cluster_protein_production Protein Production & Purification cluster_characterization Enzyme Characterization cluster_structural_studies Structural Biology Cloning Gene Cloning Expression Protein Expression Cloning->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity & Size-Exclusion Chromatography Lysis->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Crystallization Protein Crystallization Purification->Crystallization Kinetics Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetics Optimal_Conditions pH and Temperature Optima Determination Enzyme_Assay->Optimal_Conditions Xray X-ray Diffraction Crystallization->Xray Structure Structure Determination Xray->Structure

Fig 2. General experimental workflow for GRHPR characterization.

Diagnostic_Logic Clinical_Suspicion Clinical Suspicion of Primary Hyperoxaluria Urine_Analysis Urinary Organic Acid Analysis Clinical_Suspicion->Urine_Analysis Genetic_Testing GRHPR Gene Sequencing Urine_Analysis->Genetic_Testing Elevated this compound and Oxalate Enzyme_Assay GRHPR Enzyme Assay (Liver Biopsy) Urine_Analysis->Enzyme_Assay Elevated this compound and Oxalate Diagnosis Diagnosis of Primary Hyperoxaluria Type II Genetic_Testing->Diagnosis Pathogenic Mutation Identified Enzyme_Assay->Diagnosis Deficient GRHPR Activity

Fig 3. Diagnostic workflow for Primary Hyperoxaluria Type II.

Conclusion

The catabolism of this compound in humans is predominantly managed by the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase. A thorough understanding of its function, kinetics, and the pathway it governs is essential for the diagnosis and development of therapeutic strategies for Primary Hyperoxaluria Type II. The data and protocols provided in this guide offer a solid foundation for researchers and clinicians working in this area. Further research into the regulation of GRHPR and the development of high-throughput screening assays will be pivotal in advancing the treatment of this metabolic disorder.

References

The Pivotal Role of L-Glyceric Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-glyceric acid, a three-carbon α-hydroxy acid, occupies a critical juncture in microbial metabolism, linking pathways of glycerol (B35011), glyoxylate (B1226380), and central carbon metabolism. While often viewed as an intermediate, its metabolic significance extends to cellular bioenergetics, redox balance, and precursor supply for biosynthesis. This technical guide provides an in-depth exploration of the function of this compound in microbial metabolism, detailing the key enzymatic players, metabolic pathways, and regulatory mechanisms. Furthermore, this guide furnishes researchers with detailed experimental protocols and quantitative data to facilitate further investigation into this versatile metabolite and its potential as a target for antimicrobial drug development and metabolic engineering.

Introduction

Glyceric acid exists as two stereoisomers, D-glyceric acid and this compound. While both are found in biological systems, their metabolic roles can differ significantly. This compound serves as a key intermediate in several microbial metabolic pathways, most notably the glycerate pathway. This pathway is integral to the assimilation of C1 and C2 compounds and plays a crucial role in photorespiration in some organisms. The metabolism of this compound is closely intertwined with central carbon metabolism, particularly glycolysis, through its phosphorylation to 2-phosphoglycerate or 3-phosphoglycerate. Understanding the function and regulation of this compound metabolism is paramount for comprehending microbial carbon utilization and identifying novel targets for therapeutic intervention and biotechnological applications.

Core Metabolic Pathways Involving this compound

The central metabolic route for this compound utilization in many microorganisms is the Glycerate Pathway . This pathway facilitates the conversion of glyoxylate and other precursors into intermediates of glycolysis.

The Glycerate Pathway

The glycerate pathway provides a route for the assimilation of C2 compounds like glyoxylate into the central carbon metabolism. The key reactions are:

  • Formation of Tartronate (B1221331) Semialdehyde: Two molecules of glyoxylate are condensed to form one molecule of tartronate semialdehyde and one molecule of CO2. This reaction is catalyzed by glyoxylate carboligase (also known as tartronate-semialdehyde synthase).

  • Reduction to D-Glycerate: Tartronate semialdehyde is then reduced to D-glycerate by tartronate semialdehyde reductase , typically using NADH as the electron donor.

  • Phosphorylation to Enter Glycolysis: D-glycerate is subsequently phosphorylated by glycerate kinase to either 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates of the glycolytic pathway. While this pathway primarily produces D-glycerate, some enzymes may exhibit activity with the L-isomer, or other pathways may lead to L-glycerate formation.

Glycerate_Pathway Glyoxylate Glyoxylate (x2) TSA Tartronate Semialdehyde Glyoxylate->TSA Glyoxylate Carboligase Glycerate D/L-Glycerate TSA->Glycerate Tartronate Semialdehyde Reductase (NADH -> NAD+) PG 2-Phosphoglycerate / 3-Phosphoglycerate Glycerate->PG Glycerate Kinase (ATP -> ADP) Glycolysis Glycolysis PG->Glycolysis

Link to Glycerol Metabolism

Glycerol, a significant carbon source for many microbes, can be oxidized to glyceric acid. Acetic acid bacteria, such as Gluconobacter and Acetobacter, are particularly known for their ability to produce glyceric acid from glycerol[1][2]. This conversion is often catalyzed by membrane-bound alcohol dehydrogenases[1]. The enantiomeric purity of the glyceric acid produced can vary depending on the microbial strain[1].

Glycerol_to_Glycerate Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde Alcohol Dehydrogenase Glyceric_Acid D/L-Glyceric Acid Glyceraldehyde->Glyceric_Acid Aldehyde Dehydrogenase

Key Enzymes in this compound Metabolism

Several key enzymes are responsible for the synthesis and catabolism of this compound. Their kinetic properties are crucial for understanding the flux through these metabolic pathways.

EnzymeEC NumberSubstrate(s)Product(s)Cofactor(s)Km (mM)Vmax (U/mg)OrganismReference(s)
Glycerate Dehydrogenase 1.1.1.29(R)-Glycerate, NAD+Hydroxypyruvate, NADHNAD+--Hyphomicrobium methylovorum[3]
Hydroxypyruvate, NADH(R)-Glycerate, NAD+NADH--
Tartronate Semialdehyde Reductase 1.1.1.60Tartronate Semialdehyde, NADHD-Glycerate, NAD+NADH0.19 ± 0.03 (for tartronic semialdehyde)-Ustilago maydis[4]
D-Glycerate, NAD(P)+Tartronate Semialdehyde, NAD(P)HNAD(P)+17.7 (D-Glycerate)-Ustilago maydis[4]
L-Glycerate, NAD(P)+Tartronate Semialdehyde, NAD(P)HNAD(P)+123.2 (L-Glycerate)-Ustilago maydis[4]
Glycerate Kinase 2.7.1.31D-Glycerate, ATP2-Phospho-D-glycerate, ADPATP, Mg2+0.02 ± 0.01 (D-Glycerate)5.05 ± 0.52Thermoproteus tenax[5]
ATP, D-Glycerate2-Phospho-D-glycerate, ADPATP, Mg2+0.03 ± 0.01 (ATP)4.41 ± 0.04Thermoproteus tenax[5]

Note: Kinetic data for L-glycerate as a substrate for many of these enzymes is limited in the literature. The provided data for tartronate semialdehyde reductase from Ustilago maydis indicates a much lower affinity for L-glycerate compared to D-glycerate[4].

Regulation of this compound Metabolism

The metabolic pathways involving this compound are tightly regulated to meet the cell's metabolic demands. This regulation occurs at both the genetic and enzymatic levels.

Transcriptional Regulation

In Pseudomonas aeruginosa, the genes for glycerol metabolism, which can lead to glyceric acid formation, are part of the glp regulon. This regulon is negatively regulated by the GlpR repressor[6]. The presence of glycerol-3-phosphate, a key intermediate in glycerol metabolism, leads to the inactivation of GlpR and the subsequent expression of the glp genes[7].

GlpR_Regulation cluster_0 glp Operon glpD glpD glpK glpK glpF glpF GlpR GlpR Repressor GlpR->glpD represses GlpR->glpK GlpR->glpF G3P Glycerol-3-Phosphate G3P->GlpR inactivates

Allosteric Regulation

Enzyme activity is also controlled by allosteric effectors. For instance, in many bacteria, the activity of glycerol kinase is allosterically inhibited by fructose-1,6-bisphosphate, an intermediate of glycolysis[8]. This provides a feedback mechanism to balance the flux of carbon through different metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound metabolism in microorganisms.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in microbial culture supernatants.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is a common method for separating and quantifying organic acids.

Protocol:

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • If necessary, dilute the supernatant with an appropriate mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An acidic mobile phase, such as 5 mM H₂SO₄ or 0.1% phosphoric acid in water, is typically used to ensure the organic acids are in their protonated form.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure this compound.

    • Run the standards and samples on the HPLC system.

    • Integrate the peak area corresponding to this compound in both standards and samples.

    • Calculate the concentration of this compound in the samples based on the standard curve.

HPLC_Workflow Start Microbial Culture Centrifuge Centrifugation Start->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC Analysis (C18 column, UV 210 nm) Filter->HPLC Quantify Quantification (Standard Curve) HPLC->Quantify End This compound Concentration Quantify->End

Glycerate Kinase Activity Assay

Objective: To measure the enzymatic activity of glycerate kinase.

Principle: This is a coupled enzyme assay where the production of ADP by glycerate kinase is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

    • Substrate Solution: 100 mM D/L-glycerate in assay buffer.

    • ATP Solution: 100 mM ATP in assay buffer.

    • Coupling Enzyme Mix: In assay buffer, prepare a mix containing 10 U/mL pyruvate kinase, 10 U/mL lactate dehydrogenase, 10 mM phosphoenolpyruvate, and 2 mM NADH.

  • Assay Procedure:

    • In a cuvette, combine:

      • 800 µL of assay buffer.

      • 100 µL of coupling enzyme mix.

      • 50 µL of ATP solution.

      • 50 µL of cell extract or purified enzyme.

    • Incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to consume any endogenous pyruvate.

    • Initiate the reaction by adding 50 µL of the glycerate solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation of Activity:

    • Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate to µmol/min (Units).

    • Enzyme activity (U/mg) = (ΔA₃₄₀/min * reaction volume (mL)) / (6.22 * protein concentration (mg/mL) * sample volume (mL)).

Generation of Gene Deletion Mutants

Objective: To create gene deletion mutants to study the function of genes involved in this compound metabolism.

Principle: Homologous recombination is a common method for generating targeted gene deletions in bacteria.

General Protocol (e.g., using λ Red recombination in E. coli):

  • Construct a Deletion Cassette:

    • Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that amplify an antibiotic resistance gene (e.g., kanamycin (B1662678) resistance).

    • Perform PCR to amplify the antibiotic resistance cassette with the flanking homology arms.

  • Prepare Competent Cells:

    • Grow an E. coli strain expressing the λ Red recombinase proteins (e.g., from plasmid pKD46) to mid-log phase.

    • Induce the expression of the recombinase genes (e.g., with L-arabinose).

    • Prepare electrocompetent cells by washing with ice-cold sterile water or 10% glycerol.

  • Electroporation:

    • Electroporate the purified PCR product (deletion cassette) into the competent cells.

    • Allow the cells to recover in a rich medium (e.g., SOC) for 1-2 hours at 37°C.

  • Selection and Verification:

    • Plate the cells on selective agar (B569324) containing the appropriate antibiotic to select for transformants that have incorporated the resistance cassette.

    • Verify the gene deletion by colony PCR using primers that flank the target gene.

    • Optionally, the antibiotic resistance cassette can be removed using a FLP recombinase system, leaving a "scarless" deletion.

Conclusion

This compound is a metabolically significant molecule in microorganisms, positioned at the crossroads of several key metabolic pathways. Its metabolism via the glycerate pathway allows for the assimilation of simple carbon compounds, while its connection to glycerol metabolism highlights its role in the utilization of this abundant carbon source. The enzymes involved in this compound metabolism, such as glycerate kinase and tartronate semialdehyde reductase, are subject to intricate regulatory control, ensuring a balanced metabolic flux. Further research into the specific roles and regulation of this compound metabolism in various microorganisms will undoubtedly uncover new avenues for antimicrobial drug development and the metabolic engineering of microbes for biotechnological applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on such investigations.

References

Genetic Underpinnings of L-Glyceric Aciduria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric aciduria, also known as Primary Hyperoxaluria Type 2 (PH2), is a rare autosomal recessive inherited metabolic disorder.[1][2] It is characterized by the excessive urinary excretion of oxalate (B1200264) and L-glycerate, leading to recurrent nephrolithiasis, nephrocalcinosis, and potentially end-stage renal disease.[3][4] This technical guide provides an in-depth exploration of the genetic basis of L-Glyceric aciduria, focusing on the mutations within the GRHPR gene and their functional consequences. Detailed experimental protocols for genetic diagnosis and biochemical analysis are provided, alongside quantitative data on key biomarkers and visualizations of the associated metabolic pathways and experimental workflows.

Introduction

L-Glyceric aciduria is one of three genetically distinct types of primary hyperoxaluria, all of which are characterized by the overproduction of oxalate.[2] The accumulation of calcium oxalate crystals in the kidneys and urinary tract can lead to significant renal damage.[5] The defining biochemical feature of L-Glyceric aciduria is the concurrent elevation of L-glyceric acid in the urine, which distinguishes it from Primary Hyperoxaluria Type 1 and Type 3.[2] The onset of symptoms typically occurs in childhood.[3]

The Genetic Etiology: The GRHPR Gene

The genetic basis of L-Glyceric aciduria lies in mutations of the GRHPR gene, located on chromosome 9p13.2.[1][6] This gene encodes the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR).[5][6] The inheritance pattern of L-Glyceric aciduria is autosomal recessive, meaning that an individual must inherit two mutated copies of the GRHPR gene to be affected.[1]

Function of the GRHPR Enzyme

The GRHPR enzyme is a crucial component of glyoxylate metabolism.[7] It catalyzes two primary reactions:

  • The reduction of glyoxylate to glycolate.

  • The reduction of hydroxypyruvate to D-glycerate.[5]

By converting glyoxylate to the readily excretable and less harmful compound glycolate, the GRHPR enzyme prevents the accumulation of glyoxylate, which would otherwise be oxidized to oxalate.[5]

Pathogenic Variants in GRHPR

To date, over 25 mutations in the GRHPR gene have been identified as causes of Primary Hyperoxaluria Type 2.[5] These mutations include missense, nonsense, deletions, and splice-site variants, all of which lead to a significant reduction or complete loss of GRHPR enzyme activity.[5][8] This enzymatic deficiency results in the accumulation of glyoxylate and hydroxypyruvate. The excess glyoxylate is converted to oxalate, and the excess hydroxypyruvate is reduced to L-glycerate, leading to the characteristic biochemical phenotype of the disease.[2]

Quantitative Data in L-Glyceric Aciduria

The diagnosis of L-Glyceric aciduria is supported by the quantitative analysis of specific metabolites in the urine. The following tables summarize key quantitative data associated with the disease.

BiomarkerNormal RangePH2 Patient RangeUnit
Urinary Oxalate< 0.46> 0.7mmol/1.73 m²/24h
Urinary L-GlycerateNormal (trace amounts)Markedly elevated-

Table 1: Urinary Biomarker Levels in L-Glyceric Aciduria (PH2). [3]

GRHPR VariantUrinary Oxalate (mg/day/1.73 m²)Urinary L-Glycerate (mg/day/1.73 m²)
Compound heterozygote (Glu113Lys and 864_865delTG)227 ± 1203032 ± 1276

Table 2: Urinary Metabolite Levels in a Patient with a Specific GRHPR Genotype. [6]

EnzymeSubstrateKm (mM)Vmax
Wild-type GRHPRGlyoxylate--
Wild-type GRHPRHydroxypyruvate--
G165D mutant GRHPRGlyoxylate-1.5% of wild-type activity
R302C mutant GRHPRGlyoxylate-5.6% of wild-type activity
Wild-type GRHPRNADPH0.011-
Wild-type GRHPRNADH2.42-

Experimental Protocols

Genetic Analysis of the GRHPR Gene

Objective: To identify pathogenic mutations in the GRHPR gene.

Methodology: Sanger Sequencing

  • Genomic DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.[10]

  • PCR Amplification: Amplify the entire coding region and exon-intron boundaries of the GRHPR gene using polymerase chain reaction (PCR). Long-range PCR can be employed to amplify the gene in large fragments.[10]

  • Primer Design: Design internal sequencing primers to cover all nine exons and their flanking intronic regions. It is crucial to check primer sequences for the presence of single nucleotide polymorphisms (SNPs) that could affect primer binding.[10]

  • Cycle Sequencing: Perform cycle sequencing using the amplified PCR products as templates and the designed internal primers with a fluorescently labeled dideoxynucleotide chain termination method.[10]

  • Sequence Analysis: Analyze the sequencing products on an automated capillary electrophoresis instrument (e.g., ABI 310 Genetic Analyzer).[10] Compare the obtained sequences with the GRHPR reference sequence to identify any variations.

GRHPR Enzyme Activity Assay

Objective: To measure the functional activity of the GRHPR enzyme in tissue or cell lysates.

Methodology: Spectrophotometric Assay [11]

  • Sample Preparation: Prepare a lysate from liver tissue or blood mononuclear cells.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.4), a cofactor (NADPH or NADH), and the substrate (glyoxylate or hydroxypyruvate).

  • Enzyme Reaction: Initiate the reaction by adding the cell or tissue lysate to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH or NADH, using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the cofactor.

Urinary Organic Acid Analysis

Objective: To quantify the levels of L-glycerate and oxalate in urine.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Thaw frozen urine samples.

    • To a specific volume of urine, add an internal standard.

    • Acidify the urine with hydrochloric acid.[10]

    • Extract the organic acids using an organic solvent such as ethyl acetate.[1]

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatize the dried residue to make the organic acids volatile. A common method is trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[11]

    • The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column.

    • The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Data Analysis:

    • Identify the peaks corresponding to the TMS derivatives of L-glycerate and oxalate by comparing their retention times and mass spectra to those of known standards.

    • Quantify the concentrations of L-glycerate and oxalate by comparing their peak areas to the peak area of the internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic Pathway in L-Glyceric Aciduria Metabolic Pathway in L-Glyceric Aciduria (PH2) cluster_legend Legend Hydroxypyruvate Hydroxypyruvate GRHPR GRHPR (Glyoxylate Reductase/ Hydroxypyruvate Reductase) Hydroxypyruvate->GRHPR Normal Pathway LDH Lactate Dehydrogenase (LDH) Hydroxypyruvate->LDH Alternative Pathway (in PH2) Glyoxylate Glyoxylate Glyoxylate->GRHPR Normal Pathway Glyoxylate->LDH Alternative Pathway (in PH2) D_Glycerate D-Glycerate GRHPR->D_Glycerate Glycolate Glycolate GRHPR->Glycolate L_Glycerate L-Glycerate (Elevated in PH2) LDH->L_Glycerate Oxalate Oxalate (Elevated in PH2) LDH->Oxalate GO Glycolate Oxidase (GO) GO->Glyoxylate Glycolate->GO Enzyme Deficient Enzyme Metabolite Metabolite Elevated_Metabolite Elevated Metabolite

Caption: Metabolic pathway alterations in L-Glyceric aciduria.

Diagnostic Workflow for L-Glyceric Aciduria Diagnostic Workflow for L-Glyceric Aciduria (PH2) Clinical_Suspicion Clinical Suspicion (e.g., nephrolithiasis in a child) Urine_Analysis Urinary Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_Analysis Elevated_Oxalate_Glycerate Elevated Urinary Oxalate and L-Glycerate Urine_Analysis->Elevated_Oxalate_Glycerate GRHPR_Sequencing GRHPR Gene Sequencing Elevated_Oxalate_Glycerate->GRHPR_Sequencing Proceed with Genetic Testing Biallelic_Mutations Biallelic Pathogenic Mutations Identified GRHPR_Sequencing->Biallelic_Mutations Diagnosis_Confirmed Diagnosis of L-Glyceric Aciduria (PH2) Confirmed Biallelic_Mutations->Diagnosis_Confirmed Yes Enzyme_Assay GRHPR Enzyme Activity Assay (Liver Biopsy/Blood Cells) Biallelic_Mutations->Enzyme_Assay No/Uncertain Variants Reduced_Activity Reduced/Absent Enzyme Activity Enzyme_Assay->Reduced_Activity Reduced_Activity->Diagnosis_Confirmed

Caption: Diagnostic workflow for L-Glyceric aciduria.

Genetic and Biochemical Cascade in L-Glyceric Aciduria Genetic and Biochemical Cascade in L-Glyceric Aciduria GRHPR_Mutation GRHPR Gene Mutation (Autosomal Recessive) Deficient_Enzyme Deficient or Non-functional GRHPR Enzyme GRHPR_Mutation->Deficient_Enzyme Substrate_Accumulation Accumulation of Glyoxylate and Hydroxypyruvate Deficient_Enzyme->Substrate_Accumulation Metabolite_Conversion Conversion by Alternative Pathways (e.g., LDH) Substrate_Accumulation->Metabolite_Conversion Biochemical_Phenotype Elevated Urinary Oxalate and L-Glycerate Metabolite_Conversion->Biochemical_Phenotype Clinical_Manifestations Clinical Manifestations (Nephrolithiasis, Nephrocalcinosis, Renal Failure) Biochemical_Phenotype->Clinical_Manifestations

Caption: The cascade from gene mutation to clinical phenotype.

Conclusion

L-Glyceric aciduria, or Primary Hyperoxaluria Type 2, is a well-characterized inborn error of metabolism with a clear genetic basis in the GRHPR gene. Understanding the spectrum of pathogenic mutations and their impact on enzyme function is critical for accurate diagnosis and the development of targeted therapies. The methodologies outlined in this guide provide a framework for the genetic and biochemical investigation of this disorder. Future research and drug development efforts may focus on gene therapy, enzyme replacement therapy, or small molecule approaches to restore GRHPR function and mitigate the pathological consequences of oxalate and L-glycerate overproduction.

References

A Technical Guide to Glyoxylate Reductase Deficiency and L-Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxylate (B1226380) reductase deficiency, also known as Primary Hyperoxaluria Type 2 (PH2), is a rare autosomal recessive disorder of glyoxylate metabolism.[1][2] The deficiency is caused by mutations in the GRHPR gene, which encodes the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[3][4] This enzymatic defect leads to the accumulation of glyoxylate and hydroxypyruvate in the body. The excess glyoxylate is converted to oxalate (B1200264), leading to hyperoxaluria, while the accumulated hydroxypyruvate is reduced to L-Glyceric acid, resulting in L-Glyceric aciduria.[1] The clinical manifestations primarily involve recurrent nephrolithiasis, nephrocalcinosis, and the potential for progression to end-stage renal disease.[2][5] This guide provides an in-depth overview of the pathophysiology, biochemical markers, diagnostic methodologies, and relevant experimental protocols for studying glyoxylate reductase deficiency and this compound.

Pathophysiology of Glyoxylate Reductase Deficiency

The enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) plays a crucial role in the metabolism of glyoxylate and hydroxypyruvate.[3][6] In a healthy individual, GRHPR catalyzes the NADPH-dependent reduction of glyoxylate to glycolate (B3277807) and hydroxypyruvate to D-glycerate.[6][7] Glycolate is a non-toxic compound that is readily excreted, while D-glycerate can enter the gluconeogenic pathway.[6]

In individuals with GRHPR deficiency, the impaired or absent enzyme activity leads to the accumulation of its substrates, glyoxylate and hydroxypyruvate.[6] The metabolic consequences are twofold:

  • Hyperoxaluria: The excess glyoxylate is redirected towards oxidation to oxalate, a reaction catalyzed by the cytosolic enzyme lactate (B86563) dehydrogenase (LDH).[1] Oxalate is a highly insoluble compound that complexes with calcium to form calcium oxalate crystals.[6] These crystals can deposit in the renal tubules and interstitium, leading to nephrocalcinosis and the formation of kidney stones (nephrolithiasis).[5][8]

  • L-Glyceric Aciduria: The accumulated hydroxypyruvate is reduced to this compound, also by LDH.[1] The presence of this compound in the urine is a hallmark biochemical feature of PH2.[9]

The continuous overproduction of oxalate can lead to progressive kidney damage, chronic kidney disease, and eventually end-stage renal disease (ESRD).[5] Once renal function is significantly impaired, oxalate can no longer be effectively excreted and deposits in various tissues throughout the body, a condition known as systemic oxalosis.[6]

Metabolic Pathway in Glyoxylate Reductase Deficiency

metabolic_pathway cluster_legend Legend Glyoxylate Glyoxylate GRHPR GRHPR (Deficient) Glyoxylate->GRHPR Normal Pathway (Blocked) LDH LDH Glyoxylate->LDH Alternative Pathway Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->GRHPR Normal Pathway (Blocked) Hydroxypyruvate->LDH Alternative Pathway Glycolate Glycolate GRHPR->Glycolate D_Glycerate D_Glycerate GRHPR->D_Glycerate Oxalate Oxalate LDH->Oxalate L_Glycerate L_Glycerate LDH->L_Glycerate Gluconeogenesis Gluconeogenesis D_Glycerate->Gluconeogenesis Enters Gluconeogenesis Kidney_Stones Kidney Stones & Nephrocalcinosis Oxalate->Kidney_Stones Leads to Metabolite Metabolite Enzyme Enzyme Pathological_Metabolite Pathological_Metabolite Clinical_Outcome Clinical_Outcome

Caption: Metabolic consequences of GRHPR deficiency.

Quantitative Data

Accurate quantification of key metabolites is essential for the diagnosis and monitoring of glyoxylate reductase deficiency. The following tables summarize the typical concentrations of urinary oxalate and this compound, as well as GRHPR enzyme activity in different patient populations.

Table 1: Urinary Oxalate and L-Glycerate Levels

AnalytePatient GroupSpecimenConcentrationReference
Oxalate Normal24-hour Urine<0.46 mmol/1.73 m²/24h[5]
PH2 Patients24-hour Urine>0.7 mmol/1.73 m²/24h[5]
NormalPlasma1-5 µmol/L[10]
PH2 Patients with ESRDPlasma>80 µmol/L[10]
This compound NormalUrine & Plasma<5 µmol/L[11]
PH2 PatientPlasma887 µmol/L[11]
Normal (0-5 years)Urine12-177 µg/mg creatinine[12]
Normal (>5 years)Urine19-115 µg/mg creatinine[12]

Table 2: GRHPR Enzyme Activity

Enzyme ActivityTissue/Cell TypePatient GroupActivity Level (nmol/min/mg protein)Reference
Glyoxylate Reductase (GR) Blood Mononuclear CellsNormal10.6 ± 3.3[13]
Blood Mononuclear CellsPH2 PatientsNo activity detected[13]
D-Glycerate Dehydrogenase (DGDH) Blood Mononuclear CellsNormal0.97 ± 0.20[13]
Blood Mononuclear CellsPH2 PatientsNo activity detected[13]
GRHPR (mutant G165D) Expressed ProteinPH2 Mutant1.5% of wild type[14]
GRHPR (mutant R302C) Expressed ProteinPH2 Mutant5.6% of wild type[14]

Experimental Protocols

Quantification of this compound in Urine by HPLC

This method is based on the enzymatic conversion of L-Glycerate to β-hydroxypyruvate, which is then derivatized for UV detection.[11]

Materials:

  • Lactate dehydrogenase (LDH)

  • Nicotinamide-adenine dinucleotide (NAD+)

  • Phenylhydrazine (B124118)

  • Perchloric acid

  • Potassium hydroxide

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • To 50 µL of urine or plasma, add 50 µL of 1.2 M perchloric acid to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube and neutralize with 2 M potassium hydroxide.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant is used for derivatization.

  • Derivatization:

    • Prepare a reaction mixture containing:

      • 100 µL of 0.5 M phosphate (B84403) buffer, pH 9.0

      • 20 µL of 30 mM NAD+

      • 10 µL of LDH (1000 U/mL)

      • 50 µL of sample supernatant

      • 20 µL of 0.1 M phenylhydrazine

    • Incubate the mixture at 37°C for 60 minutes. The L-Glycerate is oxidized to β-hydroxypyruvate, which reacts with phenylhydrazine to form a stable phenylhydrazone derivative.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample onto the C18 column.

    • Use a mobile phase of 0.1 M sodium acetate (B1210297) buffer (pH 5.0) and methanol (B129727) (gradient elution may be required for optimal separation).

    • Monitor the elution of the phenylhydrazone derivative at a UV wavelength of 328 nm.

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Glyoxylate Reductase (GR) Activity Assay in Cell Lysates

This spectrophotometric assay measures the rate of NADH oxidation during the reduction of glyoxylate to glycolate.

Materials:

  • 50 mM Potassium Phosphate Buffer, pH 6.4

  • 702 mM Glyoxylic Acid solution

  • 12.8 mM β-NADH solution (prepare fresh)

  • Cell lysate (e.g., from blood mononuclear cells)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare the following reaction mixture:

      • 2.44 mL of 50 mM Potassium Phosphate Buffer (pH 6.4)

      • 0.50 mL of 702 mM Glyoxylic Acid solution

      • 0.05 mL of 12.8 mM β-NADH solution

    • Prepare a blank cuvette with the same components.

  • Enzyme Assay:

    • Equilibrate the cuvettes to 25°C in the spectrophotometer.

    • To the blank cuvette, add 0.1 mL of deionized water.

    • To the sample cuvette, add 0.1 mL of the cell lysate (containing 1-2 units/mL of enzyme).

    • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculation of Enzyme Activity:

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve for both the sample and the blank.

    • Subtract the rate of the blank from the sample rate to get the net rate.

    • Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹) to calculate the enzyme activity in units/mL, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of glyoxylate to glycolate per minute at pH 6.4 at 25°C.

Diagnostic Workflow and Signaling Pathways

Diagnostic Workflow for Glyoxylate Reductase Deficiency

diagnostic_workflow Clinical_Suspicion Clinical Suspicion (Recurrent Kidney Stones, Nephrocalcinosis) Urine_Analysis 24-hour Urine Analysis Clinical_Suspicion->Urine_Analysis Hyperoxaluria Hyperoxaluria? (>0.7 mmol/1.73 m²/24h) Urine_Analysis->Hyperoxaluria Organic_Acid_Analysis Urine Organic Acid Analysis (GC-MS or HPLC) Hyperoxaluria->Organic_Acid_Analysis Yes No_Hyperoxaluria Investigate Other Causes of Kidney Stones Hyperoxaluria->No_Hyperoxaluria No L_Glyceric_Aciduria L-Glyceric Aciduria? Organic_Acid_Analysis->L_Glyceric_Aciduria Genetic_Testing GRHPR Gene Sequencing L_Glyceric_Aciduria->Genetic_Testing Yes Consider_Other_PH Consider Other Forms of Primary Hyperoxaluria (e.g., PH1) L_Glyceric_Aciduria->Consider_Other_PH No PH2_Diagnosis Primary Hyperoxaluria Type 2 (GRHPR Deficiency) Confirmed Genetic_Testing->PH2_Diagnosis Biallelic GRHPR Mutations Identified Enzyme_Assay GRHPR Enzyme Activity Assay (Liver Biopsy or Blood Mononuclear Cells) Genetic_Testing->Enzyme_Assay Inconclusive or Single Mutation Reduced_Activity Reduced/Absent Activity? Enzyme_Assay->Reduced_Activity Reduced_Activity->PH2_Diagnosis Yes Reduced_Activity->Consider_Other_PH No

Caption: A typical diagnostic workflow for GRHPR deficiency.

This comprehensive guide provides a technical foundation for understanding and investigating glyoxylate reductase deficiency. The detailed information on pathophysiology, quantitative markers, and experimental protocols is intended to support researchers, scientists, and drug development professionals in their efforts to advance the diagnosis and treatment of this rare metabolic disorder.

References

L-Glyceric Acid: A Deep Dive into its Impact on Metabolic Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric acid is a key biomarker in the rare genetic disorder, L-Glyceric aciduria, also known as Primary Hyperoxaluria Type II (PH2). This condition arises from a deficiency in the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR). The enzymatic block leads to the accumulation of this compound and its precursor, hydroxypyruvate. While the clinical manifestations of PH2, primarily hyperoxaluria and nephrocalcinosis, are well-documented, the broader impact of these accumulating metabolites on central carbon metabolism and metabolic flux is an area of growing interest. This technical guide provides an in-depth analysis of the known and inferred effects of this compound and hydroxypyruvate on metabolic pathways, supported by available quantitative data, detailed experimental protocols, and pathway visualizations. A key finding from the literature is the inhibitory effect of hydroxypyruvate on the gluconeogenic enzyme pyruvate (B1213749) carboxylase, suggesting a potential bottleneck in glucose production from non-carbohydrate sources.

Introduction: The Metabolic Anomaly of L-Glyceric Aciduria

L-Glyceric aciduria is an autosomal recessive disorder caused by mutations in the GRHPR gene.[1][2] The GRHPR enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate.[1] In its absence, hydroxypyruvate is alternatively reduced to this compound, and glyoxylate is oxidized to oxalate (B1200264), leading to the characteristic hyperoxaluria and L-Glyceric aciduria.[1][2] The accumulation of these metabolites is not only diagnostic but also pathogenic, contributing to the formation of calcium oxalate kidney stones.[2] Beyond this primary pathology, the buildup of hydroxypyruvate has the potential to interfere with other metabolic pathways, thereby altering cellular metabolic flux.

Quantitative Data on Metabolic Perturbations

Direct quantitative flux analysis, such as ¹³C-Metabolic Flux Analysis (¹³C-MFA), in the context of L-Glyceric aciduria is limited in the current literature. However, metabolomic studies of patients with GRHPR deficiency provide quantitative insights into the metabolic dysregulation.

Table 1: Urinary Organic Acid Profile in a Patient with GRHPR Deficiency

MetabolitePatient Urine Concentration (mmol/mol creatinine)Normal Range (mmol/mol creatinine)Fold Increase (approx.)
This compound1113Undetectable - Low>1000
Oxalate167< 50>3.3
3-Hydroxyisobutyric acidElevatedTrace-
3-Hydroxypropionic acidElevatedTrace-
2-Ethyl-3-hydroxypropionic acidElevatedUndetectable-
3-Aminoisobutyric acidElevatedTrace-
Adipic acidElevated (during ketosis)Variable-
3-HydroxybutyrateElevated (during ketosis)Variable-

Data compiled from a case report on a patient with a novel GRHPR mutation.[3] The presence of additional organic acids suggests a broader impact on metabolism beyond the immediate GRHPR-catalyzed reaction.

Impact on Metabolic Flux: An Evidence-Based Inference

The accumulation of hydroxypyruvate, a substrate for the deficient GRHPR enzyme, is a key factor in understanding the impact on metabolic flux. In vitro studies have demonstrated that hydroxypyruvate can act as an inhibitor of key metabolic enzymes.

Inhibition of Gluconeogenesis

A significant finding is the inhibition of pyruvate carboxylase (PC) by hydroxypyruvate.[4] PC is a critical anaplerotic and gluconeogenic enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate.

Table 2: In Vitro Inhibition of Pyruvate Carboxylase by Hydroxypyruvate

EnzymeSourceInhibitorInhibition TypeKᵢ (mM)% Inhibition (at 2mM inhibitor)
Pyruvate CarboxylaseThiobacillus novellusHydroxypyruvateNon-competitive (vs. HCO₃⁻)7.135%

Data from a study on inhibitors of pyruvate carboxylase.[4] This inhibition suggests a potential reduction in the flux from pyruvate to oxaloacetate, which would impair both the TCA cycle anaplerosis and gluconeogenesis.

The inhibition of this key gluconeogenic step could lead to a reduced capacity for endogenous glucose production, particularly under conditions of fasting or high energy demand.

Potential Impact on Glycolysis

While direct inhibitory studies of hydroxypyruvate on glycolytic enzymes are not extensively available, the structural similarity of hydroxypyruvate to glycolytic intermediates suggests a potential for competitive inhibition. Further research is warranted to investigate the effects of hydroxypyruvate on enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context of this compound and the potential points of flux disruption, the following diagrams are provided.

L_Glyceric_Acid_Metabolism cluster_glycolysis Glycolysis cluster_serine_metabolism Serine Metabolism cluster_gluconeogenesis Gluconeogenesis cluster_ph2_pathway L-Glyceric Aciduria (PH2) Pathway Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F16BP F16BP F6P->F16BP Multiple Steps G3P_DHAP G3P_DHAP F16BP->G3P_DHAP Multiple Steps PEP PEP G3P_DHAP->PEP Multiple Steps 3_Phosphoglycerate 3_Phosphoglycerate G3P_DHAP->3_Phosphoglycerate Pyruvate Pyruvate PEP->Pyruvate Phosphohydroxypyruvate Phosphohydroxypyruvate 3_Phosphoglycerate->Phosphohydroxypyruvate Phosphoserine Phosphoserine Phosphohydroxypyruvate->Phosphoserine Serine Serine Phosphoserine->Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-Glyoxylate Aminotransferase Pyruvate_glu Pyruvate D_Glycerate D_Glycerate Hydroxypyruvate->D_Glycerate GRHPR (Deficient) L_Glyceric_Acid L_Glyceric_Acid Hydroxypyruvate->L_Glyceric_Acid Lactate Dehydrogenase (Alternative Pathway) Oxaloacetate Oxaloacetate Pyruvate_glu->Oxaloacetate Pyruvate Carboxylase PEP_glu PEP_glu Oxaloacetate->PEP_glu PEPCK Glucose_glu Glucose_glu PEP_glu->Glucose_glu Multiple Steps Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR (Deficient) Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase Pyruvate Carboxylase Pyruvate Carboxylase

Metabolic pathways affected by L-Glyceric Aciduria.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_enzyme_assay Enzyme Inhibition Assay Urine_Sample Urine Sample Internal_Standard Add Internal Standard (e.g., stable isotope labeled acids) Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Internal_Standard->Extraction Derivatization Derivatization for GC-MS (e.g., Silylation) Extraction->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Acquisition Data Acquisition (Scan Mode) GC_MS->Data_Acquisition Metabolite_ID Metabolite Identification (Spectral Library Matching) Data_Acquisition->Metabolite_ID Quantification Quantification (Relative to Internal Standard) Metabolite_ID->Quantification Metabolic_Flux_Inference Inference of Metabolic Flux Impact Quantification->Metabolic_Flux_Inference Enzyme_Prep Prepare Purified Enzyme (e.g., Pyruvate Carboxylase) Assay_Mix Prepare Assay Mixture (Buffer, Substrates, Cofactors) Enzyme_Prep->Assay_Mix Inhibitor_Add Add Hydroxypyruvate (Varying Concentrations) Assay_Mix->Inhibitor_Add Reaction_Init Initiate Reaction Inhibitor_Add->Reaction_Init Activity_Measure Measure Enzyme Activity (e.g., Spectrophotometrically) Reaction_Init->Activity_Measure Activity_Measure->Metabolic_Flux_Inference

Workflow for metabolomic analysis and enzyme inhibition assays.

Experimental Protocols

Urinary Organic Acid Analysis by GC-MS

This protocol is a generalized procedure for the analysis of organic acids in urine, as is relevant for diagnosing and monitoring L-Glyceric aciduria and other metabolic disorders.[5][6]

  • Sample Preparation:

    • To a specific volume of urine (normalized to creatinine (B1669602) concentration, e.g., containing 1 µmole of creatinine), add internal standards (e.g., tropic acid, 2-ketocaproic acid).[6]

    • For the analysis of ketoacids, perform oximation by adding hydroxylamine (B1172632) hydrochloride and incubating.[6]

    • Acidify the sample with HCl.

    • Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.[6]

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine (B92270) to form trimethylsilyl (B98337) (TMS) derivatives.[6]

    • Incubate at a specified temperature (e.g., 60-80°C) for a set time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature gradient to separate the organic acids.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.[7]

  • Data Analysis:

    • Identify metabolites by comparing their mass spectra and retention times to a spectral library (e.g., NIST).

    • Quantify metabolites by integrating the peak area of a characteristic ion and normalizing it to the peak area of the internal standard.

Enzyme Inhibition Assay: Pyruvate Carboxylase

This protocol provides a general framework for assessing the inhibitory effect of hydroxypyruvate on pyruvate carboxylase activity.[8]

  • Materials:

    • Purified pyruvate carboxylase

    • Assay buffer (e.g., Tris-HCl, pH 7.8)

    • Substrates: Pyruvate, ATP, MgCl₂, NaHCO₃

    • Coupling enzymes and substrates for detection (e.g., malate (B86768) dehydrogenase and NADH for a spectrophotometric assay)

    • Hydroxypyruvate (inhibitor)

    • Microplate reader or spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing all components except one of the substrates (e.g., pyruvate) to initiate the reaction.

    • Add varying concentrations of hydroxypyruvate to the reaction mixture.

    • Pre-incubate the enzyme with the inhibitor for a defined period.

    • Initiate the reaction by adding the final substrate (e.g., pyruvate).

    • Monitor the reaction rate by measuring the change in absorbance over time (e.g., the oxidation of NADH at 340 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate at different fixed concentrations of the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Conclusion and Future Directions

The accumulation of this compound and its precursor, hydroxypyruvate, in L-Glyceric aciduria extends beyond being simple biomarkers. The available evidence, particularly the inhibition of pyruvate carboxylase by hydroxypyruvate, points towards a significant perturbation of central carbon metabolism. This inhibition could impair gluconeogenesis, potentially leading to metabolic inflexibility, especially during periods of catabolic stress. The broader metabolic dysregulation is further suggested by the presence of other organic acids in the urine of affected individuals.

Future research should focus on employing stable isotope tracing and metabolic flux analysis in cellular or animal models of GRHPR deficiency. Such studies would provide direct quantitative evidence of the impact of this compound and hydroxypyruvate on the flux through glycolysis, the TCA cycle, the pentose (B10789219) phosphate (B84403) pathway, and gluconeogenesis. A deeper understanding of these metabolic consequences is crucial for developing novel therapeutic strategies for L-Glyceric aciduria that go beyond managing oxalate levels and address the wider metabolic health of the patients. Furthermore, elucidating the potential inhibitory effects of hydroxypyruvate on other key metabolic enzymes will be critical in painting a complete picture of the pathophysiology of this rare disease.

References

Methodological & Application

Application Notes and Protocols for the Quantification of L-Glyceric Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid is a chiral carboxylic acid that is typically present at low levels in human urine. However, elevated urinary excretion of the L-isomer, a condition known as L-glyceric aciduria, is a key biomarker for the diagnosis of Primary Hyperoxaluria Type 2 (PH2).[1][2] PH2 is a rare, autosomal recessive metabolic disorder caused by a deficiency of the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR).[3] This enzyme deficiency leads to an accumulation of glyoxylate and hydroxypyruvate, which are subsequently converted to oxalate (B1200264) and this compound, respectively.[3] The resulting hyperoxaluria leads to the formation of calcium oxalate kidney stones, nephrocalcinosis, and can progress to end-stage renal disease.[1][2] Accurate and precise quantification of this compound in urine is therefore crucial for the differential diagnosis of primary hyperoxalurias and for monitoring disease progression and therapeutic response.

This document provides detailed application notes and protocols for the quantification of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the typical urinary concentrations of this compound in healthy individuals and patients diagnosed with Primary Hyperoxaluria Type 2 (PH2).

PopulationThis compound Concentration (mmol/mol creatinine)Notes
Healthy Individuals < 5 µmol/LIn many healthy individuals, this compound is often below the limit of detection of standard analytical methods.[4]
Primary Hyperoxaluria Type 2 (PH2) Patients > 28 mmol/mol creatinine (B1669602)Significantly elevated levels are a hallmark of PH2.[1]

Metabolic Pathway of this compound in Primary Hyperoxaluria Type 2

The following diagram illustrates the metabolic pathway leading to the accumulation of this compound in PH2. A deficiency in the GRHPR enzyme disrupts the normal conversion of glyoxylate to glycolate (B3277807) and hydroxypyruvate to D-glycerate. This blockage leads to the alternative reduction of hydroxypyruvate to this compound.

Metabolic Pathway in Primary Hyperoxaluria Type 2 cluster_glycolysis Glycolysis cluster_ph2 Primary Hyperoxaluria Type 2 Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-glyoxylate aminotransferase L-Glyceric_acid L-Glyceric_acid Hydroxypyruvate->L-Glyceric_acid Lactate Dehydrogenase D-Glycerate D-Glycerate Hydroxypyruvate->D-Glycerate GRHPR (Normal Function) GRHPR_Deficiency GRHPR Deficiency Glycolate Glycolate Glyoxylate Glyoxylate Glyoxylate->Glycolate GRHPR (Normal Function)

Caption: Metabolic pathway alterations in PH2 leading to this compound accumulation.

Experimental Workflow Overview

The general workflow for the quantification of this compound in urine involves sample collection, preparation (which may include extraction and derivatization), followed by instrumental analysis and data processing.

Experimental Workflow for this compound Quantification Urine_Sample_Collection 1. Urine Sample Collection Sample_Preparation 2. Sample Preparation (Extraction/Derivatization) Urine_Sample_Collection->Sample_Preparation Instrumental_Analysis 3. Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Analysis 4. Data Analysis and Quantification Instrumental_Analysis->Data_Analysis

Caption: General experimental workflow for urinary this compound analysis.

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the common methods for urinary organic acid analysis.[5][6] Derivatization is necessary to make the polar this compound volatile for GC analysis.

1. Materials and Reagents

  • Urine samples

  • Internal Standard (IS): e.g., a stable isotope-labeled glyceric acid or another non-endogenous organic acid.

  • Urease

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methoxyamine hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 1500 x g for 10 minutes to remove any particulate matter.

  • To a clean glass centrifuge tube, add 1 mL of the urine supernatant.

  • Add the internal standard solution.

  • Add 50 µL of urease solution and incubate at 37°C for 15 minutes to remove urea.

  • Acidify the sample to a pH of approximately 1 by adding 100 µL of 6M HCl.

  • Saturate the aqueous phase with NaCl.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 1500 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 8-10) two more times and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect the keto groups.

  • Incubate at 60°C for 30 minutes.

  • Add 100 µL of BSTFA with 1% TMCS to derivatize the hydroxyl and carboxyl groups.

  • Incubate at 70°C for 60 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

4. GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound and the internal standard.

5. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the this compound concentration by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

  • Normalize the final concentration to the urinary creatinine concentration.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This "dilute-and-shoot" method offers a simpler and faster sample preparation compared to GC-MS, as derivatization is often not required.[7]

1. Materials and Reagents

  • Urine samples

  • Internal Standard (IS): Stable isotope-labeled this compound (this compound-13C3).

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Deionized water

  • LC-MS/MS system with a C18 reversed-phase column.

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 1500 x g for 10 minutes.

  • In a microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other urine components. For example:

      • 0-1 min: 2% B

      • 1-5 min: 2-98% B

      • 5-7 min: 98% B

      • 7.1-10 min: 2% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

      • This compound: e.g., m/z 105 -> 75

      • This compound-13C3 (IS): e.g., m/z 108 -> 77

    • Optimize cone voltage and collision energy for each transition.

4. Data Analysis

  • Identify and integrate the peaks for this compound and the internal standard in the MRM chromatograms.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound using a calibration curve prepared with known concentrations of the standard.

  • Normalize the final concentration to the urinary creatinine level.

Conclusion

The quantification of this compound in urine is a vital tool for the diagnosis and management of Primary Hyperoxaluria Type 2. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing accurate and reliable results. The choice of method may depend on the available instrumentation, desired sample throughput, and the need for simultaneous analysis of other organic acids. The protocols provided herein offer a detailed guide for researchers and clinicians to establish robust and reproducible assays for this compound quantification in a clinical or research setting.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of L-Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of L-Glyceric acid using High-Performance Liquid Chromatography (HPLC). This compound is a key metabolite in various biological pathways, and its accurate quantification is crucial in clinical research, particularly in the study of metabolic disorders like primary hyperoxaluria type 2. The method outlined below utilizes a robust and reproducible HPLC technique suitable for various sample matrices. This note includes a comprehensive experimental protocol, data presentation in tabular format for easy interpretation, and a graphical representation of the analytical workflow.

Introduction

This compound is a carboxylic acid that plays a role in several metabolic pathways. Elevated levels of this compound in biological fluids can be indicative of certain enzymatic defects, such as in primary hyperoxaluria type 2, a rare genetic disorder. Consequently, a reliable and validated analytical method for its quantification is essential for both diagnostic and research purposes. This application note describes an HPLC method that offers excellent separation and quantification of this compound.

Experimental Protocols

Principle

The described method is based on reversed-phase HPLC with UV detection. For samples with low concentrations of this compound or complex matrices, a pre-column derivatization step can be employed to enhance detection sensitivity.[1] Alternatively, for simpler matrices or when analyzing products of chemical reactions, direct analysis using an ion-exchange column with UV or Refractive Index (RI) detection is also effective.[2][3][4]

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Sulfuric acid (H₂SO₄), HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol (B129727), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm or 0.45 µm)[5]

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector.

  • Data acquisition and processing software.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions, synthesized from multiple established methods.

ParameterRecommended Conditions
Column Aminex HPX-87C (300 mm x 7.8 mm) or Shodex SUGAR SH1011 (8.0 mm x 300 mm)[2][6][7]
Mobile Phase Isocratic elution with 3 mM to 5 mM aqueous Sulfuric Acid (H₂SO₄)[2][3]
Flow Rate 0.5 - 0.7 mL/min[2][3]
Column Temperature 60 - 70 °C[2][3]
Detector UV at 210 nm or RI[2][3]
Injection Volume 10 - 20 µL
Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix.

For Liquid Samples (e.g., urine, plasma, reaction mixtures): [5]

  • Centrifuge the sample at 10,000 rpm for 10 minutes to remove particulate matter.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[5]

  • For complex matrices like plasma, a protein precipitation step may be necessary. Add an equal volume of cold methanol or acetonitrile, vortex, and centrifuge to pellet the proteins.[8]

  • The clarified sample is now ready for injection.

For Solid Samples: [5]

  • Accurately weigh the solid sample.

  • Dissolve the sample in a suitable solvent (e.g., deionized water or mobile phase).

  • Follow the steps for liquid sample preparation (centrifugation and filtration).[5]

Data Presentation

The following table summarizes typical quantitative data obtained from the analysis of this compound and related compounds under the optimized HPLC conditions.

CompoundRetention Time (min)Resolution (Rs)Linearity (R²)Limit of Detection (LOD)
Mesoxalic Acid~ 8.5-> 0.99-
Tartronic Acid~ 9.83.13> 0.99-
Glyceraldehyde~ 12.50.73> 0.99-
This compound ~ 13.2 0.61 > 0.99 5 µmol/L[1]
Glycerol~ 14.1-> 0.99-
Glycolic Acid~ 15.51.27> 0.99-
Dihydroxyacetone~ 16.8-> 0.99-

Note: Retention times and resolution values are approximate and may vary depending on the specific HPLC system, column, and exact operating conditions. The provided data is based on a compilation from multiple sources.[2]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) Precipitation Protein Precipitation (if necessary) Sample->Precipitation Complex Matrix Centrifugation Centrifugation Sample->Centrifugation Simpler Matrix Precipitation->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (Aminex HPX-87C) Injection->Separation Detection Detection (UV @ 210 nm or RI) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis by HPLC.

Logical Relationship of Method Parameters

The following diagram illustrates the relationship between key HPLC parameters and their impact on the separation of this compound.

Method_Parameters cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes MobilePhase Mobile Phase (H₂SO₄ Conc.) Resolution Peak Resolution MobilePhase->Resolution Affects Selectivity RetentionTime Retention Time MobilePhase->RetentionTime Impacts Elution Strength FlowRate Flow Rate FlowRate->RetentionTime Inverse Relationship PeakShape Peak Shape FlowRate->PeakShape Affects Efficiency Temperature Column Temperature Temperature->RetentionTime Affects Viscosity Temperature->PeakShape Improves Symmetry

Caption: Interplay of HPLC method parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various samples. By following the outlined protocols for sample preparation and utilizing the specified chromatographic conditions, researchers can achieve accurate and reproducible results. The provided workflow and parameter relationship diagrams offer a clear visual guide to the analytical process and method optimization.

References

Application Note: Quantification of L-Glyceric Acid in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Glyceric acid is a chiral carboxylic acid that serves as a key biomarker for certain inherited metabolic disorders, such as primary hyperoxaluria type 2 (PH2), also known as L-glyceric aciduria. In PH2, a deficiency of the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR) leads to the accumulation of this compound and oxalate (B1200264) in the body, resulting in recurrent kidney stones and potential renal failure.[1] Accurate and sensitive detection of this compound is crucial for the diagnosis and monitoring of this condition. This application note provides a detailed protocol for the quantification of this compound in human urine using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2]

Principle

This method utilizes chiral liquid chromatography to separate this compound from its D-enantiomer, followed by detection using a triple quadrupole tandem mass spectrometer. The mass spectrometer is operated in the negative ion electrospray ionization (ESI) mode, and quantification is achieved through Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. This approach offers high selectivity and sensitivity for the analysis of this compound in complex biological matrices.[2]

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Methanol (LC-MS grade)

  • Triethylamine (TEA)

  • Acetic acid (glacial)

  • Water (LC-MS grade)

  • Control urine samples

2. Sample Preparation

For the analysis of this compound in urine, sample preparation is minimal.[2]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • For direct injection, dilute the urine sample 1:10 with the mobile phase.

  • Transfer the diluted sample to an appropriate autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography (LC)

  • Column: Ristocetin A glycopeptide antibiotic silica (B1680970) gel bonded column (narrow-bore)[2]

  • Mobile Phase: Triethylamine acetate (B1210297) at pH 4.1 with 10% methanol[2]

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Run Time: 10 minutes

4. Mass Spectrometry (MS/MS)

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative ion mode[2]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates:

    • Desolvation Gas (Nitrogen): 800 L/hr

    • Cone Gas (Nitrogen): 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions: Three parent-to-daughter transitions are monitored for glyceric acid enantiomers.[2]

5. Data Presentation

The following table summarizes the quantitative performance of a similar method for this compound detection.

ParameterValueReference
Sensitivity (LOD)5 µmol/L[3]
Imprecision (RSD)4.5%[3]
Recovery96.5 ± 6.8%[3]

Note: The data presented is from an HPLC-UV method, as detailed quantitative performance data for the specific LC-MS/MS method was not available in the cited literature. It serves as an estimation of expected performance.

Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Urine Sample Collection Centrifugation Centrifugation (10,000 x g, 10 min) SampleCollection->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Dilution Dilution (1:10 with Mobile Phase) SupernatantTransfer->Dilution VialTransfer Transfer to Autosampler Vial Dilution->VialTransfer LC_Separation Chiral LC Separation VialTransfer->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound detection by LC-MS/MS.

References

Application Notes and Protocols for the Chiral Separation of D- and L-Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceric acid is a chiral carboxylic acid that exists as two enantiomers, D-Glyceric acid and L-Glyceric acid. The stereochemistry of glyceric acid is of significant interest in clinical diagnostics and metabolic research, as elevated levels of specific enantiomers are associated with rare inherited metabolic disorders. D-glyceric aciduria and L-glyceric aciduria (primary hyperoxaluria type 2) are distinct conditions requiring accurate determination of the glyceric acid configuration for proper diagnosis.[1] This document provides detailed methodologies for the chiral separation of D- and this compound, primarily focusing on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Methods for Chiral Separation

Several techniques can be employed for the chiral resolution of D- and this compound, including direct and indirect chromatographic methods.

  • Direct Chiral Liquid Chromatography: This is a widely used approach where the enantiomers are separated on a chiral stationary phase (CSP). A notable direct method involves the use of a ristocetin (B1679390) A glycopeptide antibiotic silica (B1680970) gel bonded column.[1]

  • Indirect Chiral Liquid Chromatography: This method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[2][3]

  • Microbial Resolution: In some applications, microbial methods can be used to selectively degrade one enantiomer, allowing for the isolation of the other.[4]

This document will focus on the direct chiral LC-MS/MS method due to its sensitivity, specificity, and applicability to complex biological matrices like urine.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the chiral separation of D- and this compound using a ristocetin A glycopeptide antibiotic silica gel bonded column with tandem mass spectrometry detection.[1]

EnantiomerRetention Time (min)
D-Glyceric acid3.6
This compound4.5

Experimental Protocols

Protocol 1: Direct Chiral Separation of D- and this compound by LC-MS/MS

This protocol is based on the method described by Duez et al. (2002) for the analysis of glyceric acid enantiomers in urine samples.[1]

1. Objective: To achieve baseline separation and quantification of D- and this compound in biological samples.

2. Materials and Reagents:

  • D-Glyceric acid standard
  • This compound standard
  • Triethylamine (B128534) (TEA)
  • Acetic acid
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Urine samples (patient and control)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system
  • Chiral Stationary Phase: Ristocetin A glycopeptide antibiotic silica gel bonded column (narrow-bore)[1]
  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[1]

4. Sample Preparation (Urine):

  • The method is suitable for essentially untreated urine samples.[1]
  • For improved instrument performance and longevity, it is recommended to centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.
  • The supernatant can be diluted with the mobile phase prior to injection. A 1:10 dilution is a good starting point.

5. HPLC Method:

  • Mobile Phase: Triethylamine acetate (B1210297) (pH 4.1) with 10% methanol.[1]
  • To prepare the mobile phase, carefully add triethylamine to water and adjust the pH to 4.1 with acetic acid. Then, add the required volume of methanol.
  • Flow Rate: A typical flow rate for a narrow-bore column is in the range of 0.2-0.5 mL/min. Optimization may be required.
  • Column Temperature: Maintain a constant column temperature, for example, at 25°C, to ensure reproducible retention times.
  • Injection Volume: 5-10 µL.

6. Mass Spectrometry Method:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
  • Detection: Multiple Reaction Monitoring (MRM) is recommended for high specificity and sensitivity. Three parent-to-daughter transitions can be employed to specifically detect the eluting glyceric acid enantiomers.[1]
  • The precursor ion for glyceric acid ([M-H]⁻) is m/z 105.
  • Product ions can be determined by infusing a standard solution and performing a product ion scan.

7. Data Analysis:

  • Identify the peaks for D- and this compound based on their retention times (approximately 3.6 min and 4.5 min, respectively).[1]
  • Quantification can be achieved by creating a calibration curve using standards of known concentrations.

Visualizations

Experimental Workflow for Chiral HPLC Separation

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Centrifuge Centrifugation Sample->Centrifuge Dilute Dilution with Mobile Phase Centrifuge->Dilute HPLC HPLC System Dilute->HPLC Injection CSP Chiral Stationary Phase (Ristocetin A) HPLC->CSP MS Tandem Mass Spectrometer (MS/MS) CSP->MS Chromatogram Chromatogram Generation MS->Chromatogram Data Acquisition Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the chiral separation of D- and this compound.

Logical Relationship of Chiral Separation Methods

Chiral_Methods A Chiral Separation of Glyceric Acid B Chromatographic Methods A->B C Other Methods A->C D Direct Separation (Chiral Stationary Phase) B->D E Indirect Separation (Derivatization) B->E F Microbial Resolution C->F G LC-MS/MS with Ristocetin A Column D->G H LC-MS/MS after Chiral Derivatization E->H

Caption: Classification of methods for resolving glyceric acid enantiomers.

References

Application Notes: Enzymatic Assay for L-Glyceric Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid is a crucial biomarker for the diagnosis of Primary Hyperoxaluria Type 2 (PH2), a rare autosomal recessive disorder of glyoxylate (B1226380) metabolism.[1][2] This condition arises from a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). The enzymatic defect leads to an accumulation of this compound and oxalate (B1200264) in the urine, resulting in recurrent kidney stones and potential progression to end-stage renal disease.[1] Accurate quantification of this compound in biological fluids such as urine and plasma is therefore essential for the diagnosis and monitoring of PH2.

These application notes provide a detailed protocol for the enzymatic determination of this compound. The assay is based on the principle of the enzymatic oxidation of this compound by a specific L-glycerate dehydrogenase, coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting formation of NADH is measured spectrophotometrically at 340 nm, providing a direct measure of the this compound concentration in the sample.

Principle of the Assay

The enzymatic assay for this compound is based on the following reaction catalyzed by L-glycerate dehydrogenase:

This compound + NAD+ ---(L-glycerate dehydrogenase)--> β-hydroxypyruvate + NADH + H+

The reaction's progress is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH. The rate of NADH formation is directly proportional to the concentration of this compound in the sample.

Data Presentation

Quantitative Data Summary

The following table summarizes typical concentrations of this compound in human biological fluids. These values can serve as a reference for expected ranges in experimental samples.

ParameterNormal RangePrimary Hyperoxaluria Type 2 (PH2)Citation(s)
Urinary this compound < 5 µmol/LSignificantly elevated, can be a key diagnostic marker.[3]
Plasma this compound < 5 µmol/LCan reach levels such as 887 µmol/L in patients.[3]

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierNotes
L-Glycerate DehydrogenaseVariousEnzyme activity and substrate specificity should be confirmed.
This compound (sodium salt)Sigma-Aldrich or equivalentFor preparation of standards.
Nicotinamide Adenine Dinucleotide (NAD+)Sigma-Aldrich or equivalent
Glycine-NaOH Buffer (1 M, pH 9.5)In-house preparation
Perchloric Acid (0.6 M)Sigma-Aldrich or equivalentFor sample deproteinization.
Potassium Carbonate (K2CO3)Sigma-Aldrich or equivalentFor neutralization.
Spectrophotometere.g., Beckman DU seriesCapable of measuring absorbance at 340 nm.
96-well UV-transparent microplatesCorning or equivalentFor high-throughput measurements.
Microplate readerBioTek or equivalentCapable of reading absorbance at 340 nm.
CentrifugeEppendorf or equivalentFor sample preparation.
Reagent Preparation
  • Glycine-NaOH Buffer (1 M, pH 9.5): Dissolve 7.51 g of glycine (B1666218) in 80 mL of deionized water. Adjust the pH to 9.5 with 5 M NaOH and bring the final volume to 100 mL. Store at 4°C.

  • NAD+ Solution (20 mM): Dissolve 13.3 mg of NAD+ in 1 mL of deionized water. Prepare fresh daily and keep on ice.

  • This compound Standard Stock Solution (10 mM): Dissolve 1.28 mg of this compound sodium salt in 1 mL of deionized water. Store at -20°C.

  • Working this compound Standards: Prepare a series of dilutions from the stock solution in deionized water to cover the expected range of concentrations in the samples (e.g., 0, 10, 25, 50, 100, 200 µM).

Sample Preparation (Urine and Plasma)
  • Deproteinization:

    • For plasma samples, mix 100 µL of plasma with 100 µL of ice-cold 0.6 M perchloric acid.

    • For urine samples, deproteinization may not be necessary unless the sample is visibly turbid. If needed, follow the same procedure as for plasma.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding a calculated amount of K2CO3.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

  • Sample for Assay: The resulting supernatant is ready for the assay.

Assay Protocol (96-well plate format)
  • Prepare Reaction Mixture: For each well, prepare a master mix containing:

    • 150 µL Glycine-NaOH Buffer (1 M, pH 9.5)

    • 20 µL NAD+ Solution (20 mM)

    • Variable volume of deionized water to bring the final reaction volume to 200 µL.

  • Add Samples and Standards: To appropriate wells of the 96-well plate, add 10 µL of the prepared samples or this compound standards.

  • Add Reaction Mixture: Add 180 µL of the master mix to each well containing the sample or standard.

  • Initial Absorbance Reading (A1): Mix gently and measure the absorbance at 340 nm using a microplate reader. This reading serves as the blank for each well.

  • Initiate the Reaction: Add 10 µL of L-glycerate dehydrogenase solution (e.g., 1 U/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Final Absorbance Reading (A2): After incubation, measure the absorbance at 340 nm again.

  • Calculate Absorbance Change (ΔA): For each well, calculate ΔA = A2 - A1.

Calculation of this compound Concentration
  • Standard Curve: Plot the ΔA values for the this compound standards against their corresponding concentrations (in µM).

  • Determine Sample Concentration: Use the standard curve to determine the concentration of this compound in the samples based on their ΔA values.

  • Correction for Dilution: Remember to account for any dilution factors used during sample preparation.

Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 Metabolic Pathway in Primary Hyperoxaluria Type 2 Glyoxylate Glyoxylate Hydroxypyruvate Hydroxypyruvate Glyoxylate->Hydroxypyruvate Normal Metabolism Hydroxypyruvate->Glyoxylate GRHPR LGlycericAcid This compound (Accumulates) Hydroxypyruvate->LGlycericAcid LDH GRHPR GRHPR (Deficient in PH2) LDH Lactate Dehydrogenase (LDH) cluster_1 Experimental Workflow start Start: Sample Collection (Urine/Plasma) prep Sample Preparation (Deproteinization & Neutralization) start->prep assay Enzymatic Assay (Addition of Reagents & Enzyme) prep->assay measure Spectrophotometric Measurement (Absorbance at 340 nm) assay->measure analysis Data Analysis (Standard Curve & Concentration Calculation) measure->analysis end End: Results analysis->end cluster_2 Enzymatic Reaction Principle LGlycerate This compound Enzyme L-Glycerate Dehydrogenase LGlycerate->Enzyme NAD NAD+ NAD->Enzyme Hydroxypyruvate β-hydroxypyruvate Enzyme->Hydroxypyruvate NADH NADH (Measured at 340 nm) Enzyme->NADH

References

Application Notes and Protocols for the Derivatization of L-Glyceric Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid is a key intermediate in various metabolic pathways, and its accurate quantification is crucial in the study of certain metabolic disorders, such as D-glyceric aciduria and L-glyceric aciduria. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of small, volatile, and thermally stable molecules. However, this compound, with its polar carboxylic acid and hydroxyl groups, is non-volatile and requires chemical derivatization to increase its volatility and thermal stability for successful GC-MS analysis.[1]

This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: Silylation and Esterification/Acylation . These protocols are designed to be a valuable resource for researchers, scientists, and drug development professionals involved in metabolomics and related fields.

Derivatization Strategies for this compound

The primary goal of derivatization is to replace the active hydrogens in the carboxyl and hydroxyl groups of this compound with less polar, more volatile chemical groups.[1] The two main strategies discussed here are:

  • Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.[1] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly employed.[1][2]

  • Esterification/Acylation: This method involves the conversion of the carboxylic acid group to an ester and the hydroxyl groups to acyl esters. A common reagent for this is methyl chloroformate (MCF), which reacts with both carboxyl and hydroxyl groups.[3]

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the analysis of small organic acids, including those structurally similar to this compound, using GC-MS after derivatization. While specific data for this compound is not extensively published, the provided ranges are based on studies of similar analytes and serve as a strong benchmark.

Table 1: Silylation with BSTFA + 1% TMCS

ParameterExpected RangeReference
Linearity (r)0.9958 - 0.9996[2]
Limit of Detection (LOD)0.04 - 0.42 µmol/L[2]
Limit of Quantification (LOQ)0.12 - 1.26 µmol/L (estimated)[2]

Table 2: Silylation with MTBSTFA

ParameterCompoundValueReference
Linearity (R²)Lactic Acid> 0.9955[4]
Glycolic Acid> 0.9955[4]
Malic Acid> 0.9955[4]
Limit of Detection (LOD)Lactic, Glycolic, Malic Acids0.317 - 0.410 µg/mL[4]
Limit of Quantification (LOQ)Lactic, Glycolic, Malic Acids0.085 - 1.53 µg/mL[4]

Table 3: Esterification with Methyl Chloroformate (MCF)

ParameterExpected RangeReference
Quantitation LimitsLow picomole range (on column)[3]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol is a two-step process involving methoximation followed by silylation. Methoximation is crucial for compounds containing carbonyl groups to prevent the formation of multiple derivatives. While this compound does not have a ketone or aldehyde group, this step is often included in general organic acid profiling methods to stabilize other potential analytes in a complex sample.

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heptane or other suitable solvent

  • Heating block or oven

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization. Moisture will deactivate the silylating reagent.

  • Methoximation:

    • To the dried sample residue, add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine).

    • Tightly cap the vial and vortex for 1 minute.

    • Heat the mixture at 60°C for 45 minutes.

    • Cool the vial to room temperature.

  • Silylation:

    • To the methoximated sample, add 100 µL of BSTFA + 1% TMCS.

    • Tightly cap the vial and vortex for 1 minute.

    • Heat the mixture at 70°C for 60 minutes.[5] The optimal temperature and time may require adjustment based on the specific sample matrix.

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • The derivatized sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Protocol 2: Esterification of this compound using Methyl Chloroformate (MCF)

This protocol describes a rapid derivatization method suitable for a broad range of metabolites containing amino and/or carboxylic acid groups.[3]

Materials:

Procedure:

  • Sample Preparation:

    • To 100 µL of the aqueous sample or standard in a glass vial, add 330 µL of methanol and 20 µL of pyridine.

  • Derivatization:

    • Vortex the mixture for 10 seconds.

    • Add 50 µL of methyl chloroformate (MCF).

    • Vortex for 30 seconds.

    • Add 400 µL of chloroform.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 400 µL of 1 M sodium bicarbonate solution to stop the reaction and neutralize excess MCF.

    • Vortex for 10 seconds.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Sample Collection and Drying:

    • Carefully transfer the lower chloroform layer (containing the derivatized this compound) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • The dried chloroform extract is ready for injection into the GC-MS system.

Diagrams

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing this compound Drying Drying (Lyophilization or N2 Stream) Sample->Drying Reagent Add Derivatization Reagent (e.g., BSTFA or MCF) Drying->Reagent Reaction Incubation / Heating Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition & Processing GCMS->Data Silylation_Reaction LGlyceric This compound (with -COOH and -OH groups) TMS_Derivative Trimethylsilyl (TMS) Derivative (Volatile & Thermally Stable) LGlyceric->TMS_Derivative Silylation Reaction BSTFA BSTFA + TMCS Esterification_Reaction LGlyceric This compound (with -COOH and -OH groups) Ester_Derivative Methyl Ester / Carbonate Derivative (Volatile) LGlyceric->Ester_Derivative Esterification/Acylation MCF Methyl Chloroformate (MCF)

References

Application Notes and Protocols for L-Glyceric Acid Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid is a key biomarker in the diagnosis of primary hyperoxaluria type 2 (PH2), a rare inherited metabolic disorder. Accurate quantification of this compound in plasma is crucial for clinical diagnosis and for monitoring therapeutic interventions. This document provides detailed application notes and protocols for the robust and reproducible sample preparation of this compound from plasma matrices, intended for analysis by methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

The protocols outlined below focus on common and effective techniques for the removal of proteins and other interfering substances from plasma to ensure high-quality analytical results. These methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Experimental Workflow

The overall workflow for the analysis of this compound in plasma involves several key stages, from sample collection to data acquisition.

Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase SampleCollection Plasma Sample Collection (EDTA or Heparin) Storage Sample Storage (-80°C) SampleCollection->Storage Centrifugation Thawing Sample Thawing (on ice) Storage->Thawing IS_Spiking Internal Standard Spiking Thawing->IS_Spiking SamplePrep Sample Preparation (PPT / LLE / SPE) IS_Spiking->SamplePrep Analysis LC-MS/MS or HPLC Analysis SamplePrep->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: Experimental workflow for this compound analysis in plasma.

Recommended Internal Standards

The use of an appropriate internal standard (IS) is critical for accurate quantification in LC-MS based bioanalysis, as it corrects for variability during sample preparation and analysis.[1][2]

  • Stable Isotope-Labeled (SIL) Internal Standard (Recommended): The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-¹³C₃ or this compound-d₃. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects, leading to the most accurate correction.[1]

  • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog can be used. A suitable analog should have similar chemical properties (e.g., polarity, pKa) and extraction recovery to this compound but a different mass to be distinguishable by the mass spectrometer. An example could be a chemically similar small organic acid that is not endogenously present in plasma.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[3][4] Acetonitrile (B52724) is a commonly used and effective precipitating agent.[4]

Materials:

  • Plasma sample

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add the appropriate volume of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., LLE or SPE).

Protocol 2: Liquid-Liquid Extraction (LLE) following PPT

LLE can be used after protein precipitation to further clean up the sample and concentrate the analyte.

Materials:

  • Supernatant from Protocol 1

  • Ethyl acetate

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • To the supernatant from the PPT step, add 600 µL of ethyl acetate.

  • Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) following PPT

SPE provides a more selective cleanup compared to LLE and can be tailored to the specific properties of this compound. A mixed-mode anion exchange SPE is a suitable option for extracting acidic compounds.

Materials:

  • Supernatant from Protocol 1

  • Mixed-mode anion exchange SPE cartridge

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol (B129727) in water)

  • Elution solvent (e.g., 5% Formic acid in Methanol)

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the supernatant from the PPT step onto the conditioned and equilibrated SPE cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove unretained impurities.

  • Elution: Elute the this compound with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for analysis.

Quantitative Data

The following table summarizes the performance characteristics of a reported method for the analysis of this compound in plasma.

ParameterValueReference
Recovery 96.5 ± 6.8%[5]
Precision (RSD) 4.5%[5]
Sensitivity (LOD) 5 µmol/L[5]

RSD: Relative Standard Deviation LOD: Limit of Detection

Data Presentation Summary

Sample Preparation MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation (PPT) Protein denaturation and precipitation using an organic solvent.Simple, fast, and cost-effective.Potential for analyte loss due to co-precipitation; may not remove all interfering substances.>80% for small molecules[4]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good for removing highly polar or non-polar interferences.Can be labor-intensive and may use large volumes of organic solvents.94.51 ± 3.82% (for a similar acidic compound)[6]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted.High selectivity, can concentrate the analyte, and is amenable to automation.Method development can be more complex and costly.>90% (general for lipids)[7]

Conclusion

The choice of sample preparation method for this compound in plasma depends on the required sensitivity, throughput, and the analytical platform being used. For high-throughput screening, a simple protein precipitation step may be sufficient. For more rigorous quantitative analysis, especially when using LC-MS, a subsequent clean-up step using LLE or SPE is recommended to minimize matrix effects and improve data quality. The use of a stable isotope-labeled internal standard is strongly advised to ensure the highest accuracy and precision.

References

Application Notes and Protocols for the Development of an L-Glyceric Acid Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

L-Glyceric acid is a key biomarker for the diagnosis and monitoring of Primary Hyperoxaluria Type 2 (PH2), a rare autosomal recessive metabolic disorder.[1][2] This condition is characterized by a deficiency of the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase, leading to an accumulation of this compound in the urine.[1] Traditional methods for the detection of this compound, such as high-performance liquid chromatography (HPLC), can be time-consuming and require sophisticated laboratory equipment.[2][3]

These application notes describe the development of a novel electrochemical biosensor for the rapid, sensitive, and selective quantification of this compound. The proposed biosensor utilizes a bienzymatic system immobilized on a nanocomposite-modified electrode, offering a promising alternative for clinical diagnostics and research applications.

Principle of the Biosensor

The detection of this compound is based on a two-step enzymatic reaction that produces a measurable electrochemical signal. The biosensor consists of three main components: a biorecognition element, a transducer, and a signal amplification system.

  • Biorecognition Element: A bienzymatic system is employed for the specific detection of this compound.

    • Glycerate Kinase (GK) (EC 2.7.1.31): In the presence of adenosine (B11128) triphosphate (ATP), GK catalyzes the phosphorylation of L-Glycerate (the ionized form of this compound) to 2-phospho-L-glycerate.[4][5][6]

    • Glycerol-3-phosphate Oxidase (GPO): While GPO is specific to glycerol-3-phosphate, for the purpose of this application note, we propose the use of a specific oxidase that acts on 2-phospho-L-glycerate to produce hydrogen peroxide (H₂O₂). For a real-world application, an L-glycerate oxidase or a dehydrogenase coupled with an oxidase would be ideal. The H₂O₂ produced is electrochemically active.

  • Transducer: An electrochemical transducer, specifically a glassy carbon electrode (GCE), is used to convert the biochemical reaction into a measurable electrical signal. The H₂O₂ produced in the enzymatic reaction is oxidized at the electrode surface, generating a current that is proportional to the concentration of this compound.

  • Signal Amplification: To enhance the sensitivity of the biosensor, the GCE is modified with a nanocomposite material, such as gold nanoparticles (AuNPs) and graphene oxide (GO). This modification increases the electrode's surface area, improves electrical conductivity, and provides a stable matrix for enzyme immobilization.[7][8][9][10][11]

Signaling Pathway Diagram

G cluster_solution Solution Phase cluster_electrode Electrode Surface L-Glyceric_Acid This compound GK Glycerate Kinase (GK) L-Glyceric_Acid->GK Substrate ATP ATP ATP->GK ADP ADP 2-Phospho-L-glycerate 2-Phospho-L-glycerate GPO L-Glycerate-2-phosphate Oxidase (Hypothetical) 2-Phospho-L-glycerate->GPO O2 O₂ O2->GPO H2O2 H₂O₂ Nanocomposite_GCE Nanocomposite Modified GCE H2O2->Nanocomposite_GCE GK->ADP GK->2-Phospho-L-glycerate GPO->H2O2 H2O2_ox H₂O₂ → O₂ + 2H⁺ + 2e⁻ Signal Electrical Signal H2O2_ox->Signal Transduction

Caption: Enzymatic cascade for this compound detection.

Experimental Protocols

Protocol 1: Fabrication of the Nanocomposite-Modified Electrode

This protocol describes the preparation of a gold nanoparticle and graphene oxide modified glassy carbon electrode (AuNPs-GO/GCE).

Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Graphene Oxide (GO) solution (1 mg/mL in ultrapure water)

  • Gold (III) chloride trihydrate (HAuCl₄)

  • Sodium citrate (B86180)

  • Phosphate buffered saline (PBS), pH 7.4

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Ethanol (B145695) and Ultrapure water

Procedure:

  • GCE Polishing:

    • Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with ultrapure water.

    • Sonciate the electrode in ethanol and ultrapure water for 2 minutes each to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • GO Modification:

    • Drop-cast 5 µL of the GO solution onto the polished GCE surface.

    • Allow it to dry at room temperature to form a stable GO film (GO/GCE).

  • AuNPs Synthesis and Deposition:

    • Synthesize AuNPs by adding 1 mL of 1% sodium citrate to a boiling solution of 100 mL of 0.01% HAuCl₄ with vigorous stirring. The solution color will change from pale yellow to deep red.

    • Electrodeposit AuNPs onto the GO/GCE by immersing the electrode in the AuNPs solution and applying a constant potential of -0.2 V for 300 seconds.

    • Rinse the modified electrode (AuNPs-GO/GCE) with ultrapure water and dry gently.

Protocol 2: Enzyme Immobilization

This protocol details the co-immobilization of Glycerate Kinase (GK) and a suitable oxidase onto the AuNPs-GO/GCE.

Materials and Reagents:

  • AuNPs-GO/GCE

  • Glycerate Kinase (GK) solution (10 mg/mL in PBS)

  • L-glycerate-2-phosphate oxidase (or equivalent) solution (10 mg/mL in PBS)

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde (B144438) (2.5% in PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) solution

Procedure:

  • Activation of GO:

    • Immerse the AuNPs-GO/GCE in a freshly prepared aqueous solution of 0.1 M EDC and 0.05 M NHS for 1 hour at room temperature to activate the carboxyl groups on the GO surface.

    • Rinse gently with PBS.

  • Enzyme Co-immobilization:

    • Prepare a bienzyme mixture containing 5 µL of GK solution and 5 µL of the oxidase solution.

    • Drop-cast the 10 µL enzyme mixture onto the activated AuNPs-GO/GCE surface.

    • Allow the electrode to incubate in a humid chamber at 4°C for 12 hours.

  • Cross-linking and Blocking:

    • Expose the enzyme-modified electrode to glutaraldehyde vapor for 20 minutes to cross-link the enzymes.

    • Immerse the electrode in a 1% BSA solution for 30 minutes to block any remaining active sites and prevent non-specific binding.

    • Rinse the final biosensor (Enzyme/AuNPs-GO/GCE) with PBS and store at 4°C when not in use.

Protocol 3: Electrochemical Measurements

This protocol outlines the procedure for the amperometric detection of this compound.

Instrumentation:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell (Enzyme/AuNPs-GO/GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)

Procedure:

  • Preparation of Measurement Solution:

    • Prepare a 0.1 M PBS solution (pH 7.4) containing 5 mM ATP and 5 mM MgCl₂ as the electrolyte.

  • Amperometric Detection:

    • Immerse the three-electrode system in 10 mL of the measurement solution.

    • Apply a constant potential of +0.4 V (vs. Ag/AgCl) and wait for the background current to stabilize.

    • Add successive aliquots of this compound standard solutions into the electrochemical cell under constant stirring.

    • Record the steady-state current response after each addition.

  • Calibration Curve:

    • Plot the catalytic current (difference between the steady-state current and the background current) against the concentration of this compound to obtain a calibration curve.

Experimental Workflow Diagram

G cluster_prep Biosensor Fabrication cluster_measure Measurement & Analysis A 1. Polish GCE B 2. GO Modification A->B C 3. AuNPs Electrodeposition B->C D 4. EDC/NHS Activation C->D E 5. Enzyme Immobilization D->E F 6. Cross-linking & Blocking E->F G 7. Setup 3-Electrode Cell F->G Ready for use H 8. Add Electrolyte + ATP G->H I 9. Apply Potential (+0.4V) H->I J 10. Add this compound I->J K 11. Record Amperometric Signal J->K L 12. Plot Calibration Curve K->L

Caption: Workflow for biosensor fabrication and analysis.

Performance Characteristics

The performance of the this compound biosensor is evaluated based on several key parameters. The expected performance is summarized and compared with conventional HPLC methods.

ParameterProposed Biosensor (Expected)HPLC Method[3]
Linear Range 1 µM - 500 µM5 µM - 1000 µM
Limit of Detection (LOD) 0.5 µM5 µM
Sensitivity ~50 µA mM⁻¹ cm⁻²N/A
Response Time < 10 seconds15 - 20 minutes
Selectivity High (Enzyme-specific)High (Chromatographic separation)
Stability ~85% activity after 30 daysN/A (Sample-dependent)

Alternative Biorecognition Element: Aptamers

As an alternative to enzymes, nucleic acid aptamers can be developed as highly specific recognition elements for this compound.[12][13][14][15] Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to their targets with high affinity and specificity.[12][13]

Development Protocol Overview (SELEX):

  • Library Design: A large random library of oligonucleotides (10¹⁴ - 10¹⁵ sequences) is synthesized.

  • Binding: The library is incubated with this compound immobilized on a solid support.

  • Partitioning: Unbound sequences are washed away.

  • Elution: Bound sequences are eluted.

  • Amplification: The eluted sequences are amplified by PCR.

  • Iteration: The process is repeated for several rounds to enrich for high-affinity binders.

  • Sequencing and Characterization: The final enriched pool is sequenced to identify individual aptamer candidates, which are then characterized for their binding affinity and specificity.

An aptamer-based sensor (aptasensor) could be developed by immobilizing the selected aptamer on an electrode and measuring the change in electrochemical impedance or the signal from a redox reporter upon this compound binding.

Ordering Information

For research purposes, individual components for the biosensor fabrication can be sourced from various chemical and biological suppliers. Custom aptamer development services are also commercially available.

These application notes are for research and development purposes only. They are not intended for diagnostic use.

References

L-Glyceric Acid: A Key Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Glyceric acid, a three-carbon sugar acid, exists as two stereoisomers, L-Glyceric acid and D-Glyceric acid. The quantification and chiral discrimination of these isomers in biological fluids are crucial for the differential diagnosis of two rare inborn errors of metabolism: L-Glyceric aciduria (associated with Primary Hyperoxaluria Type 2) and D-Glyceric aciduria. These application notes provide a comprehensive overview of the clinical significance of this compound as a biomarker, detailed protocols for its analysis, and the underlying metabolic pathways.

Inborn Errors of Metabolism Associated with Glyceric Acid

Elevated levels of glyceric acid in urine and plasma are indicative of specific metabolic disorders. The stereoisomeric form of the acid is key to the diagnosis.

L-Glyceric Aciduria (Primary Hyperoxaluria Type 2 - PH2)

Primary Hyperoxaluria Type 2 (PH2) is an autosomal recessive disorder characterized by the excessive urinary excretion of oxalate (B1200264) and this compound.[1][2] This condition is caused by mutations in the GRHPR gene, which encodes the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GR/HPR).[1][3] The deficiency of GR/HPR leads to the accumulation of its substrates, glyoxylate and hydroxypyruvate. While the excess glyoxylate is converted to oxalate, the accumulated hydroxypyruvate is reduced to this compound.[3] Clinically, PH2 presents with recurrent kidney stones (nephrolithiasis) and calcium oxalate deposits in the kidney parenchyma (nephrocalcinosis), which can progress to end-stage renal disease.[2]

D-Glyceric Aciduria

D-Glyceric aciduria is a rare autosomal recessive metabolic disorder resulting from a deficiency of the enzyme D-glycerate kinase (GLYCTK), caused by mutations in the GLYCTK gene.[4][5] This enzyme is responsible for the phosphorylation of D-Glyceric acid to 2-phosphoglycerate, an intermediate in the catabolism of serine and fructose.[5][6] The enzymatic block leads to the accumulation of D-Glyceric acid in bodily fluids.[6][7] The clinical presentation of D-Glyceric aciduria is highly variable, ranging from severe neurological impairment, including intellectual disability, seizures, and microcephaly, to milder phenotypes with only speech delay or even asymptomatic individuals.[8][9][10]

Quantitative Data

The concentration of this compound and related metabolites in biological fluids is a critical diagnostic parameter. The following tables summarize typical values in healthy individuals and patients with associated inborn errors of metabolism.

Table 1: Urinary this compound and Oxalate Concentrations

AnalytePopulationAge GroupConcentrationReference
This compoundHealthy IndividualsAll ages< 5 µmol/L[9]
Healthy Individuals0-5 years12-177 µg/mg creatinine[11]
Healthy Individuals> 5 years19-115 µg/mg creatinine[11]
PH2 PatientsNot specified>28 mmol/mol creatinine[12]
Oxalic AcidHealthy IndividualsNot specified< 0.46 mmol/1.73 m²/24h[2]
PH2 PatientsNot specified> 0.7 mmol/1.73 m²/24h[2]

Table 2: Plasma this compound and Oxalate Concentrations

AnalytePopulationConcentrationReference
This compoundHealthy Individuals< 5 µmol/L[11]
PH2 Patient887 µmol/L[11]
Oxalic AcidHealthy Individuals with normal renal functionNot specified[2]
Individuals with End-Stage Renal Disease (non-PH)up to 40 µmol/L[2]
PH Patients with End-Stage Renal Disease> 50 µmol/L[2]

Metabolic Pathways

The accumulation of this compound in PH2 is a direct consequence of the enzymatic block in the glyoxylate metabolism pathway.

cluster_0 Glyoxylate and Hydroxypyruvate Metabolism cluster_1 Serine and Fructose Metabolism Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase Glycine Glycine Glyoxylate->Glycine Alanine-Glyoxylate Aminotransferase (AGT) (Deficient in PH1) D-Glyceric Acid D-Glyceric Acid Glyoxylate->D-Glyceric Acid GR/HPR (Deficient in PH2) Hydroxypyruvate Hydroxypyruvate This compound This compound Hydroxypyruvate->this compound Lactate Dehydrogenase Hydroxypyruvate->D-Glyceric Acid GR/HPR 2-Phosphoglycerate 2-Phosphoglycerate D-Glyceric Acid->2-Phosphoglycerate D-Glycerate Kinase (GLYCTK) (Deficient in D-Glyceric Aciduria) Serine Serine Serine->Hydroxypyruvate Fructose Fructose D-Glyceraldehyde D-Glyceraldehyde Fructose->D-Glyceraldehyde D-Glyceraldehyde->D-Glyceric Acid Glycolysis Glycolysis 2-Phosphoglycerate->Glycolysis start Clinical Suspicion: - Recurrent kidney stones - Nephrocalcinosis - Unexplained neurological symptoms urine_organic_acid Urinary Organic Acid Analysis (GC-MS or LC-MS/MS) start->urine_organic_acid elevated_glyceric Elevated Total Glyceric Acid? urine_organic_acid->elevated_glyceric chiral_analysis Chiral Analysis of Glyceric Acid (LC-MS/MS) elevated_glyceric->chiral_analysis Yes no_elevated_glyceric Normal Glyceric Acid elevated_glyceric->no_elevated_glyceric No predominant_isomer Predominant Isomer? chiral_analysis->predominant_isomer l_glyceric Predominantly this compound predominant_isomer->l_glyceric L-Isomer d_glyceric Predominantly D-Glyceric Acid predominant_isomer->d_glyceric D-Isomer ph2_diagnosis Diagnosis: Primary Hyperoxaluria Type 2 (PH2) Confirm with GRHPR gene sequencing l_glyceric->ph2_diagnosis dga_diagnosis Diagnosis: D-Glyceric Aciduria Confirm with GLYCTK gene sequencing d_glyceric->dga_diagnosis other_investigations Investigate other causes no_elevated_glyceric->other_investigations

References

Application Notes and Protocols: Monitoring L-Glyceric Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Glyceric acid is a chiral carboxylic acid and a metabolic intermediate in several biological pathways. While traditionally monitored in urine and plasma as a key biomarker for the rare inherited metabolic disorder Primary Hyperoxaluria Type 2 (PH2), its relevance in the broader context of cell culture is increasingly recognized.[1] In PH2, a deficiency in the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR) leads to the accumulation of hydroxypyruvate, which is subsequently converted to this compound.[1] Beyond its role in PH2, recent metabolomic studies have indicated that glyceric acid levels may serve as a potential biomarker in other pathological states, such as cancer. For instance, studies have shown that glyceric acid levels are lower in gastric cancer cell lines compared to normal gastric epithelial cells, suggesting a role in the metabolic reprogramming of cancer cells.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for monitoring this compound in cell culture media. The protocols outlined below detail sample preparation and analytical techniques using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale for Monitoring this compound in Cell Culture

Monitoring the concentration of this compound in cell culture media can provide valuable insights into cellular metabolism under various experimental conditions. Key applications include:

  • Modeling Inherited Metabolic Diseases: Cell culture models of Primary Hyperoxaluria Type 2 can be validated by monitoring the secretion of this compound into the medium.

  • Cancer Research: As altered metabolism is a hallmark of cancer, tracking this compound can help elucidate metabolic pathways that are reprogrammed in cancer cells and may serve as a biomarker for disease progression or therapeutic response.[2][3]

  • Metabolic Profiling and Flux Analysis: As an intermediate in serine and fructose (B13574) metabolism, this compound levels can reflect the metabolic state and pathway utilization of cells in response to different stimuli, nutrient availability, or genetic modifications.

  • Toxicity and Cellular Stress: Changes in the extracellular concentration of organic acids, including this compound, can be indicative of cellular stress or toxic responses to drug candidates.

Data Presentation: this compound and Other Organic Acids in Cell Culture Media

The following tables summarize both relative and example quantitative data for glyceric acid and other common organic acids in cell culture supernatants.

Table 1: Relative Abundance of Glyceric Acid in Gastric Cell Lines

This table presents relative quantitative data adapted from a study comparing the metabolic profiles of normal and cancerous gastric cell lines.[2][3]

Cell LineCell TypeRelative Glyceric Acid Level (Normalized to GES-1)
GES-1Normal Gastric Epithelial1.00
MKN-28Gastric Cancer (Well-differentiated)Lower
SGC-7901Gastric Cancer (Moderately-differentiated)Lower
AGSGastric Cancer (Poorly-differentiated)Lower

Table 2: Example Concentrations of Key Organic Acids in Spent Cell Culture Media

The following data are illustrative examples based on typical concentrations of organic acids found in the supernatants of various mammalian cell cultures, such as CHO and HEK293, after 48-72 hours of growth. Actual concentrations will vary significantly based on cell type, cell density, media composition, and culture conditions.

MetaboliteExample Concentration Range (µM)Analytical Method
L-Lactic Acid5,000 - 30,000HPLC-UV, LC-MS
Pyruvic Acid100 - 1,000LC-MS, GC-MS
Succinic Acid10 - 200LC-MS, GC-MS
Malic Acid5 - 100LC-MS, GC-MS
Citric Acid50 - 500LC-MS, GC-MS
This compound 0.5 - 25 LC-MS/MS, GC-MS

Experimental Protocols & Methodologies

Protocol 1: Quantification of this compound by HPLC-MS/MS

This protocol is designed for the sensitive and specific quantification of this compound in cell culture supernatant.

Materials:

  • Cell culture supernatant

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • This compound analytical standard

  • Milli-Q or HPLC-grade water

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of 14,000 x g

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 or mixed-mode chromatography column

Procedure:

  • Sample Collection:

    • Aseptically collect 1 mL of cell culture supernatant.

    • Centrifuge at 500 x g for 5 minutes to pellet any cells or debris.

    • Transfer the clear supernatant to a new, labeled microcentrifuge tube. Samples can be stored at -80°C for long-term storage or processed immediately.

  • Protein Precipitation (Sample Preparation):

    • To 100 µL of clarified supernatant, add 200 µL of ice-cold acetonitrile (a 1:2 ratio).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Sample Dilution and Analysis:

    • Dilute the protein-free supernatant 1:10 with water containing 0.1% formic acid. The final dilution factor should be adjusted based on the expected concentration of this compound.

    • Transfer the diluted sample to an HPLC vial.

    • Inject the sample onto the HPLC-MS/MS system.

HPLC-MS/MS Parameters (Example):

  • Column: Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient from 2% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole in negative electrospray ionization (ESI-) mode.

  • MRM Transition: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 105 -> 75).

Data Analysis:

  • Quantify this compound by comparing the peak area of the sample to a standard curve generated from the analytical standard.

  • Normalize the final concentration to cell number or total protein content for comparative analysis.

Protocol 2: Analysis of Organic Acids including this compound by GC-MS

This protocol is suitable for broader organic acid profiling and requires derivatization to increase the volatility of the analytes.

Materials:

  • Cell culture supernatant

  • Internal standards (e.g., stable isotope-labeled succinic acid)

  • Anion exchange solid-phase extraction (SPE) cartridges

  • Methanol (B129727), GC grade

  • Formic acid

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Dichloromethane (B109758), GC grade

  • Nitrogen gas evaporator

  • GC-MS system

Procedure:

  • Sample Collection:

    • Follow the same procedure as in Protocol 1, Step 1.

  • Solid-Phase Extraction (SPE):

    • Condition an anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Dilute 100 µL of supernatant with 900 µL of deionized water and add an internal standard.

    • Load the diluted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

    • Elute the organic acids with 1 mL of 5% formic acid in methanol.

  • Derivatization:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of dichloromethane and 40 µL of MSTFA to the dried residue.

    • Cap the vial tightly and heat at 70°C for 60 minutes to perform silylation.

    • Cool the sample to room temperature before GC-MS analysis.

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 320°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-600.

Data Analysis:

  • Identify this compound and other organic acids based on their retention times and mass spectra compared to a standard library.

  • Quantify using the peak area ratio of the analyte to the internal standard and a calibration curve.

Diagrams

Metabolic Pathway of this compound

cluster_PH2 Primary Hyperoxaluria Type 2 (PH2) Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-glyoxylate aminotransferase LGlycericAcid This compound Hydroxypyruvate->LGlycericAcid Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) D_Glycerate_Pathway D-Glycerate Pathway Hydroxypyruvate->D_Glycerate_Pathway Glyoxylate Glyoxylate Glyoxylate->Hydroxypyruvate Glycolate Glycolate Glyoxylate->Glycolate GRHPR Oxalate Oxalate Glycolate->Oxalate Defect Deficiency in GRHPR leads to accumulation of Hydroxypyruvate and subsequent this compound production.

Caption: Metabolic pathway showing the formation of this compound.

Experimental Workflow

Start Cell Culture (e.g., HEK293, CHO, Cancer Cell Lines) SampleCollection Collect Supernatant Start->SampleCollection Clarification Centrifuge (500 x g) to remove cells SampleCollection->Clarification Preparation Sample Preparation Clarification->Preparation ProteinPrecip Protein Precipitation (Acetonitrile) Preparation->ProteinPrecip SPE Solid-Phase Extraction (Anion Exchange) Preparation->SPE LCMS LC-MS/MS ProteinPrecip->LCMS GCMS GC-MS (with derivatization) SPE->GCMS Analysis Analysis DataProcessing Data Processing (Quantification & Normalization) LCMS->DataProcessing GCMS->DataProcessing End Results DataProcessing->End

Caption: General experimental workflow for monitoring this compound.

References

Application of L-Glyceric Acid in Metabolic Engineering: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Glyceric acid, a chiral organic acid, is emerging as a valuable building block in metabolic engineering and synthetic biology. Its primary application lies in its use as a precursor for the synthesis of L-sugars and other high-value chiral chemicals. While the de novo biosynthesis of this compound through metabolic engineering is not yet well-established, a robust method for its production exists via the microbial resolution of a racemic Dthis compound mixture. This application note provides detailed protocols for the production of this compound using this method, summarizes key quantitative data, and explores its applications in drug development and biotechnology.

Production of this compound via Microbial Resolution

The most effective method for producing enantiomerically pure this compound is the kinetic resolution of a racemic mixture of Dthis compound. This process utilizes microorganisms that selectively catabolize the D-enantiomer, leaving the desired L-enantiomer in the culture medium. Strains of Serratia sp. and Pseudomonas sp. have been identified as particularly efficient for this purpose.[1]

Quantitative Data for this compound Production

The following table summarizes the key quantitative outcomes of the microbial resolution process for this compound production.

ParameterValueReference
Microorganisms Serratia sp. GA3R, Pseudomonas sp. GA72P[1]
Substrate Dthis compound[1]
Principle Enantiospecific degradation of D-Glyceric acid[1]
Time for D-GA exhaustion 72 hours[1]
Enantiomeric Purity (ee) of L-GA ≥89%[1]
Experimental Protocols

Protocol 1: Production of this compound by Microbial Resolution with Serratia sp. GA3R or Pseudomonas sp. GA72P

This protocol details the steps for the enantioselective degradation of D-Glyceric acid from a racemic mixture.

1. Materials:

  • Serratia sp. GA3R or Pseudomonas sp. GA72P strain
  • Dthis compound
  • Yeast extract
  • Polypeptone
  • NaCl
  • Agar (for plates)
  • Distilled water
  • Shaking incubator
  • Centrifuge
  • HPLC with a chiral column for analysis

2. Media Preparation:

3. Cultivation and Resolution:

4. Purification and Analysis:

Metabolic Pathways

D-Glyceric Acid Catabolism

The microbial resolution process relies on the inherent metabolic pathways within Serratia sp. and Pseudomonas sp. that can utilize D-Glyceric acid as a carbon source. While the specific enzymes can vary between species, a general catabolic pathway is illustrated below. D-Glyceric acid is typically phosphorylated to 2-phospho-D-glycerate, which is an intermediate in the central glycolytic pathway.

D_Glyceric_Acid_Catabolism D_Glyceric_Acid D-Glyceric Acid Phospho_glycerate 2-Phospho-D-glycerate D_Glyceric_Acid->Phospho_glycerate Glycerate Kinase PEP Phosphoenolpyruvate Phospho_glycerate->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase TCA TCA Cycle Pyruvate->TCA

Fig. 1: Generalized catabolic pathway of D-Glyceric acid.

Experimental and Logical Workflows

The overall workflow for producing this compound through microbial resolution can be visualized as a series of sequential steps, from the initial preparation of the racemic mixture to the final purification of the L-enantiomer.

L_Glyceric_Acid_Production_Workflow cluster_preparation Preparation cluster_resolution Microbial Resolution cluster_purification Purification & Analysis Racemic_Mixture Prepare Racemic Dthis compound Fermentation Inoculate Resolution Medium with Seed Culture Racemic_Mixture->Fermentation Microbial_Culture Prepare Seed Culture (Serratia sp. or Pseudomonas sp.) Microbial_Culture->Fermentation Incubation Incubate with Shaking (Selective D-GA Consumption) Fermentation->Incubation Harvesting Harvest Supernatant Incubation->Harvesting Purification Purify this compound (e.g., Chromatography) Harvesting->Purification Analysis Analyze Enantiomeric Purity (Chiral HPLC) Purification->Analysis

Fig. 2: Experimental workflow for this compound production.

Applications of this compound

This compound's primary value in metabolic engineering and drug development stems from its status as a versatile chiral building block.

  • Precursor for L-Sugars: L-sugars are rare in nature but have significant potential in the pharmaceutical industry as components of nucleoside analogues with antiviral and anticancer properties. This compound can be chemically or enzymatically converted to L-glyceraldehyde, a key precursor for the synthesis of various L-sugars.

  • Chiral Building Block in Pharmaceuticals: The stereochemistry of drug molecules is critical to their efficacy and safety. This compound provides a readily available source of a specific stereocenter that can be incorporated into complex pharmaceutical molecules.[2][3][4] While specific blockbuster drugs directly derived from this compound are not widely publicized, its potential as a starting material in the synthesis of chiral drugs is recognized in the field of medicinal chemistry.

  • Biochemical Research: this compound and its derivatives are used as standards and research tools in the study of metabolic pathways and enzyme kinetics.

Future Perspectives: Metabolic Engineering for De Novo this compound Biosynthesis

Currently, there is a lack of established metabolic engineering strategies for the direct de novo production of this compound from common carbon sources like glucose. Research in this area is highly encouraged and would represent a significant advancement. A potential, though currently hypothetical, pathway could involve the engineering of a stereoselective enzyme capable of converting a glycolytic intermediate, such as dihydroxyacetone phosphate (B84403) (DHAP), directly to L-glyceraldehyde, which could then be oxidized to this compound.

De_Novo_L_Glyceric_Acid_Pathway Glucose Glucose DHAP Dihydroxyacetone Phosphate (DHAP) Glucose->DHAP Glycolysis L_Glyceraldehyde L-Glyceraldehyde DHAP->L_Glyceraldehyde Engineered Stereoselective Aldolase/Isomerase (Hypothetical) L_Glyceric_Acid This compound L_Glyceraldehyde->L_Glyceric_Acid Aldehyde Dehydrogenase

Fig. 3: Hypothetical pathway for de novo this compound biosynthesis.

The development of such a pathway would eliminate the need for racemic synthesis and subsequent resolution, streamlining the production of this valuable chiral building block. This remains a compelling target for future research in metabolic engineering.

References

Microbial Production of L-Glyceric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric acid (L-GA) is a valuable chiral molecule with applications in the synthesis of pharmaceuticals and other fine chemicals. While direct microbial fermentation from glycerol (B35011) predominantly yields the D-enantiomer, a highly effective method for L-GA production involves the microbial resolution of a racemic mixture of Dthis compound. This application note provides detailed protocols for the production of this compound using newly isolated bacterial strains, Serratia sp. and Pseudomonas sp., which selectively degrade D-Glyceric acid, leaving behind the desired L-enantiomer with high purity. This document also outlines the upstream and downstream processing steps, along with the underlying metabolic pathways.

Introduction

Glyceric acid, a three-carbon carboxylic acid, exists as two stereoisomers: D-Glyceric acid and this compound. While D-Glyceric acid is a common product of microbial oxidation of glycerol by acetic acid bacteria, this compound is of particular interest as a building block for the synthesis of complex organic molecules.[1] The direct microbial production of L-GA from glycerol is not a well-established process. A more successful and efficient strategy is the kinetic resolution of a chemically synthesized racemic mixture of Dthis compound. This method leverages the enantiospecificity of certain microorganisms to selectively consume the unwanted D-enantiomer, thereby enriching the culture broth with the desired L-enantiomer.

This document details the application of Serratia sp. GA3R and Pseudomonas sp. GA72P for the microbial resolution of Dthis compound. These strains have been shown to efficiently degrade D-Glyceric acid, resulting in the production of this compound with an enantiomeric purity of ≥89%.[1]

Data Presentation

The following tables summarize the quantitative data from key experiments in the microbial production of this compound.

Table 1: Microbial Strains for this compound Production via Resolution

Strain DesignationBacterial SpeciesKey CharacteristicReference
GA3RSerratia sp.Enantiospecific degradation of D-Glyceric acid[1]
GA72PPseudomonas sp.Enantiospecific degradation of D-Glyceric acid[1]

Table 2: Performance of Microbial Resolution for this compound Production

ParameterSerratia sp. GA3RPseudomonas sp. GA72PReference
Time for D-GA exhaustion72 hours72 hours[1]
Enantiomeric Purity of L-GA≥89%≥89%[1]

Experimental Protocols

Protocol 1: Preparation of Racemic Dthis compound

A racemic mixture of Dthis compound can be obtained commercially or synthesized via the oxidation of glycerol.

Protocol 2: Cultivation of Serratia sp. GA3R and Pseudomonas sp. GA72P

Materials:

  • Serratia sp. GA3R or Pseudomonas sp. GA72P

  • Nutrient Broth (NB) or Luria-Bertani (LB) Broth

  • Agar (B569324) plates (NB or LB)

  • Incubator

  • Shaking incubator

Procedure:

  • Streak the bacterial culture on a nutrient agar plate and incubate at 30°C until single colonies are visible.

  • Inoculate a single colony into a flask containing 50 mL of nutrient broth.

  • Incubate the culture at 30°C with shaking at 180 rpm overnight to prepare the seed culture.

Protocol 3: Microbial Resolution of Dthis compound

Materials:

  • Seed culture of Serratia sp. GA3R or Pseudomonas sp. GA72P

  • Resolution medium (see composition below)

  • Racemic Dthis compound solution (sterilized)

  • pH meter and sterile solutions for pH adjustment (e.g., NaOH, HCl)

  • Shaking incubator

  • Centrifuge

Resolution Medium Composition (per liter):

  • (NH₄)₂SO₄: 2.0 g

  • KH₂PO₄: 1.0 g

  • K₂HPO₄: 3.0 g

  • MgSO₄·7H₂O: 0.2 g

  • Yeast extract: 1.0 g

  • Dthis compound: 10.0 g (adjust as needed)

  • Distilled water: to 1 L

  • Adjust pH to 7.0

Procedure:

  • Prepare the resolution medium and sterilize it by autoclaving.

  • After cooling, add the sterile Dthis compound solution to the desired final concentration.

  • Inoculate the resolution medium with the seed culture (e.g., 5% v/v).

  • Incubate the culture at 30°C with shaking at 180 rpm.

  • Monitor the degradation of D-Glyceric acid and the concentration of this compound over time using chiral HPLC.

  • The process is typically complete within 72 hours when the D-enantiomer is exhausted.[1]

  • Once the resolution is complete, harvest the culture broth by centrifugation to remove the bacterial cells. The supernatant contains the this compound.

Protocol 4: Downstream Processing and Purification of this compound

Materials:

  • Cell-free supernatant from the microbial resolution

  • Activated carbon

  • Ion-exchange chromatography columns (anion and cation exchangers)

  • Elution buffers

  • Rotary evaporator

  • Crystallization solvents

Procedure:

  • Decolorization: Treat the cell-free supernatant with activated carbon to remove pigments and other impurities.

  • Ion-Exchange Chromatography:

    • Pass the decolorized solution through a cation exchange column to remove cations.

    • Subsequently, pass the eluate through an anion exchange column to bind the this compound.

    • Wash the anion exchange column with deionized water to remove unbound impurities.

    • Elute the this compound using a suitable buffer (e.g., a gradient of HCl or NaOH).

  • Concentration: Concentrate the eluted fractions containing this compound using a rotary evaporator.

  • Crystallization: Crystallize the this compound from the concentrated solution using an appropriate solvent system to obtain a purified solid product.

Visualizations

Metabolic Pathway of D-Glyceric Acid Degradation

The following diagram illustrates the proposed metabolic pathway for the enantiospecific degradation of D-Glyceric acid by Pseudomonas species. The pathway in Serratia is expected to be similar. In Pseudomonas putida, glycerol is metabolized via phosphorylation to glycerol-3-phosphate, followed by oxidation to dihydroxyacetone phosphate, which then enters central metabolism.[2][3] It is hypothesized that D-Glyceric acid is converted to intermediates that can enter this central metabolic pathway.

D_Glyceric_Acid_Degradation D-Glyceric Acid D-Glyceric Acid Intermediate_1 Metabolic Intermediate D-Glyceric Acid->Intermediate_1 Enantiospecific Enzymes Central_Metabolism Central Carbon Metabolism Intermediate_1->Central_Metabolism

Caption: Proposed pathway for D-Glyceric acid degradation.

Experimental Workflow for this compound Production

The following diagram outlines the complete experimental workflow for the production of this compound via microbial resolution.

L_Glyceric_Acid_Workflow cluster_upstream Upstream Processing cluster_fermentation Microbial Resolution cluster_downstream Downstream Processing Strain_Cultivation Cultivation of Serratia sp. or Pseudomonas sp. Resolution Enantiospecific Degradation of D-Glyceric Acid Strain_Cultivation->Resolution DL_GA_Prep Preparation of Dthis compound DL_GA_Prep->Resolution Cell_Separation Cell Separation (Centrifugation) Resolution->Cell_Separation Purification Purification (Chromatography) Cell_Separation->Purification Concentration Concentration (Evaporation) Purification->Concentration Crystallization Crystallization Concentration->Crystallization L_GA_Product Pure this compound Crystallization->L_GA_Product

Caption: Workflow for this compound production.

Conclusion

The microbial resolution of Dthis compound using Serratia sp. GA3R and Pseudomonas sp. GA72P presents a robust and efficient method for the production of high-purity this compound. The detailed protocols provided in this application note offer a clear and reproducible workflow for researchers and professionals in the fields of biotechnology and drug development. This approach avoids the challenges of direct stereoselective synthesis and provides a scalable platform for the production of this valuable chiral building block. Further research may focus on optimizing the resolution conditions and exploring metabolic engineering strategies to enhance the efficiency of D-Glyceric acid degradation.

References

Application Notes and Protocols for the Utilization of L-Glyceric Acid as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Glyceric acid as a substrate in various enzymatic reactions. Detailed protocols, quantitative data, and visual diagrams are included to facilitate experimental design and execution in research and drug development settings.

Introduction

This compound, a three-carbon sugar acid, is a metabolite involved in several metabolic pathways. Its stereoisomer, D-Glyceric acid, is more commonly studied due to its role in photorespiration and certain metabolic disorders. However, this compound also serves as a substrate for specific enzymes, offering opportunities for enzymatic assays, kinetic studies, and the synthesis of valuable chiral compounds. This document focuses on the enzymatic reactions involving this compound, with a primary emphasis on its interaction with L-lactate dehydrogenase.

Enzymatic Reactions Involving this compound

The primary enzyme known to utilize this compound as a substrate is L-lactate dehydrogenase (LDH) . Additionally, other enzymes such as glycerate kinase and hydroxypyruvate reductase are involved in the metabolism of glyceric acid, although their specificity for the L-isomer can be limited.

L-lactate dehydrogenase (EC 1.1.1.27) is a ubiquitous enzyme that catalyzes the reversible conversion of lactate (B86563) to pyruvate, with the concomitant reduction of NAD+ to NADH.[1] It has been demonstrated that L-lactate dehydrogenase from rat liver can also catalyze the interconversion of this compound and hydroxypyruvate. This reaction can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm due to the production or consumption of NADH.[1][2]

The reaction is as follows:

This compound + NAD⁺ ⇌ Hydroxypyruvic acid + NADH + H⁺

dot

LGlycericAcid This compound LDH L-Lactate Dehydrogenase LGlycericAcid->LDH NAD NAD+ NAD->LDH HydroxypyruvicAcid Hydroxypyruvic Acid NADH NADH + H+ LDH->HydroxypyruvicAcid LDH->NADH

Figure 1: Enzymatic oxidation of this compound by L-Lactate Dehydrogenase.
  • Glycerate Kinase (EC 2.7.1.31): This enzyme catalyzes the phosphorylation of glycerate. However, studies have shown that glycerate kinase is highly specific for the D-isomer (D-glycerate), converting it to 2-phosphoglycerate or 3-phosphoglycerate.[3] There is currently limited evidence for a specific L-glycerate kinase.

  • Hydroxypyruvate Reductase (EC 1.1.1.81): This enzyme, also known as D-glycerate dehydrogenase, catalyzes the reduction of hydroxypyruvate to D-glycerate. While its primary substrate is the D-isomer, further investigation may be required to fully characterize its activity, if any, with this compound.

Quantitative Data

The following table summarizes the available kinetic parameters for enzymes acting on glyceric acid and related substrates. It is important to note that while the enzymatic conversion of this compound by L-lactate dehydrogenase has been established, specific kinetic constants from the primary literature were not available in the searched resources. For comparative purposes, kinetic data for LDH with its native substrate, L-lactate, are provided.

EnzymeSubstrateOrganism/SourceKmVmaxOptimal pHReference(s)
L-Lactate DehydrogenaseThis compoundRat LiverData not availableData not available~10.0 (for oxidation)[2]
L-Lactate DehydrogenaseHydroxypyruvateRat LiverData not availableData not available~7.0 (for reduction)[2]
L-Lactate DehydrogenaseL-LactateMouse Periportal Hepatocytes8.62-13.5 mMData not available-[4]
L-Lactate DehydrogenaseL-LactateMouse Skeletal Muscle13.3-17.9 mMData not available-[4]
Glycerate KinaseD-GlycerateThermoproteus tenax0.02 ± 0.01 mM5.05 ± 0.52 U/mg-

Experimental Protocols

The following protocols provide a framework for studying the enzymatic conversion of this compound.

This protocol is designed to measure the initial rate of this compound oxidation by L-LDH by monitoring the increase in absorbance at 340 nm.

Materials:

  • This compound solution (e.g., 100 mM stock solution, pH adjusted to ~9.5-10.0)

  • NAD⁺ solution (e.g., 50 mM stock solution in buffer)

  • L-Lactate Dehydrogenase (e.g., from bovine heart, diluted in buffer to a suitable concentration)

  • Assay Buffer (e.g., 0.1 M Glycine-NaOH buffer, pH 10.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the following in order:

    • Assay Buffer (to a final volume of 1.0 mL)

    • NAD⁺ solution (to a final concentration of 1-5 mM)

    • This compound solution (to a desired final concentration, e.g., 1-20 mM)

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Start the reaction by adding a small volume of the diluted L-LDH enzyme solution (e.g., 10-20 µL) to the cuvette.

  • Monitor Absorbance: Immediately after adding the enzyme, mix by gentle inversion and start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Determine the initial linear rate of the reaction (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

dot

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepareReagents Prepare this compound, NAD+, LDH, and Buffer MixReagents Mix Buffer, NAD+, and this compound in Cuvette PrepareReagents->MixReagents Equilibrate Equilibrate at Constant Temperature MixReagents->Equilibrate AddEnzyme Initiate with LDH Equilibrate->AddEnzyme MonitorAbsorbance Monitor A340 nm over Time AddEnzyme->MonitorAbsorbance PlotData Plot Absorbance vs. Time MonitorAbsorbance->PlotData CalculateRate Determine Initial Rate (ΔA/min) PlotData->CalculateRate CalculateActivity Calculate Enzyme Activity CalculateRate->CalculateActivity

Figure 2: Experimental workflow for the LDH-catalyzed oxidation of this compound.

This protocol describes how to determine the Michaelis constant (Km) and maximum velocity (Vmax) for L-LDH with this compound as the substrate.

Procedure:

  • Follow the procedure outlined in Protocol 4.1 .

  • Perform a series of assays, keeping the concentrations of NAD⁺ and LDH constant, while varying the concentration of this compound over a range (e.g., from 0.1 x Km to 10 x Km, if Km is estimated).

  • For each concentration of this compound, determine the initial reaction velocity (v₀).

  • Plot the initial velocity (v₀) against the this compound concentration ([S]).

  • Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation, or a linearized plot (e.g., Lineweaver-Burk or Hanes-Woolf) to determine the Km and Vmax values.

Analytical Methods for Monitoring the Reaction

Beyond spectrophotometry, other analytical techniques can be employed to monitor the enzymatic conversion of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound, hydroxypyruvate, and other reaction components. This is particularly useful for confirming product formation and for assays with complex mixtures.

  • Mass Spectrometry (MS): Coupled with a separation technique like HPLC (LC-MS), mass spectrometry can provide highly sensitive and specific detection and quantification of the substrate and product.

Conclusion

This compound is a viable substrate for L-lactate dehydrogenase, enabling the development of enzymatic assays and potential biosynthetic routes. The provided protocols and data serve as a foundation for researchers to explore the role of this compound in various biological systems and to harness its enzymatic conversions for biotechnological applications. Further research is warranted to fully elucidate the kinetic properties of L-LDH with this compound and to explore other potential enzymatic transformations of this molecule.

References

Application Notes and Protocols for Stable Isotope Labeling of L-Glyceric Acid in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1] By introducing stable isotope-labeled substrates, such as ¹³C-labeled compounds, researchers can trace the flow of atoms through metabolic pathways.[2] This provides a detailed snapshot of cellular metabolism, offering insights into disease mechanisms, drug action, and metabolic engineering strategies.[3] L-Glyceric acid is a key metabolite in the serine and glycine (B1666218) metabolic network, and understanding its flux is crucial for studying disorders like L-Glyceric aciduria (Primary Hyperoxaluria Type 2) and its role in central carbon metabolism.[4][5] These application notes provide detailed protocols for the stable isotope labeling of this compound and its analysis to determine metabolic fluxes.

Principle of the Method

The core principle of ¹³C-Metabolic Flux Analysis involves introducing a ¹³C-labeled substrate into a biological system and allowing it to be metabolized.[2] Downstream metabolites will incorporate the ¹³C isotope, and the specific pattern and extent of labeling can be measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6] By analyzing the mass isotopomer distributions (MIDs) of key metabolites, including this compound, the relative contributions of different metabolic pathways to their production can be determined.[1] This information is then used in computational models to estimate the rates (fluxes) of intracellular reactions.[7]

Experimental Protocols

I. Synthesis of ¹³C-Labeled this compound (Proposed Enzymatic Method)

A direct commercial source for ¹³C-labeled this compound may be limited. An enzymatic synthesis approach using commercially available ¹³C-labeled precursors is a feasible alternative. This proposed protocol is based on the known metabolic conversion of serine to hydroxypyruvate and subsequently to this compound.

Materials:

  • [U-¹³C₃]-L-Serine

  • L-serine:pyruvate aminotransferase (SPT) or a suitable aminotransferase

  • Pyruvate

  • D-glycerate dehydrogenase (D-GDH) or L-lactate dehydrogenase (L-LDH), which can reduce hydroxypyruvate to this compound[8]

  • NADH

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Enzyme purification columns (if necessary)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine [U-¹³C₃]-L-Serine, pyruvate, and L-serine:pyruvate aminotransferase in the reaction buffer. Incubate at the optimal temperature for the enzyme (typically 37°C).

  • Conversion to Hydroxypyruvate: The aminotransferase will catalyze the conversion of [U-¹³C₃]-L-Serine to [U-¹³C₃]-Hydroxypyruvate.

  • Reduction to this compound: After a sufficient incubation period for the first reaction, add D-glycerate dehydrogenase (or L-lactate dehydrogenase) and NADH to the reaction mixture. This will reduce the ¹³C-labeled hydroxypyruvate to ¹³C-L-Glyceric acid.[8]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by LC-MS to check for the formation of the desired product.

  • Purification: Once the reaction is complete, purify the ¹³C-L-Glyceric acid from the reaction mixture using high-performance liquid chromatography (HPLC).

  • Quantification and Purity Check: Determine the concentration and isotopic enrichment of the purified ¹³C-L-Glyceric acid using LC-MS/MS and NMR.

II. Cell Culture and Labeling

This protocol is a general guideline for labeling adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • ¹³C-labeled this compound or other ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80-90% confluency at the time of harvest.

  • Standard Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with the ¹³C-labeled substrate. The concentration of the labeled substrate should ideally be similar to the unlabeled counterpart in the standard medium.

  • Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of labeling depends on the metabolic pathway of interest and the turnover rate of the target metabolites. A time-course experiment is recommended to determine the optimal labeling time.

III. Metabolite Extraction (Quenching and Extraction)

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen

  • -80°C freezer

  • Extraction solvent: 80% methanol (B129727) (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: Quickly aspirate the labeling medium from the culture dish. Immediately wash the cells twice with ice-cold 0.9% NaCl solution.

  • Flash Freezing: Place the culture dish on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolism.

  • Extraction: Add the pre-chilled 80% methanol to the frozen cells. Use a cell scraper to scrape the cells into the solvent.

  • Cell Lysis: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex the tube vigorously.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new pre-chilled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

IV. LC-MS/MS Analysis for ¹³C-Labeled this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Conditions (Example):

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other metabolites.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor the transitions for both unlabeled (¹²C) and labeled (¹³C) this compound. For example, for fully labeled [U-¹³C₃]-L-Glyceric acid, the precursor ion will have a mass shift of +3 Da.

  • Collision Energy: Optimize for the specific instrument and compound.

Data Presentation

Quantitative data from metabolic flux analysis should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Example of Relative Abundance of this compound Isotopologues

IsotopologueCondition A (%)Condition B (%)
M+025.3 ± 2.145.8 ± 3.5
M+110.1 ± 1.515.2 ± 1.8
M+235.7 ± 2.828.4 ± 2.2
M+328.9 ± 2.510.6 ± 1.3

M+0 represents the unlabeled this compound, while M+1, M+2, and M+3 represent this compound molecules containing one, two, and three ¹³C atoms, respectively. Data are presented as mean ± standard deviation.

Table 2: Example of Calculated Metabolic Fluxes (normalized to glucose uptake rate)

ReactionFlux (Condition A)Flux (Condition B)p-value
Glycolysis (Glucose -> Pyruvate)10085<0.01
Serine Synthesis (3-PG -> Serine)15.2 ± 1.88.5 ± 1.1<0.05
Serine -> Glycine10.1 ± 1.25.3 ± 0.7<0.05
Hydroxypyruvate -> L-Glycerate2.5 ± 0.41.2 ± 0.2<0.05
TCA Cycle (Citrate Synthase)65.4 ± 5.978.1 ± 6.5<0.05

Flux values are relative to the glucose uptake rate and are presented as mean ± standard deviation.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis I. Synthesis of ¹³C this compound cluster_labeling II. Cell Culture & Labeling cluster_extraction III. Metabolite Extraction cluster_analysis IV. Analysis & Data Processing S1 [U-¹³C₃]-L-Serine S2 [U-¹³C₃]-Hydroxypyruvate S1->S2 L-serine:pyruvate aminotransferase S3 [U-¹³C₃]-L-Glyceric Acid S2->S3 D-glycerate dehydrogenase L1 Cell Seeding L2 Add ¹³C-Labeling Medium L1->L2 L3 Incubation L2->L3 E1 Quenching (Liquid Nitrogen) L3->E1 E2 Extraction (80% Methanol) E1->E2 E3 Centrifugation E2->E3 E4 Collect Supernatant E3->E4 A1 LC-MS/MS Analysis E4->A1 A2 Mass Isotopomer Distribution Analysis A1->A2 A3 Metabolic Flux Calculation A2->A3

Caption: Experimental workflow for stable isotope labeling of this compound and metabolic flux analysis.

L_Glyceric_Acid_Metabolism Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Glycolysis Serine L-Serine ThreePG->Serine PHGDH, PSAT1, PSPH Pyruvate Pyruvate ThreePG->Pyruvate Glycolysis Glycine Glycine Serine->Glycine SHMT Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Aminotransferase Glycine->Serine SHMT LGlycerate This compound Hydroxypyruvate->LGlycerate D-Glycerate Dehydrogenase (reversible) LGlycerate->Hydroxypyruvate TCA TCA Cycle Pyruvate->TCA

Caption: Metabolic pathway showing the synthesis and connections of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Column Temperature for Glyceric Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the chromatographic analysis of glyceric acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC method development and execution.

Troubleshooting Guide

This guide addresses specific issues you may face when optimizing the separation of glyceric acid.

Question: Why am I seeing poor resolution or complete co-elution of glyceric acid and glyceraldehyde peaks?

Answer: This is a common issue, particularly at lower column temperatures. The structural similarity of these compounds often leads to overlapping peaks.

  • Troubleshooting Steps:

    • Increase Column Temperature: Gradually increase the column temperature. Studies have shown that raising the temperature from 30°C to 70°C or even 80°C can significantly improve the resolution between glyceric acid and glyceraldehyde.[1] For instance, one study noted an improvement in the difference in retention times from 0.06 minutes to 0.93 minutes by increasing the temperature to 80°C.[1]

    • Optimize Mobile Phase Concentration: The concentration of the acidic mobile phase (commonly sulfuric acid) is crucial. A lower concentration, around 3 mM H2SO4, has been shown to provide good resolution for several glycerol (B35011) oxidation products, including glyceric acid.[1][2]

    • Adjust Flow Rate: A lower flow rate, such as 0.5 mL/min, can enhance separation by allowing more time for interaction between the analytes and the stationary phase.[1][2][3]

Question: My glyceric acid peak is showing significant fronting or tailing. What could be the cause?

Answer: Poor peak shape, such as fronting or tailing, can be influenced by several factors, including column temperature and sample overload.

  • Troubleshooting Steps:

    • Evaluate Column Temperature: Low column temperatures (e.g., 30°C) can lead to asymmetric peaks, particularly fronting.[1] Increasing the temperature to around 70°C has been demonstrated to overcome this issue and result in more symmetrical peaks.[1]

    • Check Injection Volume and Concentration: Injecting too large a volume or a highly concentrated sample can overload the column, leading to peak distortion. Ensure your sample concentration is within the linear range of your calibration curve. One study successfully used a concentration range of 0.5 to 10 mg/mL.[2][3]

    • Ensure Mobile Phase and Sample Solvent Compatibility: A mismatch between the solvent of your sample and the mobile phase can cause peak distortion.[4] Whenever possible, dissolve your standards and samples in the mobile phase.

Question: I've improved the separation of glyceric acid and glyceraldehyde by increasing the temperature, but now other peaks are overlapping. What should I do?

Answer: This is a classic example of the trade-offs in chromatographic optimization. While higher temperatures can resolve one pair of analytes, they may negatively impact the separation of others.

  • Troubleshooting Steps:

    • Systematic Optimization: A systematic approach to optimizing temperature, flow rate, and mobile phase concentration is necessary. It has been observed that while high temperatures separate glyceric acid and glyceraldehyde, the resolution between glyceraldehyde and glycolic acid can be significantly reduced.[1]

    • Methodical Parameter Adjustment: A comprehensive optimization might involve testing a range of temperatures (e.g., 30°C, 60°C, 70°C) and flow rates (e.g., 0.2, 0.5, 0.7 mL/min) with various mobile phase concentrations (e.g., 1, 3, 5, 10 mM H2SO4).[1]

    • Consider a Modifier: For complex mixtures, adding a modifier like acetonitrile (B52724) to the mobile phase can alter selectivity and improve the overall separation of multiple components.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting column temperature for glyceric acid separation?

A common starting point for method development is around 40°C to 60°C.[7][8][9] However, as noted in multiple studies, a higher temperature of 70°C is often optimal for resolving glyceric acid from other glycerol oxidation products.[1][2][3]

Q2: How does increasing the column temperature generally affect my HPLC separation?

Increasing the column temperature typically leads to:

  • Reduced Retention Times: Analytes will elute faster.[10]

  • Lower System Backpressure: The viscosity of the mobile phase decreases.[11]

  • Changes in Selectivity: The relative separation of peaks can change, which can be beneficial for resolving co-eluting compounds.[10][11]

Q3: Can a high column temperature damage my column or analyte?

Yes, excessively high temperatures can be detrimental. Always operate within the manufacturer's recommended temperature range for your specific HPLC column. Some analytes may also be susceptible to degradation at elevated temperatures.[5][6][11] For instance, temperatures above 60°C may compromise the stability of some glycerol oxidation products.[5][6]

Q4: Besides temperature, what are the most critical parameters to optimize for glyceric acid separation?

The mobile phase composition (specifically the concentration of sulfuric acid) and the flow rate are equally important.[1][2] The interplay of these three parameters—temperature, mobile phase, and flow rate—will ultimately determine the quality of your separation.

Experimental Protocols

Below are summarized methodologies from cited experiments for the separation of glyceric acid and other glycerol oxidation products.

Table 1: HPLC Method Parameters for Glyceric Acid Separation

ParameterMethod 1Method 2Method 3
Column Aminex HPX-87C (300 mm x 7.8 mm)Ion-exchange 8% cross-linked calcium sulfonated divinylbenzene-styrene resinHi-Plex H (300 × 6.5 mm)
Mobile Phase 3 mM H2SO43 mM H2SO470:30 H2SO4 (10 mM) and acetonitrile
Flow Rate 0.5 mL/min0.5 mL/min0.26 mL/min
Column Temperature 70°C70°C34°C
Detector UV (210 nm) and RIUV and RIDAD (205 nm and 300 nm)
Injection Volume 20 µLNot Specified20 µL
Reference [1][2][3][5]

Visualized Workflows

The following diagrams illustrate key processes in optimizing HPLC methods for glyceric acid separation.

G cluster_0 Method Development Workflow A Initial Method Setup (e.g., 60°C, 0.5 mL/min, 5 mM H2SO4) B Inject Standard Mix (Glyceric Acid, Glyceraldehyde, etc.) A->B C Evaluate Chromatogram (Resolution, Peak Shape) B->C D Problem Identified? (e.g., Peak Overlap) C->D E Systematically Adjust Parameters (Temperature, Flow Rate, Mobile Phase) D->E Yes G Optimal Separation Achieved? D->G No F Re-inject Standard Mix E->F F->C G->E No H Method Validation G->H Yes

Caption: Workflow for HPLC method development.

G cluster_1 Troubleshooting Decision Tree Start Poor Separation of Glyceric Acid Problem What is the primary issue? Start->Problem CoElution Co-elution with Glyceraldehyde? Problem->CoElution BadShape Poor Peak Shape (Fronting/Tailing)? Problem->BadShape OtherOverlap Overlap with other compounds? Problem->OtherOverlap Action_TempUp Increase Column Temp. (e.g., 70-80°C) CoElution->Action_TempUp BadShape->Action_TempUp Action_TempAdjust Adjust Temp. (may need to decrease) OtherOverlap->Action_TempAdjust Action_Flow Decrease Flow Rate Action_TempUp->Action_Flow Action_Solvent Check Sample Solvent Action_TempUp->Action_Solvent Action_Optimize Systematically Optimize Temp, Flow, & Mobile Phase Action_TempAdjust->Action_Optimize

Caption: Troubleshooting glyceric acid separation.

References

Technical Support Center: L-Glyceric Acid Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of L-Glyceric acid detection in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve high sensitivity for this compound in its native form by LC-MS?

A1: this compound is a small, highly polar molecule, which presents several challenges for reverse-phase liquid chromatography-mass spectrometry (LC-MS). Its high polarity leads to poor retention on conventional C18 columns, causing it to elute in the void volume where significant ion suppression from the sample matrix can occur. Furthermore, its small size and carboxylic acid functional group can result in poor ionization efficiency in electrospray ionization (ESI), particularly in complex biological samples.

Q2: What is the most effective strategy to significantly improve the sensitivity of this compound detection?

A2: Chemical derivatization is a highly effective strategy to enhance the sensitivity of this compound detection. By chemically modifying the carboxylic acid group, derivatization can increase the hydrophobicity of the molecule, leading to better retention on reverse-phase columns and moving it away from the early-eluting matrix interferences. Additionally, derivatization reagents can introduce moieties that are more readily ionized, thereby significantly boosting the mass spectrometry signal.

Q3: Which derivatization reagent is recommended for this compound?

A3: For the derivatization of carboxylic acids like this compound, 3-nitrophenylhydrazine (B1228671) (3-NPH) is a highly recommended reagent.[1][2][3][4][5][6][7] 3-NPH reacts with the carboxylic acid group under mild conditions to form a stable derivative with significantly improved chromatographic and ionization characteristics. This derivatization has been shown to dramatically increase detection sensitivity for a wide range of small organic acids.[2][4][5]

Q4: Can I analyze this compound without derivatization?

A4: Yes, it is possible to analyze this compound without derivatization, typically using Hydrophilic Interaction Liquid Chromatography (HILIC) or an ion-exchange column coupled with mass spectrometry. However, achieving the same level of sensitivity as with derivatization can be challenging, especially in complex matrices like urine or plasma. Without derivatization, careful optimization of the mobile phase and MS parameters is crucial, and the use of a high-resolution mass spectrometer is often necessary to distinguish this compound from isobaric interferences.

Q5: What are the key considerations for the chiral separation of D- and this compound?

A5: The enantiomeric separation of D- and this compound is critical for many applications. This is typically achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based columns (e.g., those with vancomycin, teicoplanin, or ristocetin (B1679390) A as the chiral selector) and cyclodextrin-based columns are commonly used for this purpose.[8][9][10][11][12][13][14][15][16][17] The choice of mobile phase, including organic modifier and any additives, is critical for achieving optimal resolution between the enantiomers.

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound
Possible Cause Suggested Solution
Poor Ionization Efficiency - Derivatize the sample: Use a derivatization agent like 3-nitrophenylhydrazine (3-NPH) to improve ionization. - Optimize MS source parameters: Adjust capillary voltage, gas flow rates, and temperatures to maximize the signal for the specific m/z of this compound (or its derivative). - Switch ionization mode: this compound is typically analyzed in negative ion mode. Ensure the instrument is operating in the correct polarity.
Co-elution with Interferences (Ion Suppression) - Improve chromatographic separation: If not using derivatization, consider a HILIC or ion-exchange column. If using derivatization with a reverse-phase column, optimize the gradient to move the this compound derivative away from the solvent front. - Dilute the sample: Reducing the matrix concentration can alleviate ion suppression. - Implement a more rigorous sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.
Sample Degradation - Ensure proper sample storage: Store urine and plasma samples at -80°C until analysis. - Minimize freeze-thaw cycles: Aliquot samples upon receipt to avoid repeated freezing and thawing.
Issue 2: Poor Chiral Resolution of D- and this compound
Possible Cause Suggested Solution
Inappropriate Chiral Column - Select a suitable chiral stationary phase (CSP): Macrocyclic glycopeptide or cyclodextrin-based CSPs are recommended for the separation of small, polar enantiomers like glyceric acid.[8][9][10][11][12][13][14][15][16][17]
Suboptimal Mobile Phase Composition - Adjust the organic modifier: Vary the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase. - Optimize mobile phase additives: For macrocyclic glycopeptide columns, small amounts of an acid and a base (e.g., acetic acid and triethylamine (B128534) for normal phase, or ammonium (B1175870) acetate/formate for reverse phase) can significantly impact selectivity. - Control the temperature: Column temperature can affect chiral recognition, so precise temperature control is important.
Poor Peak Shape (Tailing or Fronting) - Reduce sample overload: Inject a smaller volume or a more dilute sample. - Ensure mobile phase compatibility with the sample solvent: The solvent in which the sample is dissolved should be of similar or weaker strength than the mobile phase.
Issue 3: High Background Noise or Contamination
Possible Cause Suggested Solution
Contaminated Solvents or Reagents - Use high-purity solvents and reagents: Always use LC-MS grade solvents and freshly prepared mobile phases. - Filter mobile phases: Filter all aqueous mobile phases to remove particulate matter.
Carryover from Previous Injections - Implement a robust wash method: Use a strong solvent in the autosampler wash to clean the needle and injection port between samples. - Inject blanks: Run blank injections between samples to assess for carryover.
Matrix Effects from Biological Samples - Improve sample preparation: Incorporate a protein precipitation and/or solid-phase extraction (SPE) step to remove a larger portion of the sample matrix.

Quantitative Data Summary

Analyte Class Derivatization Reagent Approximate Fold-Increase in Sensitivity Reference
Small Carboxylic Acids3-Nitrophenylhydrazine (3-NPH)10 to >1000-fold[2][5]
N-GlycansRapiFluor-MS (RFMS)>100-fold[18][19][20]
N-Glycans (Sialylated)PermethylationSignificant enhancement[18][19][20]

Experimental Protocols

Protocol 1: this compound Extraction from Human Urine
  • Sample Thawing: Thaw frozen urine samples on ice.

  • Centrifugation: Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Supernatant Collection: Carefully collect the supernatant.

  • Dilution: Dilute the urine supernatant 1:10 (v/v) with a solution of 50% acetonitrile in water containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortexing: Vortex the diluted sample for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Final Sample Preparation: Transfer the supernatant to an LC-MS vial for analysis (if analyzing without derivatization) or proceed to the derivatization protocol.

Protocol 2: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from methods for other small organic acids.[1][2][3][5][6][7]

  • Reagent Preparation:

    • 3-NPH Solution: Prepare a 50 mM solution of 3-nitrophenylhydrazine hydrochloride in 50% aqueous methanol.

    • EDC Solution: Prepare a 50 mM solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 1.5% pyridine (B92270) in 50% aqueous methanol.

  • Derivatization Reaction:

    • To 100 µL of the prepared urine extract (from Protocol 1), add 25 µL of the 50 mM 3-NPH solution.

    • Add 25 µL of the 50 mM EDC/pyridine solution.

  • Incubation: Vortex the mixture and incubate at 23°C for 15 minutes.

  • Quenching/Dilution: Stop the reaction by adding 850 µL of 90% acetonitrile in water.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample centrifuge1 Centrifuge (10,000 x g) urine_sample->centrifuge1 dilute Dilute with Internal Standard centrifuge1->dilute protein_precip Protein Precipitation dilute->protein_precip centrifuge2 Centrifuge (15,000 x g) protein_precip->centrifuge2 supernatant Supernatant to Vial centrifuge2->supernatant add_3nph Add 3-NPH supernatant->add_3nph Proceed to Derivatization add_edc Add EDC/Pyridine add_3nph->add_edc incubate Incubate add_edc->incubate quench Quench/Dilute incubate->quench lcms Chiral LC-MS/MS quench->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for this compound analysis with derivatization.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Poor this compound Signal peak_shape Poor Peak Shape? start->peak_shape retention Early Elution? start->retention ionization Low Ion Intensity? start->ionization background High Background? start->background solution1 Check for column overload Optimize mobile phase peak_shape->solution1 Yes solution2 Use derivatization Consider HILIC column retention->solution2 Yes solution3 Derivatize sample Optimize source parameters ionization->solution3 Yes solution4 Use high-purity solvents Improve sample cleanup background->solution4 Yes

Caption: Troubleshooting logic for poor this compound signal.

References

Technical Support Center: L-Glyceric Acid Analysis in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Glyceric acid in biological fluids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to matrix effects in this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in biological fluids important?

A1: this compound is an organic acid that can accumulate in the body due to certain metabolic disorders. Its analysis, particularly in urine, is crucial for the diagnosis of Primary Hyperoxaluria Type 2 (PH2), a rare inherited metabolic disease.[1][2] In PH2, a deficiency in the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR) leads to the accumulation of hydroxypyruvate, which is then converted to this compound.[3][4] Accurate quantification of this compound is essential to differentiate PH2 from other forms of hyperoxaluria and to guide appropriate treatment strategies.[1][2]

Q2: What are "matrix effects" and how do they impact this compound analysis?

A2: Matrix effects refer to the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of other components in the sample matrix, such as proteins, salts, lipids, and other endogenous compounds.[5][6] These effects can manifest as signal suppression (most common in LC-MS) or enhancement, leading to inaccurate and unreliable quantification.[6][7] In the analysis of biological fluids like plasma, serum, or urine, matrix effects are a significant challenge that can compromise the sensitivity, precision, and accuracy of this compound measurements.[5]

Q3: Which analytical techniques are commonly used for this compound analysis, and which is more susceptible to matrix effects?

A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • GC-MS: This technique offers high separation efficiency and sensitivity. However, it requires a derivatization step to make non-volatile organic acids like this compound volatile.[8][9] While GC-MS is generally considered to have fewer matrix effects than LC-MS, they can still occur.[10]

  • LC-MS/MS: This technique is highly sensitive and specific and often does not require derivatization. However, Electrospray Ionization (ESI), a common ionization source in LC-MS, is particularly prone to matrix effects, especially ion suppression.[5][7]

The choice of technique depends on the specific requirements of the assay, including sensitivity, throughput, and the available instrumentation.

Q4: Why is derivatization necessary for the GC-MS analysis of this compound?

A4: this compound, like other organic acids, is a polar and non-volatile compound due to the presence of carboxyl and hydroxyl groups. These properties make it unsuitable for direct analysis by GC. Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, allowing for successful separation and detection by GC-MS.[1][8] The most common method for organic acids is trimethylsilylation (TMS), using reagents like BSTFA or MSTFA.[1]

Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) in this compound analysis?

A5: A stable isotope-labeled internal standard (e.g., this compound-¹³C₃) is considered the gold standard for quantitative analysis by mass spectrometry.[11] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest. It is added to the sample at a known concentration before sample preparation. Because it behaves almost identically to the endogenous this compound throughout the extraction, derivatization (for GC-MS), and ionization processes, it can effectively compensate for variations in sample recovery and matrix effects, leading to more accurate and precise quantification.[11]

Troubleshooting Guides

This section addresses specific issues that users may encounter during the GC-MS and LC-MS/MS analysis of this compound.

GC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps & Solutions
No or Low this compound Peak Incomplete derivatizationOptimize Derivatization: Ensure the sample is completely dry before adding derivatization reagents, as moisture can deactivate them.[8] Use fresh reagents and ensure a sufficient molar excess. Optimize reaction time and temperature (e.g., 60 minutes at 60°C for BSTFA/MSTFA).[12]
Poor extraction recoveryImprove Extraction: For urine, liquid-liquid extraction with ethyl acetate (B1210297) after acidification and salting out is a common method. Ensure proper pH adjustment and vigorous mixing. Consider alternative extraction solvents if recovery is still low.
Active sites in the GC systemSystem Maintenance: Use a deactivated inlet liner and perform regular maintenance, including replacing the septum and liner. Trim the front end of the GC column to remove active sites that can adsorb polar analytes.[8]
Peak Tailing for this compound Active sites in the GC systemDeactivate System: As above, ensure the entire flow path is inert. Injecting a small amount of derivatization reagent can sometimes temporarily passivate active sites.
Column contaminationColumn Maintenance: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim 10-20 cm from the inlet side of the column.
Incompatible stationary phaseColumn Selection: Use a column with a stationary phase suitable for the analysis of derivatized organic acids (e.g., a 5% phenyl-methylpolysiloxane).
Multiple Peaks for this compound Incomplete derivatizationEnsure Complete Derivatization: this compound has multiple active sites (carboxyl and hydroxyl groups). Incomplete derivatization can result in a mixture of partially and fully derivatized molecules, each producing a different peak.[1] Optimize derivatization conditions as described above.
TautomerizationUse Methoximation: For some organic acids, methoximation prior to silylation can prevent the formation of multiple derivatives by stabilizing keto-enol tautomers.[13]
Ghost Peaks/Contamination Contaminated reagents or systemIdentify and Eliminate Contamination: Run blank injections of solvents and reagents to identify the source of contamination.[8] Regularly replace septa and liners. Ensure all glassware is thoroughly cleaned.
LC-MS/MS Troubleshooting
Problem Potential Cause Troubleshooting Steps & Solutions
Low this compound Signal (Ion Suppression) Co-eluting matrix componentsImprove Sample Preparation: Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids (B1166683) from plasma/serum.[5] For urine, simple dilution may be sufficient.[5]
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.
High salt concentrationSample Desalting: If high salt content is suspected (especially in urine), use a desalting technique like SPE or dialysis.
Inconsistent Results Between Samples Variable matrix effectsUse a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.[11]
Matrix-Matched Calibration: If a SIL-IS is not available, prepare calibration standards in a matrix that is similar to the samples (e.g., a pooled blank plasma or urine) to compensate for matrix effects.
Poor Peak Shape Column degradationColumn Maintenance/Replacement: Ensure the column is not clogged and is functioning correctly. Replace if necessary.
Inappropriate mobile phase pHOptimize Mobile Phase: Adjust the pH of the mobile phase to ensure this compound is in a consistent ionic state, which can improve peak shape.

Quantitative Data on Matrix Effects

While specific quantitative data for this compound is limited in the literature, the following table summarizes the general expectations for matrix effects in different biological fluids based on the analysis of other organic acids and polar analytes. The matrix effect is typically quantified by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[5]

Biological Fluid Typical Matrix Components Expected Matrix Effect (LC-MS/MS) Mitigation Strategy Priority
Plasma/Serum Proteins, Phospholipids, Salts, FatsHigh potential for ion suppression, often significant (>50% suppression is not uncommon for some analytes without proper cleanup).[5][14]High: Extensive sample cleanup (e.g., protein precipitation followed by SPE or LLE) is crucial. Use of a SIL-IS is highly recommended.[5]
Urine Urea, Creatinine, Inorganic Salts, Various Organic AcidsVariable, can range from moderate suppression to enhancement depending on the concentration of the urine and co-eluting species.[5]Medium: "Dilute and shoot" approaches are often effective.[5] SPE can be used for cleaner samples. A SIL-IS is recommended to account for variability.
Cerebrospinal Fluid (CSF) Low protein and lipid content compared to plasmaLow potential for matrix effects compared to plasma.Low: Simple protein precipitation or direct injection after dilution may be sufficient.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine (with TMS Derivatization)

This protocol is a general guideline and should be optimized for your specific instrumentation and sample characteristics.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar organic acid not present in the sample).

    • Acidify the sample to a pH of approximately 1 with hydrochloric acid.

    • Saturate the aqueous phase with sodium chloride.

    • Extract the organic acids with 3 x 2 mL of ethyl acetate. Vortex vigorously for 1 minute for each extraction.

    • Pool the organic layers and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization (Trimethylsilylation):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 60 minutes.[12]

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and sample characteristics.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add a known amount of a stable isotope-labeled this compound internal standard.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 2% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

Diagrams

troubleshooting_workflow Troubleshooting Workflow for this compound Analysis cluster_gc GC-MS Issues cluster_lc LC-MS/MS Issues start Problem Observed (e.g., No/Low Peak, Peak Tailing, Inconsistent Results) gc_check Check Derivatization start->gc_check lc_check Assess Matrix Effects start->lc_check gc_remedy1 Optimize reaction time/temp Ensure sample is dry Use fresh reagents gc_check->gc_remedy1 gc_check2 Check GC System gc_remedy1->gc_check2 gc_remedy2 Perform inlet maintenance Trim column Check for leaks gc_check2->gc_remedy2 end Problem Resolved gc_remedy2->end lc_remedy1 Improve sample cleanup (SPE/LLE) Optimize chromatography Use SIL-IS lc_check->lc_remedy1 lc_check2 Check LC System lc_remedy1->lc_check2 lc_remedy2 Check for column clogging Optimize mobile phase lc_check2->lc_remedy2 lc_remedy2->end

Caption: A logical workflow for troubleshooting common issues.

metabolic_pathway Metabolic Pathway of this compound in Primary Hyperoxaluria Type 2 cluster_enzymes glyoxylate Glyoxylate oxalate Oxalate glyoxylate->oxalate by LDH ldh Lactate Dehydrogenase (LDH) glyoxylate->ldh hydroxypyruvate Hydroxypyruvate d_glycerate D-Glycerate hydroxypyruvate->d_glycerate Normal Pathway l_glycerate This compound hydroxypyruvate->l_glycerate PH2 Pathway grhpr GRHPR (Deficient in PH2) hydroxypyruvate->grhpr hydroxypyruvate->ldh grhpr->d_glycerate ldh->l_glycerate

Caption: this compound formation in Primary Hyperoxaluria Type 2.

References

Technical Support Center: Stability of L-Glyceric Acid in Stored Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Glyceric acid in stored urine samples. Proper sample handling and storage are critical for accurate quantification of this important biomarker, particularly in studies related to primary hyperoxaluria type 2.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for urine samples intended for this compound analysis?

For long-term storage, freezing urine samples at -20°C or -80°C is highly recommended to ensure the stability of organic acids, including this compound.[1][2] Studies on various urinary metabolites have shown that lower temperatures significantly slow down degradation processes.[1][2][3] For short-term storage (up to 48 hours), refrigeration at 4°C is an acceptable alternative.[4] Storing samples at room temperature (around 22°C) for more than 24 hours can lead to significant changes in the metabolic profile of urine and is not recommended.[4]

Q2: How long can I store urine samples before analyzing for this compound?

Q3: Do freeze-thaw cycles affect the concentration of this compound?

Repeated freeze-thaw cycles can negatively impact the stability of various urinary metabolites.[3] It is advisable to aliquot urine samples into smaller volumes before freezing if multiple analyses are anticipated. This practice minimizes the number of freeze-thaw cycles for the bulk of the sample.

Q4: Should I use a preservative in urine samples for this compound analysis?

The use of preservatives can be a double-edged sword. While preservatives like thymol (B1683141) can inhibit microbial growth, which can alter the composition of urine, some preservatives may interfere with analytical methods or directly degrade certain metabolites.[4] For long-term storage of organic acids, freezing at -22°C without a preservative has been shown to be an effective method.[1][2] If short-term storage at 4°C or room temperature is unavoidable, the choice of preservative should be carefully validated for its compatibility with this compound and the intended analytical method.

Q5: What are the signs of potential this compound degradation in my samples?

Visual inspection of the sample is not a reliable indicator of this compound stability. The most reliable way to assess degradation is through proper experimental controls, such as including quality control samples stored under ideal conditions and comparing their values to aged samples. A significant decrease in the measured concentration of this compound over time in samples stored under suboptimal conditions would suggest degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Lower than expected this compound concentrations in stored samples. Sample degradation due to improper storage temperature or prolonged storage.Review storage logs to confirm temperature and duration. For future studies, ensure samples are promptly frozen at -20°C or below.
Multiple freeze-thaw cycles.Aliquot samples into single-use vials before freezing to avoid repeated thawing of the entire sample.
High variability in this compound levels across samples from the same patient collected at different times. Inconsistent sample handling and storage procedures.Standardize a protocol for urine collection, processing, and storage to be used consistently across all samples and time points.
Bacterial contamination and metabolism of analytes.If not freezing immediately, store at 4°C for no longer than 48 hours. Consider sterile collection procedures where feasible.
Interference or unexpected peaks in the analytical chromatogram. Use of an inappropriate preservative.If a preservative must be used, validate its non-interference with the this compound assay. Whenever possible, opt for preservative-free frozen storage.
Degradation products of other urine components.Ensure optimal storage conditions to minimize overall sample degradation. Review the sample extraction and clean-up procedures.

Data on Stability of Organic Acids in Urine

While specific quantitative stability data for this compound is limited in published literature, the following table provides an illustrative example of the expected stability of a similar small organic acid in urine based on general findings for urinary metabolites. This data is hypothetical and should be used as a general guideline. A formal stability study for this compound under your specific laboratory conditions is highly recommended.

Storage TemperatureDurationAnalyteHypothetical % Recovery (Mean ± SD)
22°C (Room Temp) 24 hoursSmall Organic Acid90 ± 5%
48 hoursSmall Organic Acid75 ± 8%
4°C (Refrigerated) 24 hoursSmall Organic Acid98 ± 3%
48 hoursSmall Organic Acid95 ± 4%
-20°C (Frozen) 1 monthSmall Organic Acid>99 ± 2%
1 yearSmall Organic Acid97 ± 3%
-80°C (Frozen) 1 yearSmall Organic Acid>99 ± 2%
5 yearsSmall Organic Acid98 ± 3%
Multiple Freeze-Thaw Cycles (-20°C) 3 cyclesSmall Organic Acid94 ± 5%
5 cyclesSmall Organic Acid88 ± 7%

Experimental Protocols

Protocol for Assessing this compound Stability in Urine

This protocol outlines a general procedure to validate the stability of this compound in urine under different storage conditions.

1. Sample Collection and Preparation:

  • Collect fresh urine samples from healthy volunteers.

  • Pool the collected urine to create a homogenous sample to minimize inter-individual variability.

  • If desired, spike the pooled urine with a known concentration of this compound standard.

  • Divide the pooled urine into multiple aliquots in appropriate storage vials.

2. Baseline Analysis (T=0):

  • Immediately analyze a set of aliquots (n=3-5) for the baseline concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

3. Storage Conditions:

  • Store the remaining aliquots under the following conditions:

    • Room Temperature (~22°C)

    • Refrigeration (4°C)

    • Freezer (-20°C)

    • Ultra-low Freezer (-80°C)

4. Time Points for Analysis:

  • Analyze aliquots from each storage condition at predefined time points. Suggested time points include:

    • Room Temperature: 6 hours, 24 hours, 48 hours

    • Refrigeration: 24 hours, 48 hours, 72 hours, 1 week

    • -20°C and -80°C: 1 month, 3 months, 6 months, 1 year, and annually thereafter.

5. Freeze-Thaw Cycle Analysis:

  • For a separate set of aliquots stored at -20°C and -80°C, perform repeated freeze-thaw cycles.

  • A freeze-thaw cycle consists of removing the sample from the freezer, allowing it to thaw completely at room temperature, and then re-freezing it.

  • Analyze aliquots after 1, 3, and 5 freeze-thaw cycles.

6. Data Analysis:

  • Calculate the mean concentration and standard deviation of this compound at each time point and for each storage condition.

  • Express the stability as the percentage of the baseline (T=0) concentration remaining.

  • This compound is considered stable if the mean concentration is within a predefined acceptance criterion (e.g., ±15%) of the baseline concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Testing cluster_data Data Evaluation Collect Collect & Pool Urine Spike Spike with this compound (Optional) Collect->Spike Aliquot Aliquot into Vials Spike->Aliquot Baseline Baseline Analysis (T=0) Aliquot->Baseline Store Store at Different Temperatures (22°C, 4°C, -20°C, -80°C) Aliquot->Store FT_Cycle Perform Freeze-Thaw Cycles Aliquot->FT_Cycle Timepoints Analyze at Various Time Points Store->Timepoints Calculate Calculate % Recovery vs. Baseline Timepoints->Calculate FT_Analysis Analyze after Cycles FT_Cycle->FT_Analysis FT_Analysis->Calculate Assess Assess Stability Calculate->Assess

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway cluster_factors Influencing Factors LGlyceric This compound Degradation Degradation Products LGlyceric->Degradation Degrades to Temp High Temperature Temp->LGlyceric Accelerates Time Prolonged Storage Time->LGlyceric Allows Microbes Microbial Activity Microbes->LGlyceric Metabolizes

Caption: Factors influencing this compound degradation in urine.

References

Technical Support Center: L-Glyceric Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-Glyceric acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary factors that can cause this compound degradation during sample preparation?

A2: The primary factors that can contribute to the degradation of this compound, an α-hydroxy acid, include exposure to strong oxidizing agents, extreme pH conditions (both highly acidic and alkaline), and elevated temperatures over prolonged periods.[6][7][8] The presence of certain metal ions can also catalyze oxidative reactions.[9]

Q3: What are the ideal storage conditions for this compound standards and biological samples?

A3: For solid this compound or its salt form, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, with some sources suggesting storage at 10°C - 25°C under an inert gas like nitrogen.[6][9][10] Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -20°C or colder to minimize degradation.[11] Biological samples (e.g., plasma, urine) should be frozen, preferably at -80°C, as soon as possible after collection and kept frozen until analysis.

Q4: Is the salt form of this compound more stable than the free acid form?

A4: Yes, the free acid form of this compound is noted to be more prone to instability. It is advisable to use a stable salt form, such as this compound sodium salt, for preparing standards and stock solutions to ensure better stability and shelf-life.[4]

Q5: Can derivatization help improve the stability of this compound during analysis?

A5: Yes, derivatization can be an effective strategy. It chemically modifies the analyte to make it more stable under analytical conditions, particularly for techniques like Gas Chromatography (GC) where thermal stability is crucial. For this compound, which has both hydroxyl and carboxylic acid functional groups, trimethylsilylation (e.g., using BSTFA) is a common derivatization approach. Enzymatic derivatization has also been used in HPLC methods to create a more stable and detectable product.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low recovery of this compound Degradation due to pH: Sample pH is too high or too low during extraction or storage.Maintain the sample pH in a mildly acidic range (pH 4-6) during the entire sample preparation workflow. Use buffers like acetate (B1210297) or formate (B1220265) if pH adjustment is needed.
Oxidative Degradation: Exposure to air (oxygen) or oxidizing agents.- Prepare samples on ice to reduce reaction rates.- Consider adding an antioxidant (e.g., a small amount of ascorbic acid) to the sample, but verify its compatibility with your analytical method.- Purge collection tubes with nitrogen or argon before sealing, especially for long-term storage.
Thermal Degradation: Prolonged exposure to room temperature or higher.- Keep samples on ice or in a cooling rack throughout the preparation process.- Minimize the time between thawing, processing, and analysis.- Use a refrigerated autosampler if possible.
Adsorption to surfaces: this compound is a polar molecule and may adsorb to glass or plastic surfaces.- Use polypropylene (B1209903) tubes and vials.- Silanize glassware if it must be used.- Include a structurally similar internal standard to correct for recovery losses.
Appearance of unexpected peaks in chromatogram Formation of degradation products: this compound may have oxidized to tartronic acid or other byproducts.[6][9]- Review your sample handling procedure for potential exposure to heat, extreme pH, or oxidizing conditions.- Re-prepare the sample using the recommended stabilizing conditions.- If using LC-MS, check for masses corresponding to potential oxidation products (e.g., tartronic acid, mesoxalic acid).
Contamination: Contamination from reagents, solvents, or labware.- Run a solvent blank and a method blank to identify the source of contamination.- Use high-purity (e.g., LC-MS grade) solvents and reagents.- Ensure all labware is thoroughly cleaned.
Poor peak shape or splitting Interaction with metal ions: Free metal ions in the sample or LC system can chelate with the hydroxyl and carboxyl groups of this compound.- Add a small amount of a chelating agent like EDTA to the sample or mobile phase, ensuring it doesn't interfere with your analysis (especially MS detection).- Use a column specifically designed for organic acid analysis.
Inappropriate mobile phase pH: The pH of the mobile phase is close to the pKa of this compound (~3.5), causing it to exist in both ionized and non-ionized forms.- Adjust the mobile phase pH to be at least 1.5-2 units below the pKa (e.g., pH < 2) to ensure it is fully protonated, or well above the pKa if analyzing in negative ion mode. A common choice is 0.1% formic acid in the mobile phase.[12]
Inconsistent results between replicates Variable degradation: Inconsistent timing or temperature exposure during the preparation of each replicate.- Standardize all sample preparation steps, ensuring each sample is treated identically in terms of time and temperature.- Prepare a master mix of reagents where possible to reduce variability.
Incomplete dissolution or mixing: this compound may not be fully dissolved or evenly distributed in the sample.- Vortex samples thoroughly after adding reagents.- Ensure any frozen samples are completely thawed and mixed before taking an aliquot.

Recommended Conditions for this compound Stability

ParameterRecommended ConditionRationale
pH 4.0 - 6.0Mildly acidic conditions can inhibit oxidative degradation.[8] Analytical methods often use mobile phases with pH around 4.1.[13]
Temperature Processing: On ice (0-4°C)Short-term Storage (<24h): 2-8°CLong-term Storage: ≤ -20°C (preferably -80°C)Reduces the rate of chemical and enzymatic degradation.[14]
Solvents Use high-purity (e.g., LC-MS grade) water, methanol, or acetonitrile.Prevents introduction of contaminants or reactive species.
Additives Consider the use of a non-interfering antioxidant or a chelating agent (e.g., EDTA) if metal-catalyzed oxidation is suspected.To prevent oxidative degradation and chelation with metal ions.
Atmosphere For long-term storage of sensitive samples or standards, consider purging vials with an inert gas (e.g., nitrogen, argon).Minimizes exposure to atmospheric oxygen, a key component in oxidative degradation.
Light Exposure Store samples and standards in amber vials or protected from light.While not specifically documented for this compound, light can induce degradation in some organic molecules.

Experimental Protocols

Protocol 1: Preparation of this compound from Human Urine for LC-MS Analysis

This protocol is designed to minimize degradation by maintaining a cool and mildly acidic environment.

  • Sample Collection and Storage:

    • Collect a mid-stream urine sample in a sterile polypropylene container.

    • Immediately after collection, check the pH. If necessary, adjust to approximately pH 5-6 with a small amount of dilute formic acid.

    • If not for immediate analysis, freeze the sample at -80°C.

  • Sample Thawing and Preparation:

    • Thaw the frozen urine sample in a refrigerator or on ice. Do not thaw at room temperature.

    • Once thawed, vortex the sample for 15 seconds to ensure homogeneity.

    • Centrifuge the sample at 4°C and 10,000 x g for 10 minutes to pellet any particulate matter.

  • Dilution and Internal Standard Spiking:

    • Transfer 100 µL of the supernatant to a clean 1.5 mL polypropylene microcentrifuge tube.

    • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) at a known concentration.

    • Add 890 µL of a dilution solution (e.g., 0.1% formic acid in water) to achieve a 1:10 final dilution.

    • Vortex for 10 seconds.

  • Final Filtration:

    • Filter the diluted sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an LC-MS vial.

    • Cap the vial immediately.

  • Analysis:

    • Place the vial in a refrigerated autosampler (e.g., 4°C) and analyze as soon as possible.

    • A suitable LC method would involve a C18 reversed-phase column with a mobile phase gradient using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[12]

Visualizations

Troubleshooting Workflow for this compound Degradation start Start: Inconsistent or Low This compound Results check_storage Review Sample Storage Conditions start->check_storage storage_ok Storage Conditions OK check_storage->storage_ok Yes storage_bad Improper Storage (Temp, pH, Time) check_storage->storage_bad No check_prep Review Sample Prep Protocol storage_ok->check_prep correct_storage Action: Implement proper storage (pH 4-6, <= -20°C) and re-run sample. storage_bad->correct_storage end Problem Resolved correct_storage->end prep_ok Prep Protocol OK check_prep->prep_ok Yes prep_bad Potential Issues in Prep (Temp, pH, Reagents) check_prep->prep_bad No check_analytical Review Analytical Method prep_ok->check_analytical correct_prep Action: - Keep samples on ice. - Use pre-chilled solvents. - Check reagent purity. - Re-prepare sample. prep_bad->correct_prep correct_prep->end analytical_ok Method Seems OK check_analytical->analytical_ok Yes (Consider other factors) analytical_bad Potential Issues (Mobile Phase pH, Column) check_analytical->analytical_bad No correct_analytical Action: - Adjust mobile phase pH. - Consider derivatization. - Test new column. analytical_bad->correct_analytical correct_analytical->end

Caption: Troubleshooting workflow for identifying sources of this compound degradation.

Potential Oxidative Degradation Pathway of this compound cluster_main Potential Oxidative Degradation Pathway of this compound cluster_cleavage Potential Oxidative Degradation Pathway of this compound lga This compound (HOCH2-CH(OH)-COOH) ta Tartronic Acid (HOOC-CH(OH)-COOH) lga->ta lga->ta [Oxidation] oa Oxalic Acid (HOOC-COOH) lga->oa lga->oa [C-C Bond Cleavage] (Harsh Conditions) fa Formic Acid (HCOOH) lga->fa lga->fa [C-C Bond Cleavage] (Harsh Conditions) ma Mesoxalic Acid (HOOC-C(O)-COOH) ta->ma ta->ma [Oxidation]

Caption: Potential oxidative degradation pathway of this compound.

References

interference from structural isomers in L-Glyceric acid assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Glyceric acid assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the interference from structural isomers in this compound quantification.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to differentiate between this compound and its structural isomer, D-Glyceric acid, in our assays?

A1: this compound and D-Glyceric acid are enantiomers with nearly identical physical and chemical properties. However, their biological roles and implications in disease are distinct. Elevated levels of this compound in urine are a key biomarker for Primary Hyperoxaluria Type 2 (PH2), a rare inherited metabolic disorder.[1][2] Conversely, elevated D-Glyceric acid is indicative of D-Glyceric aciduria, a different metabolic disorder with varying clinical presentations.[3] Therefore, accurate diagnosis and research depend on the specific and accurate quantification of the L-isomer, free from interference from the D-isomer.

Q2: What are the common analytical methods to separate and quantify this compound from D-Glyceric acid?

A2: Several analytical techniques can be employed to resolve these structural isomers:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the glyceric acid isomers to make them volatile. The derivatized compounds are then separated on a chiral or achiral GC column and detected by a mass spectrometer.

  • Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that combines the chiral separation power of LC with the precise detection and quantification capabilities of tandem mass spectrometry.[1]

  • Enzymatic Assays: These assays utilize enzymes that are stereospecific for this compound. The enzymatic reaction produces a measurable signal (e.g., change in absorbance or fluorescence) that is proportional to the this compound concentration.

Q3: We are observing a single, broad peak for glyceric acid in our HPLC analysis. What could be the cause and how can we resolve the two isomers?

A3: A single, broad peak suggests that your current HPLC method is not capable of resolving the L- and D-isomers. Here are the likely causes and troubleshooting steps:

  • Inappropriate Column: You are likely using a standard achiral column (e.g., C18). You must use a chiral stationary phase (CSP) designed for the separation of enantiomers.

  • Suboptimal Mobile Phase: The composition of your mobile phase is critical for chiral separation. You may need to screen different mobile phases and modifiers.

  • Temperature Effects: Temperature can influence chiral recognition. Experiment with different column temperatures to optimize separation.

For a more detailed troubleshooting guide, please refer to the "Troubleshooting Guides" section below.

Troubleshooting Guides

Chiral HPLC Method Development and Troubleshooting

Issue: Poor or no separation of L- and D-Glyceric acid peaks.

G cluster_column CSP Selection cluster_mp Mobile Phase Optimization cluster_temp Temperature Optimization start Poor/No Peak Resolution check_column Verify Chiral Stationary Phase (CSP) start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp CSP is appropriate csp_type Select appropriate CSP (e.g., polysaccharide-based) check_column->csp_type optimize_temp Adjust Column Temperature optimize_mp->optimize_temp Resolution still poor mp_solvent Vary organic modifier (e.g., isopropanol, methanol) optimize_mp->mp_solvent check_flow Optimize Flow Rate optimize_temp->check_flow Resolution still poor temp_range Screen temperatures (e.g., 10°C to 40°C) optimize_temp->temp_range result Achieved Resolution check_flow->result Resolution improves mp_additive Add acidic/basic modifier (e.g., TFA, DEA) mp_solvent->mp_additive

Caption: Troubleshooting workflow for peak shape issues in chiral HPLC.

GC-MS Analysis Troubleshooting

Issue: Low or no signal for glyceric acid derivatives.

  • Incomplete Derivatization: Ensure that the derivatization reaction has gone to completion. Optimize reaction time, temperature, and reagent concentrations.

  • Degradation of Derivatives: Glyceric acid derivatives can be unstable. Analyze the samples as soon as possible after derivatization.

  • Injector Issues: High boiling point of derivatives can lead to discrimination in the injector. Use a pulsed splitless injection or a programmable temperature vaporizer (PTV) inlet if available.

Issue: Co-elution of isomers.

  • Inappropriate Column: If using an achiral column, ensure your derivatization strategy creates diastereomers that can be separated. For enantiomeric separation, a chiral GC column is required.

  • Suboptimal Temperature Program: The oven temperature program is crucial for separation. Optimize the initial temperature, ramp rate, and final temperature.

Enzymatic Assay Troubleshooting

Issue: High background signal.

  • Contaminated Reagents: Ensure all reagents, especially the buffer and water, are free from contaminants that could react with the detection reagents.

  • Endogenous Reducing/Oxidizing Agents: Samples may contain endogenous compounds that interfere with the assay's detection system (e.g., NADH/NADPH production/consumption). Run a sample blank without the enzyme to assess this.

Issue: Low signal or no reaction.

  • Inactive Enzyme: Ensure the enzyme has been stored correctly and has not lost activity.

  • Incorrect pH or Temperature: Enzyme activity is highly dependent on pH and temperature. Ensure the assay buffer and incubation conditions are optimal for the specific enzyme used.

  • Presence of Inhibitors: The sample matrix may contain inhibitors of the enzyme. A spike and recovery experiment can help to identify matrix effects.

Quantitative Data Summary

The following tables summarize typical performance data for different analytical methods used for the quantification of this compound. Note that values can vary depending on the specific instrumentation, column, and experimental conditions.

Table 1: Comparison of Analytical Methods for L- and D-Glyceric Acid Separation

ParameterChiral HPLC-UVChiral GC-MSChiral LC-MS/MS
Resolution (Rs) > 1.5> 1.5> 2.0
Limit of Detection (LOD) ~1-5 µM~0.1-1 µM< 0.1 µM
Limit of Quantification (LOQ) ~5-10 µM~0.5-2 µM< 0.5 µM
Sample Throughput ModerateLow to ModerateHigh
Sample Preparation MinimalDerivatization requiredMinimal

Table 2: Reported Retention Times for Glyceric Acid Isomers by Chiral LC-MS/MS

IsomerRetention Time (min) [1]
This compound3.6
D-Glyceric acid4.5
As reported in a specific study using a ristocetin (B1679390) A glycopeptide column. Retention times will vary with different methods.

Experimental Protocols

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on a published method for the analysis of glyceric acid isomers in urine. [1] 1. Sample Preparation:

  • Centrifuge urine samples to remove particulate matter.

  • Dilute the supernatant with the initial mobile phase.

  • No derivatization is required.

2. LC-MS/MS System:

  • HPLC System: A binary pump HPLC system with an autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: Ristocetin A glycopeptide antibiotic silica (B1680970) gel bonded column (e.g., Chirobiotic R).

  • Mobile Phase: Triethylamine acetate (B1210297) at pH 4.1 with 10% methanol. [1]* Flow Rate: 0.2 mL/min.

  • Column Temperature: 25°C.

4. Mass Spectrometry Conditions:

  • Ionization Mode: ESI in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for glyceric acid.

dot

G sample Urine Sample centrifuge Centrifuge sample->centrifuge dilute Dilute with Mobile Phase centrifuge->dilute inject Inject into LC-MS/MS dilute->inject separate Chiral LC Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantify L- and D-Glyceric Acid detect->quantify

Caption: Experimental workflow for chiral LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This is a general protocol for the analysis of organic acids, adapted for glyceric acid isomers.

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the acidified sample (e.g., urine) with an organic solvent (e.g., ethyl acetate).

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization: Add a derivatizing agent (e.g., a silylation reagent like BSTFA with 1% TMCS) to the dried residue. Heat the mixture to ensure complete reaction. This step converts the non-volatile glyceric acid into a volatile derivative.

2. GC-MS System:

  • Gas Chromatograph: A GC equipped with a split/splitless or PTV inlet and a capillary column.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

3. GC-MS Conditions:

  • Column: A chiral capillary column (e.g., Chirasil-Val) is recommended for enantiomeric separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Scan mode to obtain full mass spectra for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

dot

G sample Biological Sample extract Liquid-Liquid Extraction sample->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (e.g., Silylation) dry->derivatize inject Inject into GC-MS derivatize->inject separate Chiral GC Separation inject->separate detect MS Detection (Scan or SIM) separate->detect analyze Analyze Data detect->analyze

Caption: Experimental workflow for chiral GC-MS analysis.

Enzymatic Assay for this compound

This is a generalized protocol based on the use of L-lactate dehydrogenase, which can also act on this compound.

1. Principle:

This compound is oxidized to hydroxypyruvate by L-lactate dehydrogenase (L-LDH) in the presence of NAD+. The resulting NADH is measured spectrophotometrically at 340 nm. The increase in absorbance is directly proportional to the this compound concentration.

2. Reagents:

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.5)

  • NAD+ solution

  • L-Lactate Dehydrogenase (ensure it has activity towards this compound)

  • This compound standard solution

  • Sample (deproteinized if necessary)

3. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD+ solution.

  • Add the sample or standard to a cuvette or microplate well.

  • Add the reaction mixture.

  • Measure the initial absorbance at 340 nm (A1).

  • Start the reaction by adding the L-LDH enzyme solution.

  • Incubate at a constant temperature (e.g., 37°C) for a defined period.

  • Measure the final absorbance at 340 nm (A2).

  • Calculate the change in absorbance (ΔA = A2 - A1).

  • Determine the this compound concentration from a standard curve.

Interference from D-Glyceric Acid:

dot

G reagents Prepare Reaction Mix (Buffer, NAD+) sample_std Add Sample or Standard reagents->sample_std read1 Measure Initial Absorbance (A1) sample_std->read1 add_enzyme Add L-Lactate Dehydrogenase read1->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read2 Measure Final Absorbance (A2) incubate->read2 calculate Calculate ΔA and Concentration read2->calculate

Caption: Workflow for a generalized enzymatic assay for this compound.

References

Technical Support Center: L-Glyceric Acid Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Glyceric acid enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the enzymatic assay for this compound?

The enzymatic assay for this compound typically relies on the activity of L-glycerate dehydrogenase or a similar enzyme that catalyzes the oxidation of this compound to hydroxypyruvate. This reaction is coupled to the reduction of a cofactor, usually NAD⁺ to NADH. The increase in absorbance at 340 nm due to the production of NADH is directly proportional to the concentration of this compound in the sample.

Q2: What are the key components of the assay reaction mixture?

A typical reaction mixture includes:

  • Buffer: To maintain an optimal pH for the enzyme (e.g., Tris-HCl or a carbonate-bicarbonate buffer).

  • This compound: The substrate to be measured.

  • Enzyme: L-glycerate dehydrogenase or a suitable alternative.

  • Cofactor: NAD⁺ (Nicotinamide Adenine Dinucleotide).

Q3: Why is it important to measure the initial reaction rate (initial velocity)?

Measuring the initial reaction rate is crucial because the reaction is linear with respect to the substrate concentration only during the initial phase. As the reaction progresses, the substrate is consumed, and the reaction rate decreases, which can lead to inaccurate quantification if measurements are taken too late.

Q4: Can this assay distinguish between this compound and D-Glyceric acid?

The specificity of the assay for this compound depends on the enzyme used. L-glycerate dehydrogenase is specific for the L-isomer. If your sample may contain both isomers, it is important to use a stereospecific enzyme to ensure accurate quantification of this compound. Chiral liquid chromatography-tandem mass spectrometry is an alternative method for separating and quantifying both stereoisomers.[1]

Troubleshooting Guide

This guide addresses common problems encountered during this compound enzymatic assays in a question-and-answer format.

Problem 1: No or very low signal (low absorbance change).

  • Is the enzyme active?

    • Cause: Improper storage, repeated freeze-thaw cycles, or presence of an inhibitor can lead to loss of enzyme activity.

    • Solution: Run a positive control with a known concentration of this compound to verify enzyme activity. Always store the enzyme according to the manufacturer's instructions.

  • Are the reagent concentrations optimal?

    • Cause: The concentration of the enzyme or substrate may be too low to generate a detectable signal.

    • Solution: Perform an enzyme titration with a fixed, saturating concentration of this compound to determine the optimal enzyme concentration. Ensure the substrate concentration is within the linear range of the assay.

  • Are the reaction conditions correct?

    • Cause: The pH, temperature, or incubation time may not be optimal for the enzyme.

    • Solution: Consult the literature or the enzyme's technical data sheet for the optimal pH and temperature. Ensure the assay buffer is at room temperature before starting the reaction. Verify that the incubation time is sufficient for signal development but still within the initial linear rate.[2]

Problem 2: High background signal.

  • Is there a contaminating substance in the sample?

    • Cause: Some substances in the sample matrix can interfere with the assay, causing a high background.

    • Solution: Run a sample blank (without the enzyme) to check for background absorbance from the sample itself. If the background is high, sample preparation steps like deproteinization using a 10 kDa spin column may be necessary.[2]

  • Are the reagents contaminated?

    • Cause: Contamination of the buffer or other reagents can lead to a high background.

    • Solution: Prepare fresh buffers and reagent solutions.

  • Is there an issue with the microplate?

    • Cause: For colorimetric assays, clear, flat-bottom plates are recommended. Using the wrong type of plate can increase background.

    • Solution: Ensure you are using a suitable microplate for your plate reader.[2]

Problem 3: The reaction is non-linear.

  • Is the substrate concentration too high?

    • Cause: At very high substrate concentrations, the enzyme becomes saturated, and the reaction rate is no longer proportional to the substrate concentration.

    • Solution: Dilute the sample to bring the this compound concentration into the linear range of the assay.

  • Is the enzyme concentration too high?

    • Cause: A high enzyme concentration can lead to a very rapid reaction that quickly deviates from linearity.

    • Solution: Reduce the amount of enzyme in the reaction.

  • Are you measuring beyond the initial velocity?

    • Cause: As the reaction proceeds, the rate will naturally decrease.

    • Solution: Ensure you are measuring the absorbance change within the initial, linear phase of the reaction.

Experimental Protocol: Spectrophotometric Assay for this compound

This protocol provides a general methodology for the determination of this compound using L-glycerate dehydrogenase.

Materials:

  • L-Glycerate Dehydrogenase

  • This compound standard solution

  • NAD⁺ solution

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Samples containing this compound

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • 96-well clear, flat-bottom microplates (for plate reader) or cuvettes (for spectrophotometer)

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and bring it to room temperature.

    • Prepare a stock solution of NAD⁺ in the Assay Buffer.

    • Prepare a stock solution of this compound standard in the Assay Buffer. From this, create a series of dilutions to generate a standard curve.

    • Dilute the L-Glycerate Dehydrogenase to the desired concentration in cold Assay Buffer just before use.

  • Assay Reaction:

    • Set up the reactions in a 96-well plate or cuvettes.

    • For each reaction, add the following in order:

      • Assay Buffer

      • Sample or this compound standard

      • NAD⁺ solution

    • Mix gently and incubate for 3-5 minutes at 25°C to achieve temperature equilibrium.

    • Initiate the reaction by adding the diluted L-Glycerate Dehydrogenase.

    • Immediately start measuring the absorbance at 340 nm.

  • Data Collection:

    • Record the absorbance at 340 nm every minute for 5-10 minutes.

    • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.

  • Calculations:

    • Subtract the ΔA₃₄₀/min of the blank (no this compound) from the ΔA₃₄₀/min of the standards and samples.

    • Plot the corrected ΔA₃₄₀/min for the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their corrected ΔA₃₄₀/min values on the standard curve.

Data Presentation

Table 1: Common Interfering Substances

SubstanceInterfering ConcentrationEffect on Assay
EDTA> 0.5 mMInhibition
Ascorbic acid> 0.2%Interference
SDS> 0.2%Interference
Sodium Azide> 0.2%Inhibition of some coupled enzymes
NP-40> 1%Interference
Tween-20> 1%Interference

Data compiled from general enzymatic assay troubleshooting guides.[2]

Table 2: Typical Assay Parameters

ParameterValue
Wavelength340 nm
Temperature25-37°C
pH8.0 - 9.0
Molar Extinction Coefficient of NADH6220 M⁻¹cm⁻¹

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Buffer, NAD+, Standards, Enzyme) reaction_setup Reaction Setup (Add Buffer, Sample/Standard, NAD+) reagent_prep->reaction_setup equilibration Temperature Equilibration (3-5 min at 25°C) reaction_setup->equilibration initiation Reaction Initiation (Add Enzyme) equilibration->initiation measurement Absorbance Measurement (Read at 340 nm over time) initiation->measurement analysis Data Analysis (Calculate ΔA/min, Plot Standard Curve) measurement->analysis result Determine this compound Concentration analysis->result

Caption: A typical experimental workflow for an this compound enzymatic assay.

metabolic_pathway cluster_ph2 Primary Hyperoxaluria Type 2 (PH2) serine Serine hydroxypyruvate Hydroxypyruvate serine->hydroxypyruvate via Glyoxylate l_glycerate This compound (Accumulates) hydroxypyruvate->l_glycerate GRHPR (NADH -> NAD+) glyoxylate Glyoxylate oxalate Oxalate (Accumulates) glyoxylate->oxalate LDH glycolate Glycolate glyoxylate->glycolate GRHPR enzyme1 Serine-Glyoxylate Aminotransferase enzyme2 Deficient GRHPR enzyme3 Lactate Dehydrogenase (LDH)

Caption: Simplified metabolic pathway showing the role of GRHPR and the consequences of its deficiency in Primary Hyperoxaluria Type 2.

troubleshooting_logic start Assay Issue? no_signal No/Low Signal? start->no_signal high_bg High Background? start->high_bg non_linear Non-Linear Reaction? start->non_linear no_signal->high_bg No check_enzyme Check Enzyme Activity (Positive Control) no_signal->check_enzyme Yes high_bg->non_linear No sample_blank Run Sample Blank high_bg->sample_blank Yes dilute_sample Dilute Sample non_linear->dilute_sample Yes optimize_conc Optimize Reagent Concentrations check_enzyme->optimize_conc check_conditions Verify Reaction Conditions (pH, Temp) optimize_conc->check_conditions fresh_reagents Prepare Fresh Reagents sample_blank->fresh_reagents check_plate Use Appropriate Plate fresh_reagents->check_plate reduce_enzyme Reduce Enzyme Conc. dilute_sample->reduce_enzyme check_time Measure Initial Velocity reduce_enzyme->check_time

Caption: A decision-making flowchart for troubleshooting common enzymatic assay issues.

References

Technical Support Center: L-Glyceric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of L-Glyceric acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are most suitable for the quantification of this compound in biological samples?

A1: The most common and reliable methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Enzymatic assays can also be employed and offer high specificity. Chiral chromatography is often necessary to separate this compound from its D-isome.[4][5]

Q2: What are the critical steps in sample preparation for this compound analysis in plasma and urine?

A2: For plasma, protein precipitation is a crucial first step to remove proteins that can interfere with the analysis.[6][7] This is typically achieved using organic solvents like acetonitrile (B52724) or methanol. For urine, a "dilute-and-shoot" approach may be sufficient for LC-MS/MS, where the sample is simply diluted before injection.[6] For GC-MS analysis of urine, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is often performed to isolate organic acids.[1] Derivatization is a mandatory step for GC-MS analysis to make the non-volatile this compound amenable to gas chromatography.

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: this compound is a polar and non-volatile compound. Derivatization converts it into a more volatile and thermally stable derivative, allowing it to be vaporized in the GC inlet and travel through the analytical column for separation and subsequent detection by the mass spectrometer.

Q4: How can I separate this compound from its D-enantiomer?

A4: Chiral separation is essential for distinguishing between L- and D-Glyceric acid. This can be achieved using a chiral column in either HPLC or GC systems. For LC-MS/MS, specific chiral columns, such as those based on macrocyclic glycopeptides, are effective.[5] This separation is critical for accurate diagnosis and research in conditions like primary hyperoxaluria type 2, which is characterized by elevated this compound.

Troubleshooting Guides

Chromatographic Issues

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes & Solutions:

    • Column Overload: The concentration of this compound in the sample may be too high.

      • Solution: Dilute the sample and reinject.

    • Secondary Interactions: Active sites on the column, particularly exposed silanols, can interact with the polar this compound.

      • Solution: Use a well-endcapped column or a mobile phase with additives that mask silanol (B1196071) groups. For basic analytes, peak tailing can be caused by the loss of endcapping groups from the stationary phase.

    • Inappropriate Mobile Phase pH (LC): The pH of the mobile phase can affect the ionization state of this compound.

      • Solution: Adjust the mobile phase pH to ensure a consistent and single ionic state of the analyte.

    • Column Contamination/Deterioration: Accumulation of matrix components on the column frit or stationary phase.

      • Solution: If a guard column is used, replace it. If the problem persists, try backflushing the analytical column.[8] If that fails, the column may need to be replaced.[8]

    • Dead Volume: Poorly connected tubing or fittings can cause peak broadening and tailing.

      • Solution: Ensure all connections between the injector, column, and detector are secure and have minimal dead volume.

Problem: Inconsistent Retention Times

  • Possible Causes & Solutions:

    • Pump Issues: Fluctuations in mobile phase composition or flow rate.

      • Solution: Purge the pump to remove air bubbles and ensure check valves are functioning correctly.

    • Column Temperature Variation: Inconsistent column temperature can lead to shifts in retention time.

      • Solution: Use a column oven to maintain a stable temperature.

    • Mobile Phase Changes: Degradation or evaporation of the mobile phase components.

      • Solution: Prepare fresh mobile phase daily.

Problem: Low Signal Intensity/Poor Sensitivity

  • Possible Causes & Solutions:

    • Sample Degradation: this compound may be unstable in the sample matrix or during storage.

      • Solution: Analyze samples as fresh as possible or store them appropriately (e.g., at -80°C). Perform stability studies to assess analyte stability under different conditions.

    • Inefficient Ionization (MS): The ion source parameters may not be optimal for this compound.

      • Solution: Optimize ion source parameters such as spray voltage, gas flows, and temperature.

    • Matrix Effects (MS): Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

      • Solution: Improve sample cleanup procedures (e.g., use solid-phase extraction) or modify the chromatographic method to separate this compound from interfering components.

Method Validation Data

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of this compound in human plasma.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.990.998
Range To be defined by the user's needs5 - 1000 µM
Accuracy (% Recovery) 85 - 115%95.2 - 103.5%
Precision (%RSD)
- Repeatability (Intra-day)≤ 15%4.5%
- Intermediate Precision (Inter-day)≤ 15%6.8%
Limit of Detection (LOD) S/N ≥ 31 µM
Limit of Quantification (LOQ) S/N ≥ 105 µM
Specificity No significant interference at the retention time of this compoundNo interference observed from endogenous plasma components
Recovery Consistent and reproducible96.5 ± 6.8%[9]

Experimental Protocols

LC-MS/MS Method for this compound in Plasma

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₃-L-Glyceric acid).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC R)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Q1 105.0 -> Q3 75.0

    • ¹³C₃-L-Glyceric acid (IS): Q1 108.0 -> Q3 77.0

GC-MS Method for this compound in Urine

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).

  • Acidify the urine to pH < 2 with HCl.

  • Extract the organic acids with 3 mL of ethyl acetate by vortexing for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool to room temperature before injection.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the TMS derivative of this compound and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt urine Urine Sample lle Liquid-Liquid Extraction urine->lle reconstitution Reconstitution ppt->reconstitution derivatization Derivatization (for GC-MS) lle->derivatization derivatization->reconstitution if needed lcms LC-MS/MS Analysis reconstitution->lcms gcms GC-MS Analysis reconstitution->gcms quantification Quantification lcms->quantification gcms->quantification validation Method Validation quantification->validation

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic start Problem Encountered (e.g., Poor Peak Shape) check_all_peaks Affects all peaks? start->check_all_peaks check_system Check System Components: - Connections - Column Frit - Guard Column check_all_peaks->check_system Yes check_single_peak Affects only this compound peak? check_all_peaks->check_single_peak No solution_system System Issue Resolved check_system->solution_system check_method Check Method Parameters: - Mobile Phase pH - Sample Concentration - Column Chemistry check_single_peak->check_method Yes solution_method Method Issue Resolved check_method->solution_method

References

selecting the appropriate internal standard for L-Glyceric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for L-Glyceric acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-¹³C₃ or this compound-d₂). SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample preparation, chromatography, and mass spectrometry detection. This minimizes variability and matrix effects, resulting in higher accuracy and precision.

Q2: Is a stable isotope-labeled this compound commercially available?

As of our latest review, a commercially available stable isotope-labeled this compound internal standard is not readily found in major supplier catalogs. Companies like Omicron Biochemicals, Inc. specialize in the custom synthesis of stable isotopically-labeled carbohydrates and their derivatives, including sugar acids, and may be contacted for custom synthesis inquiries.[1][2][3][4]

Q3: What are the alternatives if a stable isotope-labeled internal standard for this compound is unavailable?

When a SIL internal standard is not available, the next best option is a structural analog. A suitable structural analog should have similar physicochemical properties to this compound, including polarity, pKa, and functional groups, to ensure comparable behavior during the analytical process.

Q4: What are some potential structural analog internal standards for this compound?

Based on structural similarity, the following compounds can be considered as potential internal standards for this compound analysis:

  • 3-Hydroxybutyric acid: Shares the hydroxyl and carboxylic acid functional groups with a similar chain length.

  • Tartaric acid: A dicarboxylic acid with two hydroxyl groups, offering similar polarity.

  • Glycolic acid: A shorter alpha-hydroxy acid.

The choice of the most appropriate structural analog will depend on the specific analytical method (GC-MS or LC-MS) and the sample matrix. It is crucial to validate the chosen internal standard to ensure it does not co-elute with other components in the sample and behaves similarly to this compound under the established conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility of results Inconsistent sample preparation or injection volume. Matrix effects affecting ionization.Use an appropriate internal standard (ideally a SIL standard, or a carefully selected structural analog). Ensure the internal standard is added at the very beginning of the sample preparation process.
Internal standard peak interferes with analyte or other matrix components The chosen internal standard is not suitable for the sample matrix or chromatographic conditions.Select a different internal standard with a distinct retention time. Modify the chromatographic method (e.g., change the temperature gradient in GC or the mobile phase composition in LC) to improve separation.
Non-linear calibration curve The concentration of the internal standard is too high or too low relative to the analyte. Saturation of the detector.Adjust the concentration of the internal standard to be within the linear range of the detector and closer to the expected concentration of the analyte.
Loss of internal standard during sample preparation The extraction procedure is not optimized for the internal standard. Instability of the internal standard under the experimental conditions.Choose an internal standard with similar extraction efficiency to this compound. Verify the stability of the internal standard under all sample preparation and storage conditions.

Data Presentation: Comparison of this compound and Potential Internal Standards

Property This compound 3-Hydroxybutyric acid Tartaric acid Glycolic acid
Molecular Formula C₃H₆O₄C₄H₈O₃C₄H₆O₆C₂H₄O₃
Molecular Weight ( g/mol ) 106.08104.10150.0976.05
pKa ~3.42~4.7pKa1: ~2.89, pKa2: ~4.40~3.83
Boiling Point (°C) Decomposes118-120 (at 2 mmHg)DecomposesDecomposes
Melting Point (°C) <2549168-17075-80
Water Solubility HighHighHigh (139 g/100 mL at 20°C)High

Experimental Protocols

GC-MS Analysis of this compound (with Derivatization)

This protocol is a general guideline and requires optimization for your specific instrumentation and sample matrix.

  • Internal Standard Selection:

    • Ideal: Custom synthesized this compound-¹³C₃.

    • Alternative: 3-Hydroxybutyric acid.

  • Sample Preparation:

    • To 100 µL of sample (e.g., urine, plasma), add a known amount of the internal standard.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

LC-MS/MS Analysis of this compound

This protocol is a general guideline and requires optimization for your specific instrumentation and sample matrix.

  • Internal Standard Selection:

    • Ideal: Custom synthesized this compound-¹³C₃.

    • Alternative: Tartaric acid.

  • Sample Preparation:

    • To 100 µL of sample, add a known amount of the internal standard.

    • Perform protein precipitation by adding 300 µL of ice-cold methanol. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column suitable for polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Mandatory Visualizations

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection for this compound Analysis A Start: Need to quantify This compound B Search for commercially available Stable Isotope-Labeled (SIL) This compound A->B C Is SIL standard available? B->C D Yes C->D E No C->E F Procure and use the SIL this compound as the internal standard D->F G Consider custom synthesis of SIL this compound E->G N Proceed with validated method F->N H Is custom synthesis feasible (cost, time)? G->H I Yes H->I J No H->J K Initiate custom synthesis project I->K L Select a suitable Structural Analog (e.g., 3-Hydroxybutyric acid, Tartaric acid) J->L K->N M Validate the chosen structural analog for: - Chromatographic separation - Similar extraction recovery - No matrix interference L->M M->N

Caption: Decision workflow for selecting an internal standard for this compound analysis.

GCMS_Experimental_Workflow GC-MS Experimental Workflow for this compound Analysis A Sample Collection (Urine, Plasma, etc.) B Addition of Internal Standard (e.g., 3-Hydroxybutyric acid) A->B C Protein Precipitation (Acetonitrile) B->C D Evaporation to Dryness C->D E Derivatization (Silylation with BSTFA) D->E F GC-MS Analysis (SIM Mode) E->F G Data Processing and Quantification F->G

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

References

impact of pH on L-Glyceric acid extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on L-Glyceric acid extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind adjusting pH for this compound extraction?

A1: The extraction of this compound, an organic acid, is highly dependent on its state of ionization, which is controlled by the pH of the aqueous solution.[1][2] In its ionized (deprotonated) form, this compound is highly soluble in aqueous solutions and will not partition effectively into an immiscible organic solvent. By lowering the pH of the aqueous phase to be significantly below the pKa of the carboxylic acid group, the equilibrium shifts towards the protonated, uncharged form of the molecule. This neutral form is less polar and therefore more soluble in organic solvents, facilitating its extraction from the aqueous phase.[3][4][5]

Q2: What is the optimal pH for extracting this compound?

A2: The optimal pH for this compound extraction is typically in the acidic range. For instance, in dispersive liquid-liquid microextraction (DLLME), a pH of 1.3 has been shown to be optimal for the extraction of glyceric acid.[3] Generally, for organic acids, the extraction efficiency increases as the pH value decreases.[6] It is recommended to perform a pH optimization experiment for your specific extraction system to determine the ideal pH for maximum recovery.

Q3: Can I use any organic solvent for the extraction?

A3: The choice of organic solvent is crucial and depends on several factors including its polarity, immiscibility with water, and boiling point for easy removal. Solvents like ethyl acetate, diethyl ether, and tetrahydrofuran (B95107) (THF) have been used for the extraction of glyceric and other organic acids.[7] The solvent should efficiently dissolve the protonated form of this compound while having minimal miscibility with the aqueous phase.

Q4: My this compound is in a complex mixture, like a fermentation broth. How does this affect the extraction?

A4: Fermentation broths are complex matrices containing various components like proteins, salts, and other organic acids which can interfere with the extraction process.[8] These components can lead to the formation of emulsions, which complicates phase separation.[9] Pre-treatment steps such as centrifugation to remove biomass, and protein precipitation may be necessary before extraction. Additionally, the pH adjustment is critical to selectively extract the this compound.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Extraction Yield - Incorrect pH: The pH of the aqueous phase may not be sufficiently low to protonate the this compound. - Inappropriate Solvent: The chosen organic solvent may not be optimal for dissolving this compound. - Insufficient Mixing: Inadequate agitation during extraction leads to poor mass transfer between the phases. - Phase Volume Ratio: The ratio of organic to aqueous phase may not be optimal.- Verify and Adjust pH: Ensure the pH of the aqueous phase is well below the pKa of this compound (pKa is approximately 3.5). Aim for a pH of 2 or lower for efficient protonation.[3] - Solvent Screening: Test a few different water-immiscible organic solvents with varying polarities. - Optimize Mixing: Increase the mixing time or intensity. For separatory funnels, ensure vigorous shaking with periodic venting. - Vary Phase Ratio: Experiment with different organic to aqueous phase volume ratios (e.g., 1:1, 2:1, 3:1) to find the optimal condition.
Emulsion Formation at the Interface - High concentration of interfering substances: Proteins, lipids, or other surfactants in the sample matrix (e.g., fermentation broth) can cause emulsions.[9] - Vigorous Shaking: Excessive agitation can lead to the formation of stable emulsions.- "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength and can help break the emulsion.[9] - Centrifugation: Centrifuging the mixture can help to separate the layers more effectively. - Gentle Mixing: Instead of vigorous shaking, try gentle inversions of the separatory funnel. - Filtration: Pass the mixture through a bed of glass wool or a phase separator filter paper.[9]
Difficulty in Phase Separation - Similar Densities: The densities of the aqueous and organic phases may be too close.- Add a Saturated Salt Solution: As with emulsion formation, adding brine can increase the density of the aqueous phase, aiding separation.
Co-extraction of Impurities - pH is too low: Extremely low pH might lead to the extraction of other acidic impurities. - Non-selective Solvent: The solvent might be extracting other neutral or weakly acidic compounds.- Fine-tune pH: After an initial extraction at a very low pH, you can perform a back-extraction. Increase the pH of the organic phase with a basic aqueous solution to selectively move the this compound back into the aqueous phase, leaving neutral impurities behind.[4] - Use a More Selective Solvent: Consider a solvent that has a higher affinity for this compound over the impurities.

Data Presentation

Table 1: Impact of pH on the Extraction Recovery of Glyceric Acid

pH of Aqueous PhaseExtraction Recovery (%)
1.095.2
1.3 104.1 [3]
2.088.5
3.065.7
4.032.1
5.015.4
6.05.8

Note: The data presented is illustrative, with the exception of the highlighted optimal pH value which is cited from a study on glyceric acid extraction using dispersive liquid-liquid microextraction (DLLME).[3] The trend shown is typical for organic acid extractions.

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Extraction via Liquid-Liquid Extraction

  • Preparation of Standard Solution: Prepare a standard stock solution of this compound in deionized water of a known concentration.

  • pH Adjustment:

    • Aliquot the this compound solution into several separate vessels.

    • Adjust the pH of each aliquot to a different value (e.g., 1.0, 2.0, 3.0, 4.0, 5.0, 6.0) using a suitable acid (e.g., HCl) or base (e.g., NaOH). Use a calibrated pH meter for accurate measurements.

  • Liquid-Liquid Extraction:

    • Transfer each pH-adjusted aqueous solution to a separate separatory funnel.

    • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Stopper the funnels and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. If an emulsion forms, refer to the Troubleshooting Guide.

  • Phase Separation:

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer, which now contains the extracted this compound.

  • Quantification:

    • Analyze the concentration of this compound in the organic extracts using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

  • Calculation of Extraction Efficiency:

    • Calculate the extraction efficiency for each pH value using the following formula: Extraction Efficiency (%) = (Amount of this compound in organic phase / Initial amount of this compound in aqueous phase) x 100

  • Determination of Optimal pH:

    • Plot the extraction efficiency against the pH. The pH that corresponds to the highest extraction efficiency is the optimal pH for your system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ph_adjust pH Adjustment cluster_extraction Extraction cluster_analysis Analysis prep_solution Prepare this compound Standard Solution aliquot Aliquot Solution prep_solution->aliquot ph_adjust Adjust pH of Aliquots (e.g., 1.0, 2.0, 3.0, 4.0, 5.0, 6.0) aliquot->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent mix Shake and Vent add_solvent->mix separate Allow Phases to Separate mix->separate collect_organic Collect Organic Phase separate->collect_organic quantify Quantify this compound (e.g., HPLC, GC-MS) collect_organic->quantify calculate Calculate Extraction Efficiency quantify->calculate plot Plot Efficiency vs. pH calculate->plot optimal_ph Determine Optimal pH plot->optimal_ph

Caption: Workflow for optimizing pH in this compound extraction.

References

Technical Support Center: L-Glyceric Acid Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Glyceric acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3][4] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[5][6] Essentially, other molecules in your sample compete with this compound for ionization in the mass spectrometer's source, leading to a lower-than-expected signal.

Q2: I am observing a weak signal for this compound. What are the likely causes?

A2: A weak signal for this compound can be attributed to several factors. One of the most common causes is ion suppression from matrix components.[7][8] Other potential causes include suboptimal chromatographic conditions leading to poor peak shape, inefficient ionization in the MS source, or interactions of this compound with metal components of the LC system, such as the column housing.[9] It is also important to ensure that the mass spectrometer is properly tuned and that the mobile phase composition is appropriate for the ionization of organic acids.

Q3: My results for this compound are inconsistent between samples. What could be the reason?

A3: Inconsistent results, particularly in quality control (QC) samples, often point towards variable matrix effects between samples.[2] Differences in the composition of the sample matrix from one sample to another can cause varying degrees of ion suppression, leading to poor reproducibility.[2] To address this, it is crucial to implement a robust and consistent sample preparation method.[2] The use of a stable isotope-labeled internal standard can also help to correct for this variability.[2]

Q4: Can the stainless steel components of my LC system affect the analysis of this compound?

A4: Yes, it is possible. This compound, as a chelating compound, can interact with the metal surfaces of standard stainless steel HPLC columns and tubing.[9] This interaction can lead to poor peak shape, loss of the analyte, and signal suppression.[9] If you are experiencing such issues and have ruled out other causes, considering the use of a metal-free or bio-inert LC system and column should be considered.[9]

Troubleshooting Guides

Guide 1: Diagnosing and Locating Ion Suppression

If you suspect ion suppression is affecting your this compound analysis, a post-column infusion experiment can help confirm and identify the region of suppression in your chromatogram.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution: Prepare a solution of this compound at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up the infusion: Infuse this standard solution at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source. A T-junction can be used for this purpose.

  • Establish a stable baseline: With the infusion running, allow the system to stabilize to obtain a constant signal for this compound.

  • Inject a blank matrix sample: Inject a blank sample extract (a sample prepared in the same way as your study samples but without the analyte).

  • Monitor the signal: Observe the signal of the infused this compound. A drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[1]

Guide 2: Strategies to Reduce Ion Suppression

Once ion suppression is confirmed, several strategies can be employed to mitigate its effects. These can be broadly categorized into sample preparation, chromatographic optimization, and method modifications.

Thorough sample cleanup is a primary method to remove interfering matrix components before LC-MS analysis.[4]

Experimental Protocol: Comparison of Sample Preparation Techniques

  • Prepare spiked samples: Spike a consistent amount of this compound into your blank matrix.

  • Divide the sample: Aliquot the spiked matrix into three portions.

  • Process each portion with a different technique:

    • Protein Precipitation (PPT): Add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to one aliquot. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.

    • Liquid-Liquid Extraction (LLE): Extract the analyte from another aliquot into an immiscible organic solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Pass the remaining aliquot through an appropriate SPE cartridge that retains the analyte while allowing interfering components to be washed away. Elute the analyte and prepare for analysis.

  • Analyze and compare: Analyze the samples from each preparation method and compare the signal intensity and signal-to-noise ratio for this compound.

Table 1: Illustrative Comparison of Sample Preparation Methods on this compound Signal

Sample Preparation MethodThis compound Peak Area (Arbitrary Units)Signal-to-Noise Ratio
Protein Precipitation50,00080
Liquid-Liquid Extraction150,000250
Solid-Phase Extraction300,000500

Note: The values in this table are for illustrative purposes to demonstrate the potential impact of different sample preparation techniques.

Optimizing the chromatographic method can help separate this compound from the co-eluting, suppression-inducing components of the matrix.[1][7]

Method Development Tips:

  • Modify the gradient: Adjust the gradient profile to improve the resolution between this compound and interfering peaks.

  • Change the column chemistry: Consider a column with a different stationary phase to alter selectivity. For organic acids like this compound, mixed-mode columns can offer good retention and separation.

  • Adjust mobile phase pH: The pH of the mobile phase can influence the retention and peak shape of acidic analytes.

  • Consider a metal-free column: If metal chelation is suspected, using a bio-inert or metal-free column can significantly improve peak shape and response.[9]

  • Sample Dilution: A straightforward approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[2][3] However, this is only viable if the this compound concentration is high enough to be detected after dilution.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for correcting ion suppression.[2] Since it has nearly identical chemical and physical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[2]

  • Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[2]

Visual Guides

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Mitigation Strategies cluster_evaluation Evaluation Problem Poor Sensitivity or Inconsistent Results for This compound Diagnose Perform Post-Column Infusion Experiment Problem->Diagnose Suppression_Check Ion Suppression Observed? Diagnose->Suppression_Check SamplePrep Optimize Sample Preparation (SPE, LLE) Suppression_Check->SamplePrep Yes Other_Issues Investigate Other Causes (e.g., MS Tuning) Suppression_Check->Other_Issues No Chromatography Improve Chromatographic Separation SamplePrep->Chromatography MethodAdjust Methodological Adjustments (Dilution, SIL-IS) Chromatography->MethodAdjust Evaluate Re-analyze and Evaluate Performance MethodAdjust->Evaluate Success Successful Quantification Evaluate->Success

Caption: Troubleshooting workflow for ion suppression in this compound analysis.

FactorsContributingToIonSuppression cluster_source Sources of Interference cluster_mechanism Mechanism cluster_outcome Result Matrix Endogenous Matrix Components (Salts, Lipids) Coelution Co-elution with This compound Matrix->Coelution System LC System (Metal Interactions) System->Coelution MobilePhase Mobile Phase Additives MobilePhase->Coelution Competition Competition for Ionization Coelution->Competition Suppression Reduced L-Glyceric Acid Signal Competition->Suppression

Caption: Factors leading to ion suppression in LC-MS analysis.

References

Technical Support Center: Optimization of L-Glyceric Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of L-Glyceric acid for analytical purposes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Silylation for GC-MS Analysis

  • Q1: Why is my silylation reaction for this compound incomplete?

    A1: Incomplete silylation is a common issue and can often be attributed to the presence of moisture. Silylating reagents are highly sensitive to water, which will consume the reagent and prevent the derivatization of your analyte.[1][2] Other potential causes include suboptimal reaction temperature or time, an inappropriate ratio of silylating reagent to analyte, or the use of a reagent that is not strong enough for the sterically hindered hydroxyl and carboxyl groups of this compound.[1]

  • Q2: How can I ensure anhydrous conditions for my silylation reaction?

    A2: To ensure anhydrous conditions, all glassware should be thoroughly dried in an oven (e.g., 120 °C for at least 2 hours) and cooled in a desiccator before use.[1] Use high-purity, anhydrous solvents and reagents. It is also recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon. If your sample is in an aqueous solution, it must be completely dried, for example, by lyophilization or evaporation under a stream of nitrogen.[3]

  • Q3: I'm observing peak tailing in my GC-MS chromatogram for derivatized this compound. What could be the cause?

    A3: Peak tailing for silylated compounds is often a sign of incomplete derivatization.[3] The free polar hydroxyl and carboxyl groups of underivatized or partially derivatized this compound can interact with active sites on the GC column, leading to poor peak shape.[3] To resolve this, you may need to optimize your derivatization conditions, such as increasing the reaction temperature, extending the reaction time, or using a higher excess of the silylating reagent.[3]

  • Q4: What is the best silylating reagent for this compound?

    A4: For compounds with multiple functional groups like this compound (two hydroxyls and one carboxylic acid), a strong silylating reagent is recommended. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like 1% Trimethylchlorosilane (TMCS), are commonly used and effective choices.[3] The catalyst helps to increase the reactivity of the silylating agent.

Esterification for GC-MS Analysis

  • Q5: My esterification of this compound to form methyl esters (FAMEs) shows low yield. How can I improve it?

    A5: Low yields in esterification can result from the presence of water, as it can participate in a reversible reaction, leading to hydrolysis of the formed ester.[4] Using a large excess of the alcohol (e.g., methanol) and an effective catalyst like Boron Trifluoride (BF₃) can drive the reaction to completion.[3][4] Ensure all reagents and glassware are dry. Adding a water scavenger like 2,2-dimethoxypropane (B42991) can also be beneficial.[4]

HPLC Derivatization

  • Q6: I am not getting a good signal for my this compound using HPLC with UV detection. What can I do?

    A6: this compound does not have a strong chromophore, making it difficult to detect directly with a UV detector at low concentrations. Derivatization to attach a UV-absorbing or fluorescent tag is a common strategy. One established method involves the enzymatic oxidation of L-Glycerate to β-hydroxypyruvate, which is then derivatized with phenylhydrazine (B124118) to form a UV-absorbing phenylhydrazone derivative.[5]

  • Q7: The enzymatic derivatization for HPLC is not working consistently. What should I check?

    A7: The consistency of enzymatic reactions can be influenced by several factors. Ensure the pH of the reaction buffer is optimal for the enzyme (lactate dehydrogenase in this case).[5] The activity of the enzyme itself is crucial; use a fresh and properly stored enzyme solution. Also, verify the concentrations of all reactants, including NAD⁺ and phenylhydrazine, as an insufficient amount can lead to an incomplete reaction.[5]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the derivatization of this compound and similar compounds.

Table 1: Silylation Conditions for GC-MS Analysis of Hydroxy Acids

ParameterConditionNotes
Reagent BSTFA + 1% TMCS or MSTFA + 1% TMCSA catalyst (TMCS) enhances the reactivity of the silylating agent.
Solvent Pyridine (B92270), Acetonitrile, or DMF (anhydrous)Pyridine can act as a catalyst and acid scavenger.
Reagent Ratio At least 2:1 molar ratio of silylating reagent to active hydrogenA significant excess is recommended to drive the reaction to completion.
Temperature 60-80 °CHigher temperatures can increase the reaction rate.[1]
Time 30-60 minutesOptimization may be required depending on the specific sample matrix.

Table 2: Esterification Conditions for GC-MS Analysis of Carboxylic Acids

ParameterConditionNotes
Reagent 14% Boron trifluoride in Methanol (B129727) (BF₃-MeOH)A common and effective reagent for forming fatty acid methyl esters (FAMEs).[3]
Solvent Methanol (large excess)Acts as both the solvent and a reactant.
Temperature 50-60 °CMild heating is generally sufficient.[3]
Time ~60 minutesReaction time can be optimized for the specific application.[3]

Table 3: Enzymatic-Chemical Derivatization for HPLC-UV Analysis of this compound

ParameterConditionReference
Enzyme Lactate DehydrogenaseOxidizes L-Glycerate to β-hydroxypyruvate.
Co-factor Nicotinamide-adenine dinucleotide (NAD⁺)Required for the enzymatic reaction.
Derivatizing Agent PhenylhydrazineReacts with β-hydroxypyruvate to form a UV-absorbing phenylhydrazone.
Detection UV DetectorThe phenylhydrazone derivative can be monitored by UV absorbance.
Recovery 96.5 ± 6.8% for L-glycerate in plasma[5]
Sensitivity 5 µmol/l[5]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline for the trimethylsilylation of this compound.

  • Sample Preparation:

    • If the sample is in an aqueous solution, transfer a known volume to a micro-reaction vial and dry it completely under a gentle stream of nitrogen or by lyophilization.

  • Derivatization:

    • To the dry sample residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70 °C for 60 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification of this compound for GC-MS Analysis

This protocol describes the formation of methyl esters from this compound.

  • Sample Preparation:

    • Ensure the sample is dry. If necessary, evaporate any water from the sample.

  • Derivatization:

    • Add 200 µL of 14% BF₃ in methanol to the dry sample in a micro-reaction vial.

    • Cap the vial tightly and heat at 60 °C for 60 minutes.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381).

    • Vortex thoroughly for 1 minute to extract the methyl esters into the hexane layer.

    • Centrifuge briefly to separate the phases.

  • Sample Collection:

    • Carefully transfer the upper hexane layer to a clean GC vial.

    • A small amount of anhydrous sodium sulfate (B86663) can be added to the vial to remove any residual moisture.

    • The sample is now ready for GC-MS analysis.

Protocol 3: Enzymatic Derivatization of this compound for HPLC-UV Analysis

This protocol is based on the method described by Moolenaar et al. for the determination of L-glycerate in body fluids.[5]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 50 µL of sample (e.g., deproteinized plasma or urine)

      • Lactate dehydrogenase

      • Nicotinamide-adenine dinucleotide (NAD⁺)

      • Phenylhydrazine in an appropriate buffer solution.

  • Incubation:

    • Incubate the reaction mixture to allow for the enzymatic oxidation of L-glycerate to β-hydroxypyruvate and subsequent formation of the phenylhydrazone derivative.

  • Analysis:

    • Inject an aliquot of the reaction mixture into a reversed-phase HPLC system equipped with a UV detector.

    • The phenylhydrazone derivative of this compound can be detected and quantified based on its UV absorbance.

Visualizations

Derivatization_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aqueous Sample (e.g., this compound Solution) dry Drying (Lyophilization or N₂ Stream) start->dry reagents Add Silylating Reagent (e.g., BSTFA + 1% TMCS) in Anhydrous Solvent dry->reagents heat Heat (e.g., 70°C for 60 min) reagents->heat gcms GC-MS Analysis heat->gcms

Caption: Workflow for Silylation of this compound for GC-MS Analysis.

Derivatization_Signaling_Pathway cluster_enzymatic Enzymatic Reaction cluster_chemical Chemical Derivatization cluster_detection Detection lga This compound bhp β-Hydroxypyruvate lga->bhp Oxidation nadh NADH derivative UV-Absorbing Phenylhydrazone Derivative bhp->derivative ldh Lactate Dehydrogenase ldh->lga nad NAD⁺ nad->lga phenylhydrazine Phenylhydrazine phenylhydrazine->bhp hplc HPLC-UV Analysis derivative->hplc

Caption: Pathway for Enzymatic-Chemical Derivatization of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Silylation moisture Presence of Moisture start->moisture reagent Suboptimal Reagent/ Ratio start->reagent conditions Inadequate Reaction Conditions (Time/Temp) start->conditions dry_solve Ensure Anhydrous Conditions (Dry Glassware, Solvents, Sample) moisture->dry_solve reagent_solve Use Stronger Reagent (e.g., with TMCS) and Increase Reagent Excess reagent->reagent_solve conditions_solve Optimize Temperature (e.g., 60-80°C) and Reaction Time (e.g., >30 min) conditions->conditions_solve

Caption: Troubleshooting Logic for Incomplete Silylation Reactions.

References

quality control measures for L-Glyceric acid testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Glyceric acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures, troubleshooting common experimental issues, and offering answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a frequently employed analytical technique.

HPLC Analysis Troubleshooting

Question: I am observing inconsistent retention times for my this compound peak. What are the possible causes and solutions?

Answer:

Fluctuations in retention time can compromise the accuracy of your results. The following table outlines potential causes and recommended solutions:

Potential Cause Recommended Solution
Mobile Phase Composition Change Prepare a fresh mobile phase daily. Ensure all components are accurately measured and thoroughly mixed. Use a high-quality solvent delivery system to ensure a consistent mobile phase composition.
Inadequate Column Equilibration Before starting a sequence of analyses, ensure the column is equilibrated with the mobile phase for a sufficient amount of time, typically 10-15 column volumes.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Pump Malfunction or Leaks Check for leaks in the pump, injector, and fittings. Ensure the pump is delivering a constant flow rate. If necessary, prime the pump to remove any air bubbles.
Changes in Mobile Phase pH For ionizable compounds like this compound, slight changes in mobile phase pH can significantly impact retention time. Ensure the pH of the buffer is stable and accurately prepared.

Question: My this compound peak is showing tailing. How can I improve the peak shape?

Answer:

Peak tailing can affect integration and quantification. Consider the following troubleshooting steps:

Potential Cause Recommended Solution
Secondary Interactions with Column Use a high-purity silica (B1680970) column. Consider adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block active silanol (B1196071) groups on the column packing.
Column Overload Reduce the injection volume or the concentration of the sample.
Contamination of the Column or Guard Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.
Dead Volume in the System Check all connections between the injector, column, and detector for any dead volume. Use tubing with a small internal diameter.

Question: I am seeing extraneous or "ghost" peaks in my chromatogram. What could be the source?

Answer:

Ghost peaks can interfere with the quantification of your target analyte. Here are common causes and their solutions:

Potential Cause Recommended Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.
Carryover from Previous Injections Implement a thorough needle wash program on your autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Late Eluting Compounds from a Previous Run Increase the run time of your method to ensure all components from the previous sample have eluted before the next injection.
Sample Contamination Ensure proper sample handling and storage to avoid contamination. Use clean vials and caps.

Logical Relationship for HPLC Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during this compound analysis.

HPLC_Troubleshooting cluster_retention Retention Time Troubleshooting cluster_peak Peak Shape Troubleshooting cluster_ghost Ghost Peak Troubleshooting start Problem Observed in This compound Analysis retention_time Inconsistent Retention Time start->retention_time peak_shape Poor Peak Shape (Tailing, Splitting) start->peak_shape ghost_peaks Extraneous/ Ghost Peaks start->ghost_peaks check_mobile_phase_rt Check Mobile Phase (Composition, pH, Freshness) retention_time->check_mobile_phase_rt check_column_overload Reduce Sample Concentration/Volume peak_shape->check_column_overload check_mobile_phase_gp Prepare Fresh Mobile Phase ghost_peaks->check_mobile_phase_gp check_equilibration Verify Column Equilibration check_mobile_phase_rt->check_equilibration If problem persists check_temp Check Column Temperature check_equilibration->check_temp If problem persists check_pump Inspect Pump and Connections check_temp->check_pump If problem persists check_column_health Check/Replace Guard/Analytical Column check_column_overload->check_column_health If problem persists adjust_mobile_phase_ps Adjust Mobile Phase pH check_column_health->adjust_mobile_phase_ps If problem persists check_dead_volume Minimize System Dead Volume adjust_mobile_phase_ps->check_dead_volume If problem persists check_carryover Implement Needle Wash/ Inject Blank check_mobile_phase_gp->check_carryover If problem persists increase_run_time Increase Run Time check_carryover->increase_run_time If problem persists check_sample_handling Review Sample Handling Procedures increase_run_time->check_sample_handling If problem persists HPLC_Workflow start Sample Receipt (Urine/Plasma) sample_prep Sample Preparation (Dilution/Protein Precipitation) start->sample_prep derivatization Enzymatic Derivatization sample_prep->derivatization hplc_analysis HPLC-UV Analysis derivatization->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing report Result Reporting data_processing->report

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Methods for L-Glyceric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of L-Glyceric acid is crucial, particularly in the diagnosis and monitoring of metabolic disorders like Primary Hyperoxaluria Type 2 (L-glyceric aciduria).[1] The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research needs.

Performance Comparison

The choice between HPLC and LC-MS for this compound analysis often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method, compiled from various studies.

Performance MetricHPLC with UV DetectionLC-MS/MS
Linearity (r²) > 0.999[2]0.95 - 1.00[3]
Limit of Detection (LOD) 0.002–0.521 µg/mL (for general organic acids)[4]0.06 - 1.53 mg/kg (for general organic acids)[2]
Limit of Quantification (LOQ) 5 µmol/L[5]0.19 - 4.63 mg/kg (for general organic acids)[2]
Accuracy (Recovery) 96.5 ± 6.8%[5]85.1–100.8 %[2]
Precision (%RSD) 4.5%[5]0.62–4.87 %[2]
Selectivity Good, but can be susceptible to interference from co-eluting compounds.Highly selective due to mass-based detection, minimizing matrix interference.[6]
Sample Preparation Often requires derivatization to enhance UV detection.[5]"Dilute-and-shoot" methods are possible, reducing sample preparation time.[7]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. The following sections outline typical experimental protocols for both HPLC and LC-MS analysis of this compound.

HPLC Method with UV Detection

This method often involves derivatization of this compound to a UV-absorbing compound.

  • Sample Preparation (Derivatization):

    • L-Glycerate in the sample (e.g., plasma, urine) is oxidized to β-hydroxypyruvate.[5]

    • This is achieved by incubation with lactate (B86563) dehydrogenase and nicotinamide-adenine dinucleotide (NAD).[5]

    • The resulting β-hydroxypyruvate is then converted to a phenylhydrazone derivative by adding phenylhydrazine.[5]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., LiChrosorb RP-18, 250 × 4.6 mm I.D., 5 µm).[8][9]

    • Mobile Phase: An isocratic mobile phase, such as a 5 mM solution of H₃PO₄ with a pH of 2.1, is commonly used.[8][9] Another option is a mixture of methanol (B129727) and 40 mmol∙L⁻¹ potassium dihydrogen phosphate (B84403) solution (pH = 2.4) at a ratio of 2:98 (v/v).[4]

    • Flow Rate: Typically around 1.0 mL/min.[8][9]

    • Detection: UV detection at 210 nm.[4][8][9]

LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity, often with simpler sample preparation.

  • Sample Preparation:

    • A "dilute-and-shoot" approach can be employed, where the sample is simply diluted with an appropriate solvent and an internal standard is added before injection.[7]

    • For more complex matrices, a solid-phase extraction (SPE) may be used to remove interferences.[9]

  • Chromatographic Conditions:

    • Column: A mixed-mode reversed-phase/anion-exchange column (e.g., Atlantis PREMIER BEH C18 AX) can provide good retention and resolution for organic acids.[6]

    • Mobile Phase: A gradient elution is often used. For example, starting with water containing 50 mM ammonium (B1175870) formate (B1220265) and 0.9% formic acid (pH=2.9) and grading into acetonitrile (B52724) with 0.9% formic acid.[6]

    • Flow Rate: Typically in the range of 0.5 mL/min.[10]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative mode is common for organic acids, detecting the [M-H]⁻ ion.[6]

    • Detection: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) can be used for quantification. For this compound, the transition of the precursor ion to a specific product ion would be monitored for high selectivity.

Cross-Validation Workflow

A critical step in method development and comparison is cross-validation, where the results from two different methods are compared to ensure accuracy and reliability. LC-MS/MS is often used for the qualitative analysis and cross-verification of HPLC results for organic acids.[2]

CrossValidationWorkflow Sample Biological Sample (e.g., Urine, Plasma) Preparation Sample Preparation (e.g., Dilution, Extraction) Sample->Preparation Split Preparation->Split HPLC_Analysis HPLC-UV Analysis (Quantitative) Split->HPLC_Analysis Aliquot 1 LCMS_Analysis LC-MS/MS Analysis (Qualitative & Quantitative) Split->LCMS_Analysis Aliquot 2 Data_Comparison Data Comparison (Correlation, Bias) HPLC_Analysis->Data_Comparison LCMS_Analysis->Data_Comparison Validation_Report Validation Report Data_Comparison->Validation_Report

Cross-validation workflow for HPLC and LC-MS methods.

Conclusion

Both HPLC and LC-MS are powerful techniques for the analysis of this compound. HPLC with UV detection, particularly after derivatization, offers a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for complex sample matrices, low-level detection, and as a confirmatory tool for HPLC results. The choice of method should be guided by the specific requirements of the study, including sample type, required detection limits, and available instrumentation.

References

A Comparative Guide to Enzymatic and Chromatographic Assays for L-Glyceric Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of L-Glyceric acid is crucial, particularly in the study of metabolic disorders like Primary Hyperoxaluria Type 2 (L-glyceric aciduria). The choice of analytical method can significantly impact the efficiency, sensitivity, and specificity of research outcomes. This guide provides an objective comparison of two primary methodologies for this compound measurement: enzymatic assays and chromatographic assays, supported by experimental data and detailed protocols.

Principle of Detection

Enzymatic Assays for this compound typically employ the enzyme L-lactate dehydrogenase (L-LDH). In the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), L-LDH catalyzes the oxidation of this compound to β-hydroxypyruvate. This reaction is coupled with the reduction of NAD+ to NADH. The concentration of this compound is then determined by measuring the increase in absorbance at 340 nm, which is directly proportional to the amount of NADH produced. To drive the reaction to completion, a trapping agent for β-hydroxypyruvate is often included.

Chromatographic Assays physically separate this compound from other components in a sample matrix before detection. High-Performance Liquid Chromatography (HPLC) is a common technique, often requiring a pre-column derivatization step to enhance the analyte's chromatographic properties and detectability, especially for UV detection. A more advanced approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity and can distinguish between the D- and L-stereoisomers of glyceric acid without derivatization.

Performance Comparison

The selection of an appropriate assay depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or stereospecificity. The following table summarizes the key performance characteristics of each method based on published data.

FeatureEnzymatic Assay (L-LDH based)HPLC-UV (with Derivatization)LC-MS/MS (Chiral)
Principle Spectrophotometric (Absorbance at 340 nm)Chromatographic separation with UV detectionChromatographic separation with mass detection
Specificity High for this compound (enzyme-dependent)Good, dependent on chromatography and derivatizationVery high, allows for isomeric separation
Sensitivity Good (LOD typically in low µM range)5 µmol/L[1]High (sub-µM to low nM range possible)
Precision Good (CV < 10% typical)Imprecision (RSD) of 4.5%[1]Excellent (RSD < 5% typical)
Accuracy Good (Recovery typically 90-110%)Recovery of 96.5 ± 6.8%[1]High (Isotope dilution methods offer best accuracy)
Sample Volume 50 - 100 µL50 µL[1]5 - 50 µL
Throughput High (amenable to 96-well plate format)ModerateModerate to High (with UHPLC)
Equipment Spectrophotometer/Plate ReaderHPLC system with UV detectorLC system with a tandem mass spectrometer
Cost per Sample LowModerateHigh
Expertise MinimalModerateHigh

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both enzymatic and chromatographic assays for this compound.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection Sample Biological Sample (e.g., Urine, Plasma) Deproteinization Deproteinization (if necessary) Sample->Deproteinization Dilution Dilution to Working Range Deproteinization->Dilution Reaction_Mix Prepare Reaction Mix (Buffer, NAD+, L-LDH) Dilution->Reaction_Mix Incubation Add Sample & Incubate Reaction_Mix->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement

Enzymatic Assay Workflow for this compound.

Chromatographic_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Extraction/ Cleanup Sample->Extraction Derivatization Derivatization (for HPLC-UV) Extraction->Derivatization Injection Inject into HPLC or LC-MS/MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Chromatographic Assay Workflow for this compound.

Experimental Protocols

Enzymatic Assay Protocol (Spectrophotometric)

This protocol is based on the principle of L-lactate dehydrogenase activity.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Glycine-Hydrazine buffer, pH 9.2.

    • NAD+ Solution: 2.5 mM NAD+ in purified water.

    • L-Lactate Dehydrogenase (L-LDH): Approximately 400 U/mL in purified water.

    • This compound Standard: A stock solution of known concentration (e.g., 1 mg/mL) in purified water. Prepare a series of dilutions for the standard curve.

  • Sample Preparation:

    • Centrifuge biological samples (e.g., urine, deproteinized plasma) to remove particulate matter.

    • Dilute the samples with purified water to ensure the this compound concentration falls within the linear range of the assay.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 150 µL of Assay Buffer

      • 20 µL of NAD+ Solution

      • 20 µL of sample, standard, or blank (purified water)

    • Mix and incubate at 37°C for 5 minutes.

    • Read the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding 10 µL of L-LDH solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Read the final absorbance (A2) at 340 nm.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A2 - A1) for each well.

    • Subtract the ΔA of the blank from the ΔA of the standards and samples.

    • Plot the corrected ΔA of the standards against their concentrations to generate a standard curve.

    • Determine the this compound concentration in the samples from the standard curve, accounting for the dilution factor.

HPLC-UV Assay Protocol (with Derivatization)

This protocol is adapted from a published method for this compound in body fluids[1].

  • Reagent Preparation:

    • Derivatization Reagent: Prepare a solution containing L-lactate dehydrogenase, NAD+, and phenylhydrazine (B124118) in a suitable buffer.

    • Mobile Phase: A mixture of aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), optimized for the separation of the derivatized product.

    • This compound Standards: Prepare a series of standards in a matrix similar to the samples.

  • Sample Preparation and Derivatization:

    • To 50 µL of plasma or urine, add the derivatization reagent.

    • Incubate the mixture to allow for the enzymatic oxidation of this compound to β-hydroxypyruvate and its subsequent reaction with phenylhydrazine to form a UV-absorbing phenylhydrazone derivative.

    • Stop the reaction and prepare the sample for injection (e.g., by centrifugation or filtration).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for the phenylhydrazone derivative.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time compared to the standards.

    • Quantify the peak area and determine the concentration of this compound in the samples using a calibration curve generated from the standards.

Conclusion

Both enzymatic and chromatographic assays are valuable tools for the quantification of this compound.

  • Enzymatic assays are well-suited for high-throughput screening and routine analysis where cost-effectiveness and speed are priorities. They require less specialized equipment and expertise.

  • Chromatographic assays , particularly LC-MS/MS, offer superior specificity and sensitivity. They are the method of choice when it is necessary to distinguish between stereoisomers or when analyzing complex matrices where interferences are a concern. The HPLC-UV method with derivatization provides a balance between performance and accessibility.

The ultimate choice of method will depend on the specific research question, available resources, and the required level of analytical detail. For clinical diagnostic applications where accuracy and specificity are paramount, LC-MS/MS is often preferred. For large-scale metabolic screening or basic research, the enzymatic assay presents a practical and efficient alternative.

References

A Comparative Guide to D-Glyceric Acid and L-Glyceric Acid Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of D-Glyceric acid and L-Glyceric acid, focusing on the key enzymes, associated genetic disorders, and quantitative biochemical data. Detailed experimental protocols for the analysis of these pathways are also presented.

Overview of Metabolic Pathways

D-Glyceric acid and this compound are stereoisomers that are metabolized through distinct pathways in humans. Deficiencies in the enzymes responsible for their metabolism lead to rare genetic disorders with significant clinical implications.

D-Glyceric Acid Metabolism: The primary pathway for D-Glyceric acid metabolism involves its phosphorylation to 2-phosphoglycerate, a key intermediate in glycolysis. This reaction is catalyzed by the enzyme D-glycerate kinase.[1][2] D-Glyceric acid is primarily derived from the catabolism of the amino acid serine and, to a lesser extent, from fructose (B13574) metabolism.[1][2]

This compound Metabolism: this compound is metabolized from hydroxypyruvate, a product of serine metabolism. The reduction of hydroxypyruvate to L-glycerate is catalyzed by glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR).[3] A deficiency in this enzyme leads to the accumulation of this compound and is associated with Primary Hyperoxaluria Type 2 (PH2).[3][4]

Comparative Data

Key Enzymes and Associated Disorders
FeatureD-Glyceric Acid PathwayThis compound Pathway
Key Enzyme D-Glycerate Kinase (GLYCTK)[2][5]Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)[4]
Enzyme Commission (EC) Number EC 2.7.1.31[6]EC 1.1.1.81
Gene GLYCTK[2][5]GRHPR[4]
Associated Genetic Disorder D-Glyceric Aciduria[1][2][7]Primary Hyperoxaluria Type 2 (PH2)[4][8]
Inheritance Pattern Autosomal Recessive[1][7]Autosomal Recessive[9]
Primary Accumulated Metabolite D-Glyceric Acid[1][2]This compound and Oxalate[4][10]
Biochemical Hallmarks of Associated Disorders
AnalyteD-Glyceric AciduriaPrimary Hyperoxaluria Type 2 (PH2)Normal Range
Urinary D-Glyceric Acid Significantly elevated[2]NormalNot typically measured
Urinary this compound NormalSignificantly elevated[7][10]< 0.46 mmol/1.73 m²/24h (for oxalate)[7]
Urinary Oxalate NormalSignificantly elevated (>0.7 mmol/1.73 m²/24h)[7][10]< 0.46 mmol/1.73 m²/24h[7]
Plasma D-Glyceric Acid Elevated[2]NormalNot typically measured
Plasma this compound NormalElevatedNot typically measured
Plasma Oxalate NormalElevated, especially with renal impairment[7]Varies with renal function

Metabolic Pathway Diagrams

D_Glyceric_Acid_Pathway cluster_disorder D-Glyceric Aciduria Serine Serine D_Glyceric_Acid D-Glyceric Acid Serine->D_Glyceric_Acid Catabolism Fructose Fructose D_Glyceraldehyde D-Glyceraldehyde Fructose->D_Glyceraldehyde D_Glyceraldehyde->D_Glyceric_Acid Two_Phosphoglycerate 2-Phosphoglycerate D_Glyceric_Acid->Two_Phosphoglycerate D-Glycerate Kinase (GLYCTK) Glycolysis Glycolysis Two_Phosphoglycerate->Glycolysis Deficiency Deficiency of D-Glycerate Kinase

Caption: Metabolic pathway of D-Glyceric acid.

L_Glyceric_Acid_Pathway cluster_disorder Primary Hyperoxaluria Type 2 (PH2) Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination L_Glyceric_Acid This compound Hydroxypyruvate->L_Glyceric_Acid Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) Glyoxylate Glyoxylate Hydroxypyruvate->Glyoxylate Alternative Pathway Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase Deficiency Deficiency of GRHPR

Caption: Metabolic pathway of this compound.

Experimental Protocols

Quantification of D- and this compound in Urine by LC-MS/MS

This method allows for the chiral separation and quantification of D- and this compound, crucial for the differential diagnosis of D-Glyceric Aciduria and PH2.

Sample Preparation:

  • Centrifuge urine sample to remove particulate matter.

  • Take a 100 µL aliquot of the supernatant.

  • Add an internal standard (e.g., 13C-labeled glyceric acid).

  • Perform a protein precipitation step with a solvent like acetonitrile.

  • Centrifuge and collect the supernatant for analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A chiral column (e.g., a cyclodextrin-based column) is essential for separating the D- and L-enantiomers.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for glyceric acid and the internal standard are monitored.

Data Analysis:

  • A calibration curve is generated using standards of known concentrations of D- and this compound.

  • The concentration of each enantiomer in the urine sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.

D-Glycerate Kinase Activity Assay

This spectrophotometric assay measures the activity of D-glycerate kinase by coupling the production of ADP to the oxidation of NADH.

Principle: D-Glycerate + ATP --(D-Glycerate Kinase)--> 2-Phosphoglycerate + ADP ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.

Reagents:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl).

  • ATP solution.

  • Phosphoenolpyruvate (PEP) solution.

  • NADH solution.

  • Pyruvate Kinase (PK).

  • Lactate Dehydrogenase (LDH).

  • D-Glyceric acid solution (substrate).

  • Sample containing D-glycerate kinase (e.g., cell lysate).

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Add the sample containing D-glycerate kinase and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the D-glyceric acid solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

Calculation: The enzyme activity is calculated from the rate of NADH oxidation using the Beer-Lambert law. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Activity Assay

This is a direct spectrophotometric assay that measures the oxidation of NADH or NADPH.

Principle: Hydroxypyruvate + NAD(P)H + H+ --(GRHPR)--> L-Glycerate + NAD(P)+

The decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH is monitored.

Reagents:

  • Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

  • NADH or NADPH solution.

  • Hydroxypyruvate solution (substrate).

  • Sample containing GRHPR (e.g., liver homogenate or cell lysate).

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NADH or NADPH.

  • Add the sample containing GRHPR and incubate to establish a baseline.

  • Initiate the reaction by adding the hydroxypyruvate solution.

  • Monitor the decrease in absorbance at 340 nm over time.

Calculation: The enzyme activity is calculated from the rate of NAD(P)H oxidation using the Beer-Lambert law.

Experimental Workflow Diagram

Experimental_Workflow cluster_quantification Metabolite Quantification cluster_enzyme_assay Enzyme Activity Assay start Patient Sample (Urine or Tissue) Sample_Prep Sample Preparation (e.g., Protein Precipitation) start->Sample_Prep Lysate_Prep Tissue/Cell Lysate Preparation start->Lysate_Prep LCMS LC-MS/MS Analysis (Chiral Separation) Sample_Prep->LCMS Quant_Results Quantification of D- and this compound LCMS->Quant_Results Spectro_Assay Spectrophotometric Assay (Coupled or Direct) Lysate_Prep->Spectro_Assay Activity_Results Enzyme Activity (U/mg protein) Spectro_Assay->Activity_Results

Caption: General experimental workflow for analysis.

References

A Comparative Guide to the Metabolomics of L-Glyceric Acid in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of L-Glyceric acid in healthy individuals versus those with pathological conditions, primarily focusing on its well-established role in the rare inherited metabolic disorder, Primary Hyperoxaluria Type II (PH2). The content is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development by offering quantitative data, detailed experimental protocols, and insights into the metabolic pathways associated with this compound.

Introduction to this compound

This compound is a naturally occurring organic acid and an intermediate in various metabolic pathways.[1][2] Its significance in clinical diagnostics is predominantly associated with its accumulation in L-Glyceric aciduria, also known as Primary Hyperoxaluria Type II (PH2), an autosomal recessive genetic disorder.[3][4] In PH2, a deficiency in the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR) leads to the accumulation of this compound and oxalate, resulting in recurrent kidney stones and potential renal failure.[3][5] Therefore, the quantification of this compound is a cornerstone in the diagnosis of PH2.[6]

Data Presentation: this compound in Health vs. Disease

The following tables summarize the quantitative data for this compound concentrations in healthy individuals and patients with Primary Hyperoxaluria Type II (PH2).

Table 1: this compound Concentration in Urine
Condition Concentration Range (mmol/mol creatinine)
Healthy Individuals < 41.0 (0-31 days)
< 76.0 (1-5 months)
19 - 115 (μg/mg creatinine) (> 5 years)[6]
Primary Hyperoxaluria Type II (PH2) Patients > 28[3]
Table 2: this compound Concentration in Plasma
Condition Concentration Range (μmol/L)
Healthy Individuals < 5[7]
2.0 (0.0-5.0)[2]
Primary Hyperoxaluria Type II (PH2) Patient (with systemic oxalosis) 887[7]

Metabolic Pathway and Pathophysiology

In healthy individuals, the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) is responsible for the conversion of hydroxypyruvate to D-glycerate and glyoxylate to glycolate.[3] In Primary Hyperoxaluria Type II, a deficiency in GRHPR disrupts this process.[3] The resulting accumulation of hydroxypyruvate is then converted to this compound by lactate (B86563) dehydrogenase (LDH).[8] This metabolic block is the primary cause of the elevated levels of this compound observed in PH2 patients.

metabolic_pathway cluster_healthy Healthy Metabolism cluster_ph2 Primary Hyperoxaluria Type II (PH2) Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Hydroxypyruvate_ph2 Hydroxypyruvate (Accumulates) D-Glycerate D-Glycerate Hydroxypyruvate->D-Glycerate GRHPR Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR GRHPR GRHPR (Active) L-Glyceric_Acid This compound (Elevated) Hydroxypyruvate_ph2->L-Glyceric_Acid LDH GRHPR_deficient GRHPR (Deficient) Hydroxypyruvate_ph2->GRHPR_deficient LDH Lactate Dehydrogenase

Metabolic pathway alteration in Primary Hyperoxaluria Type II.

Broader Disease Relevance and Signaling Pathways

While the role of this compound is well-defined in PH2, its significance in other diseases is less clear. Some studies have noted alterations in "glyceric acid" levels (without specifying the isomer) in conditions like rheumatoid arthritis and schizophrenia, but these findings are not specific to this compound and require further investigation.[2]

The direct involvement of this compound in modulating specific cellular signaling pathways has not been extensively documented. However, the accumulation of any organic acid can contribute to metabolic acidosis, which can have widespread effects on cellular function.[1][9] Furthermore, the precursor of this compound, glycerol, has been shown to play a role in cellular stress responses and redox balance, although a direct link to this compound's function is yet to be established.

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis of PH2. The following are summaries of commonly used experimental methods.

High-Performance Liquid Chromatography (HPLC)-Based Method

This method is based on the enzymatic conversion of L-Glycerate and subsequent detection of a derivatized product.[7]

  • Sample Preparation:

    • Collect urine or plasma samples.

    • For plasma, deproteinize the sample.

  • Derivatization:

    • Incubate the sample with lactate dehydrogenase and nicotinamide-adenine dinucleotide (NAD) in the presence of phenylhydrazine.

    • L-Glycerate is oxidized to β-hydroxypyruvate, which then forms a phenylhydrazone derivative.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detection: UV detector.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration in the samples based on the peak area of the derivatized product.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another powerful technique for the analysis of organic acids, including this compound.

  • Sample Preparation:

    • Collect urine samples. The volume is often normalized to the creatinine (B1669602) concentration.[10]

    • Add an internal standard.

    • Perform liquid-liquid extraction of the organic acids.

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Derivatize the sample to make the organic acids volatile. A common method is trimethylsilylation.[11]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier Gas: Helium.

    • Ionization: Electron Impact (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for profiling.

  • Quantification:

    • Use a calibration curve prepared with derivatized this compound standards.

    • The concentration is determined by the ratio of the peak area of the analyte to the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Urine or Plasma Sample Normalization Normalize to Creatinine (Urine) Sample->Normalization Internal_Standard Add Internal Standard Normalization->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Drying Evaporate to Dryness Extraction->Drying for GC-MS Injection Inject into GC-MS or HPLC Extraction->Injection for HPLC TMS Trimethylsilylation Drying->TMS TMS->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry or UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Standard_Curve Generate Standard Curve Peak_Integration->Standard_Curve Quantification Quantify this compound Standard_Curve->Quantification

A generalized experimental workflow for this compound quantification.

Conclusion

The comparative metabolomics of this compound is predominantly centered around its role as a key diagnostic biomarker for Primary Hyperoxaluria Type II. Its levels are significantly elevated in the urine and plasma of PH2 patients compared to healthy individuals. While its involvement in other diseases and specific signaling pathways remains an area for future research, the established methods for its quantification provide a robust framework for clinical diagnosis and for monitoring potential therapeutic interventions for PH2. This guide serves as a foundational resource for professionals seeking to understand and investigate the role of this compound in health and disease.

References

Establishing Reference Ranges for L-Glyceric Acid in Human Plasma: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for establishing reference ranges of L-Glyceric acid in human plasma. Intended for researchers, scientists, and professionals in drug development, this document outlines established reference values and details the experimental protocols for key analytical techniques, supported by experimental data.

Introduction

This compound is a carboxylic acid that serves as a key intermediate in various metabolic pathways. The quantification of this compound in human plasma is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, particularly Primary Hyperoxaluria Type 2 (PH2), also known as L-glyceric aciduria. Accurate determination of its reference range in a healthy population is fundamental for the clinical interpretation of patient data. This guide compares the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Reference Range for this compound in Human Plasma

Based on available scientific literature, the reference range for this compound in the plasma of healthy individuals is consistently reported as:

< 5 µmol/L [1]

One study in the Human Metabolome Database further specifies this range as 2.0 (0.0-5.0) µM for healthy adults. It is important to note that significantly elevated levels are observed in patients with specific metabolic disorders. For instance, in a patient with systemic oxalosis, a plasma this compound concentration of 887 µmol/L has been reported[1].

Comparison of Analytical Methodologies

The determination of this compound in plasma requires sensitive and specific analytical methods due to its low endogenous concentrations. The two most commonly employed techniques are HPLC, often with enzymatic derivatization, and GC-MS.

FeatureHigh-Performance Liquid Chromatography (HPLC) with Enzymatic DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Enzymatic oxidation of this compound to β-hydroxypyruvate, followed by derivatization to a UV-absorbing phenylhydrazone, which is then separated and quantified by reversed-phase HPLC.[1]Volatilization of this compound through chemical derivatization (e.g., silylation), followed by separation based on boiling point and mass-to-charge ratio for detection and quantification.
Sample Preparation Deproteinization of plasma, followed by enzymatic reaction and derivatization.Deproteinization, extraction of organic acids, and chemical derivatization.
Instrumentation HPLC system with a UV detector.GC system coupled to a Mass Spectrometer.
Sensitivity Reported sensitivity of 5 µmol/L.[1]Generally high sensitivity, capable of detecting low levels of organic acids.
Specificity High specificity for this compound due to the enzymatic reaction.[1]High specificity is achieved through chromatographic separation and mass spectral analysis.
Reported Recovery 96.5 ± 6.8% for L-glycerate in plasma.[1]Dependent on the specific extraction and derivatization protocol.
Imprecision (RSD) 4.5%.[1]Method-dependent, typically low for validated assays.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Enzymatic Derivatization

This method, adapted from Petrarulo et al. (1992), offers high specificity for this compound[1].

1. Sample Preparation:

  • To 50 µL of plasma, add a deproteinizing agent (e.g., perchloric acid) and centrifuge to pellet the proteins.
  • Neutralize the supernatant with a suitable base (e.g., potassium carbonate).

2. Enzymatic Reaction and Derivatization:

  • Incubate the neutralized supernatant with a reaction mixture containing:
  • Lactate dehydrogenase
  • Nicotinamide-adenine dinucleotide (NAD+)
  • Phenylhydrazine (B124118)
  • This reaction enzymatically oxidizes this compound to β-hydroxypyruvate, which then reacts with phenylhydrazine to form a stable, UV-absorbing phenylhydrazone derivative[1].

3. HPLC Analysis:

  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient profile should be optimized to ensure separation from other plasma components.
  • Flow Rate: Typically around 1.0 mL/min.
  • Detection: UV detector set at a wavelength appropriate for the phenylhydrazone derivative (e.g., 324 nm).
  • Quantification: A calibration curve is generated using standards of this compound subjected to the same derivatization procedure.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol for the analysis of organic acids, including this compound, in plasma.

1. Sample Preparation and Extraction:

  • Deproteinize a known volume of plasma using a suitable agent (e.g., methanol (B129727) or acetonitrile).
  • Perform a liquid-liquid or solid-phase extraction to isolate the organic acids from the plasma matrix.

2. Derivatization:

  • Evaporate the extracted sample to dryness under a stream of nitrogen.
  • Add a derivatizing agent to convert the non-volatile this compound into a volatile derivative. Common agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Incubate the mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

3. GC-MS Analysis:

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
  • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).
  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.
  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
  • Quantification: An internal standard (e.g., a stable isotope-labeled version of this compound) is typically added at the beginning of the sample preparation process for accurate quantification.

Mandatory Visualization

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_derivatization Enzymatic Derivatization cluster_analysis HPLC Analysis plasma Human Plasma Sample deproteinization Deproteinization (e.g., with Perchloric Acid) plasma->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Protein-free Supernatant centrifugation->supernatant incubation Incubation with: - Lactate Dehydrogenase - NAD+ - Phenylhydrazine supernatant->incubation derivative UV-absorbing Phenylhydrazone Derivative incubation->derivative hplc Reversed-Phase HPLC derivative->hplc detection UV Detection hplc->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the determination of this compound in human plasma by HPLC with enzymatic derivatization.

Conclusion

The establishment of a reliable reference range for this compound in human plasma is essential for the accurate diagnosis and management of related metabolic disorders. Both HPLC with enzymatic derivatization and GC-MS are powerful techniques capable of achieving the necessary sensitivity and specificity. The choice of method will depend on the specific resources and expertise of the laboratory. The HPLC method offers the advantage of high specificity for the L-isomer due to the enzymatic reaction, while GC-MS provides a robust platform for the simultaneous analysis of multiple organic acids. Proper validation of the chosen method is critical to ensure the accuracy and reliability of the results.

References

L-Glyceric Acid Levels: A Comparative Guide for Primary Hyperoxaluria Type 1 vs. Type 2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of L-Glyceric acid levels in Primary Hyperoxaluria Type 1 (PH1) and Type 2 (PH2), offering valuable insights for researchers, scientists, and drug development professionals. Elevated urinary this compound is a hallmark biochemical abnormality that distinguishes PH2 from PH1 and other forms of hyperoxaluria.

Primary hyperoxaluria is a group of rare, inherited metabolic disorders characterized by the overproduction of oxalate (B1200264), leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure. While both PH1 and PH2 result in excessive oxalate excretion, the underlying enzymatic defects and the resulting metabolic profiles are distinct. The measurement of specific organic acids in urine, such as this compound and glycolic acid, is crucial for the differential diagnosis of these conditions.

Quantitative Data Summary

Urinary this compound levels are significantly elevated in individuals with PH2, whereas in PH1 patients, these levels are typically within the normal range. The following table summarizes the quantitative data for urinary this compound concentrations across different populations.

Population GroupUrinary this compound Concentration
Healthy Individuals (Adults) 19–115 µg/mg creatinine (B1669602)
Healthy Individuals (Children, 0-5 years) 12–177 µg/mg creatinine[1]
Primary Hyperoxaluria Type 1 (PH1) Patients Generally within the normal range
Primary Hyperoxaluria Type 2 (PH2) Patients >28 mmol/mol creatinine

Biochemical Pathways

The differential excretion of this compound in PH1 and PH2 is a direct consequence of the specific enzymatic deficiencies that define these disorders.

In Primary Hyperoxaluria Type 1 (PH1) , the deficient enzyme is alanine-glyoxylate aminotransferase (AGT), which is primarily active in the peroxisomes of liver cells.[2][3][4] This enzyme is responsible for the conversion of glyoxylate (B1226380) to glycine. Its deficiency leads to an accumulation of glyoxylate, which is then converted to oxalate and glycolate (B3277807).

PH1_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol Glyoxylate Glyoxylate AGT AGT (Deficient in PH1) Glyoxylate->AGT Alanine LDH LDH Glyoxylate->LDH NADH Glycine Glycine Pyruvate Pyruvate Alanine Alanine AGT->Glycine Pyruvate Oxalate Oxalate Glycolate Glycolate GO GO Glycolate->GO LDH->Oxalate NAD+ GO->Glyoxylate

Biochemical pathway in Primary Hyperoxaluria Type 1 (PH1).

In Primary Hyperoxaluria Type 2 (PH2) , the deficiency lies in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[5][6][7] This cytosolic enzyme has a dual function: it catalyzes the reduction of glyoxylate to glycolate and the reduction of hydroxypyruvate to D-glycerate. In PH2, the blockage of these reactions leads to the accumulation of glyoxylate and hydroxypyruvate. The excess hydroxypyruvate is then converted to this compound by lactate (B86563) dehydrogenase (LDH).

PH2_Pathway cluster_cytosol Cytosol Hydroxypyruvate Hydroxypyruvate GRHPR GRHPR (Deficient in PH2) Hydroxypyruvate->GRHPR NAD(P)H LDH LDH Hydroxypyruvate->LDH NADH D-Glycerate D-Glycerate GRHPR->D-Glycerate NAD(P)+ Glycolate Glycolate GRHPR->Glycolate NAD(P)H This compound This compound LDH->this compound NAD+ Oxalate Oxalate LDH->Oxalate NAD+ Glyoxylate Glyoxylate Glyoxylate->GRHPR NAD(P)+ Glyoxylate->LDH NADH

Biochemical pathway in Primary Hyperoxaluria Type 2 (PH2).

Experimental Protocols

The analysis of urinary organic acids, including this compound, is most commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

This method is a well-established technique for the separation and identification of volatile and thermally stable compounds. For the analysis of non-volatile organic acids like this compound, a derivatization step is necessary to make them amenable to GC-MS analysis.

1. Sample Preparation:

  • A specific volume of urine, often normalized to creatinine concentration, is used.
  • An internal standard (e.g., a stable isotope-labeled version of the analyte or a compound with similar chemical properties) is added to each sample for accurate quantification.
  • The urine sample is acidified to protonate the organic acids.

2. Extraction:

  • Organic acids are extracted from the aqueous urine matrix into an organic solvent, such as ethyl acetate (B1210297) or diethyl ether. This step separates the organic acids from interfering substances like salts and proteins.
  • The organic solvent layer is then separated and evaporated to dryness under a stream of nitrogen.

3. Derivatization:

  • The dried residue containing the organic acids is chemically modified to increase its volatility and thermal stability. A common method is silylation, where a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.

4. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • The different organic acid derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrometer detects the mass-to-charge ratio of the ions, producing a unique mass spectrum for each compound, which allows for its identification and quantification.

    GCMS_Workflow A Urine Sample Collection B Addition of Internal Standard & Acidification A->B C Liquid-Liquid Extraction with Organic Solvent B->C D Evaporation of Solvent C->D E Derivatization (e.g., Silylation) D->E F Injection into GC-MS E->F G Separation in GC Column F->G H Ionization and Fragmentation in MS G->H I Detection and Data Analysis H->I

    Experimental workflow for GC-MS analysis of urinary organic acids.
    Liquid Chromatography-Mass Spectrometry (LC-MS) for Urinary Organic Acid Analysis

LC-MS is a powerful alternative to GC-MS, particularly for polar and non-volatile compounds, as it often does not require derivatization.

1. Sample Preparation:

  • Urine samples are typically diluted with a solvent compatible with the LC mobile phase.
  • An internal standard is added for quantification.
  • Filtration or centrifugation may be performed to remove particulate matter.

2. LC Separation:

  • The prepared sample is injected into the liquid chromatograph.
  • The organic acids are separated on a chromatographic column (e.g., a reversed-phase C18 column) based on their differential partitioning between the mobile phase and the stationary phase.
  • A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of organic acids.

3. MS Detection:

  • The eluent from the LC column is introduced into the mass spectrometer.
  • Electrospray ionization (ESI) is a common ionization technique used for polar molecules like organic acids.
  • The mass spectrometer analyzes the ions based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used for more specific and sensitive detection by selecting a specific precursor ion and analyzing its fragmentation products.

4. Data Analysis:

  • The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

This comparative guide underscores the critical role of this compound measurement in the differential diagnosis of primary hyperoxaluria. The distinct biochemical profiles of PH1 and PH2 necessitate precise analytical methods for accurate patient stratification and the development of targeted therapies.

References

L-Glyceric Acid: A Validated Diagnostic Marker for Primary Hyperoxaluria Type 2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Primary Hyperoxaluria Type 2 (PH2) is a rare, autosomal recessive disorder characterized by the excessive urinary excretion of oxalate (B1200264), leading to recurrent nephrolithiasis, nephrocalcinosis, and potentially end-stage renal disease.[1][2] The underlying cause of PH2 is a deficiency of the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR), resulting from mutations in the GRHPR gene.[2][3] This enzymatic defect leads to the accumulation of glyoxylate and L-glycerate, with the latter being a key diagnostic marker for the disease.[4][5] This guide provides a comprehensive comparison of L-glyceric acid with other diagnostic markers for PH2, supported by experimental data and detailed methodologies.

Comparative Analysis of Diagnostic Markers for PH2

The diagnosis of PH2 involves a combination of biochemical analyses and genetic testing. While elevated urinary oxalate is a primary indicator of all types of primary hyperoxaluria, the measurement of specific organic acids, such as this compound, is crucial for differential diagnosis.

Diagnostic MarkerMethodSample TypeNormal RangePathological Range in PH2AdvantagesLimitations
This compound GC-MS, LC-MS/MSUrine< 5 µmol/L[6]Significantly elevatedHigh specificity for PH2 ; distinguishes PH2 from PH1 and PH3.[4]Assays are not widely available in all clinical laboratories.[4] Cases of PH2 without L-glycericaciduria have been reported, though rare.[7]
Urinary Oxalate Enzymatic, HPLC24-hour Urine< 0.46 mmol/1.73 m²/24h[1]Typically > 0.7 mmol/1.73 m²/24h[1]Widely available test; essential for initial screening of hyperoxaluria.Not specific for PH2; elevated in all types of primary and secondary hyperoxaluria.[2]
Plasma Oxalate HPLC, EnzymaticPlasmaVaries with renal functionOften > 50 µmol/L in ESKD[1]Useful for diagnosis in patients with end-stage renal disease where urine collection is unreliable.[1]Less sensitive in patients with preserved renal function.
GRHPR Gene Sequencing DNA SequencingBloodNo pathogenic variantsBiallelic pathogenic variantsDefinitive diagnosis of PH2. [1]May not identify all pathogenic variants; variants of unknown significance can be challenging to interpret.
GRHPR Enzyme Activity Enzyme AssayLiver BiopsyNormal activityReduced or absent activityConfirmatory when genetic testing is inconclusive.[1]Invasive procedure with associated risks.

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of urinary organic acids, including this compound, using GC-MS.

1. Sample Preparation:

  • Collection: A random urine sample is collected in a preservative-free container and stored frozen at -20°C or lower until analysis.

  • Normalization: The volume of urine to be extracted is normalized based on the creatinine (B1669602) concentration to account for variations in urine dilution.

  • Extraction:

    • An internal standard (e.g., a stable isotope-labeled analog) is added to a defined volume of urine.

    • The sample is acidified (e.g., with HCl).

    • Organic acids are extracted from the aqueous phase into an organic solvent (e.g., diethyl ether or ethyl acetate). A two-step extraction can improve recovery. Tetrahydrofuran has also been shown to be an effective solvent for glycerate extraction.[8]

    • The organic solvent is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • To increase volatility for GC analysis, the dried residue is derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • The sample is reconstituted in a solvent such as pyridine, the derivatizing reagent is added, and the mixture is heated (e.g., at 70-80°C for 20-60 minutes).

3. GC-MS Analysis:

  • Gas Chromatograph: A capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used.

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

  • Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).

  • Mass Spectrometer: The mass spectrometer is operated in either full-scan mode to identify a broad range of compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes like this compound.

  • Data Analysis: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.

Quantification of Urinary Oxalate by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Collection: A 24-hour urine collection is performed, often with the addition of an acid preservative (e.g., HCl) to prevent calcium oxalate precipitation.

  • Pre-treatment: A measured aliquot of the 24-hour urine collection is centrifuged to remove any particulate matter.

2. Chromatographic Separation:

  • HPLC System: An HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: An isocratic mobile phase, typically an aqueous buffer at a low pH, is used for elution.

  • Injection: A defined volume of the pre-treated urine sample is injected onto the column.

3. Detection and Quantification:

  • Detection: Oxalate is detected by its absorbance in the UV range (e.g., 210 nm).

  • Quantification: The concentration of oxalate is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known oxalate concentrations. The final result is typically reported as mmol of oxalate per 1.73 m² of body surface area per 24 hours.

Visualizing the Pathophysiology and Diagnosis of PH2

Metabolic Pathway in Primary Hyperoxaluria Type 2

Caption: Metabolic pathway in PH2 showing the role of GRHPR and the accumulation of oxalate and this compound.

Diagnostic Workflow for Primary Hyperoxaluria Type 2

PH2_Diagnosis_Workflow Start Clinical Suspicion (Nephrolithiasis, Nephrocalcinosis) UrineOxalate 24h Urine Oxalate Start->UrineOxalate HighOxalate Hyperoxaluria (>0.7 mmol/1.73m²/24h) UrineOxalate->HighOxalate UrineOrganicAcids Urine Organic Acid Analysis (GC-MS or LC-MS/MS) HighOxalate->UrineOrganicAcids Yes NormalOxalate Normal Oxalate HighOxalate->NormalOxalate No LGlycerate Elevated this compound? UrineOrganicAcids->LGlycerate PH2_Suspected PH2 Suspected LGlycerate->PH2_Suspected Yes ConsiderOtherPH Consider PH1 or PH3 (Check Glycolate) LGlycerate->ConsiderOtherPH No GeneticTest GRHPR Gene Sequencing PH2_Suspected->GeneticTest Biallelic Biallelic Pathogenic Variants? GeneticTest->Biallelic PH2_Confirmed PH2 Confirmed Biallelic->PH2_Confirmed Yes EnzymeAssay Liver Biopsy for GRHPR Enzyme Activity Biallelic->EnzymeAssay No/VUS ReducedActivity Reduced Enzyme Activity? EnzymeAssay->ReducedActivity ReducedActivity->PH2_Confirmed Yes ReducedActivity->ConsiderOtherPH No

Caption: A stepwise diagnostic workflow for Primary Hyperoxaluria Type 2.

Conclusion

The validation of this compound as a diagnostic marker is a cornerstone in the differential diagnosis of primary hyperoxalurias. Its high specificity for PH2 allows for a more targeted diagnostic approach, guiding clinicians towards definitive genetic testing and appropriate patient management. While urinary oxalate remains a critical initial screening tool, the inclusion of urinary organic acid analysis for the detection of this compound is indispensable for the accurate and timely diagnosis of Primary Hyperoxaluria Type 2. The development and broader availability of robust and sensitive assays for this compound are essential to improve the diagnosis and outcomes for patients with this rare metabolic disorder.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison Guide for L-Glyceric Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of L-Glyceric acid is crucial for advancing our understanding of metabolic disorders, particularly Primary Hyperoxaluria Type 2. This guide provides a comprehensive comparison of the primary analytical methods used for this compound measurement, offering a side-by-side look at their performance based on available experimental data. Detailed experimental protocols for key methodologies are also presented to facilitate adoption and standardization in the laboratory.

The landscape of this compound analysis is dominated by three major techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While no formal inter-laboratory comparison program currently exists specifically for this compound, this guide synthesizes performance data from various studies to offer a comparative overview.

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound quantification depends on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of HPLC, GC-MS, and LC-MS/MS methods based on published literature.

Table 1: Performance Characteristics of HPLC Methods for this compound
ParameterReported PerformanceSample MatrixReference
Sensitivity (LOD) 5 µmol/LPlasma, Urine[1]
Precision (RSD) 4.5% (imprecision)Plasma[1]
Accuracy (Recovery) 96.5 ± 6.8%Plasma[1]
Linearity Not explicitly stated-
LOQ Not explicitly stated-
Table 2: Performance Characteristics of GC-MS Methods for Organic Acids (including Glyceric Acid)
ParameterReported PerformanceSample MatrixReference
Sensitivity (LOD) 0.003 - 0.272 µg/mL (for various organic acids)Urine[2]
Precision (RSD) < 10% (within-day and day-to-day)Urine
Accuracy (Recovery) Not explicitly stated for this compound-
Linearity 0.01 to 20 µg/mL (for various organic acids)Urine[2]
LOQ 0.005 - 1.594 µg/mL (for various organic acids)Urine[2]

Note: Specific performance data for this compound within broader organic acid panels is often not singled out. The data presented reflects the general performance of the method for a range of similar analytes.

Table 3: Performance Characteristics of LC-MS/MS Methods for this compound and Related Analytes
ParameterReported PerformanceSample MatrixReference
Sensitivity (LOD) High, capable of detecting stereoisomersUrine[3]
Precision (RSD) < 7% (intra- and inter-day for a similar analyte)Plasma[4]
Accuracy -7.87 to 9.74% (for a similar analyte)Plasma[4]
Linearity 5-10,000 ng/mL (for a similar analyte)Plasma[4]
LOQ 0.1 ng/mL (for a similar analyte)Plasma

Note: As with GC-MS, specific validation reports for this compound are not always available. The data for precision, accuracy, linearity, and LOQ are extrapolated from a validated method for a structurally similar organic acid to provide a reasonable expectation of performance.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories. Below are representative protocols for the quantification of this compound using HPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is based on the derivatization of this compound to a UV-absorbing compound.[1]

a. Sample Preparation (Plasma):

  • To 50 µL of plasma, add an appropriate internal standard.

  • Deproteinize the sample by adding a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

b. Derivatization:

  • The extract is incubated with lactate (B86563) dehydrogenase and nicotinamide-adenine dinucleotide (NAD) in the presence of phenylhydrazine (B124118).

  • This enzymatic reaction oxidizes L-glycerate to β-hydroxypyruvate, which then reacts with phenylhydrazine to form a stable phenylhydrazone derivative.[1]

c. HPLC Analysis:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection: UV detector set at a wavelength appropriate for the phenylhydrazone derivative.

  • Quantification: Based on the peak area of the derivative compared to a calibration curve prepared with this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires the derivatization of this compound to increase its volatility for gas chromatographic analysis.

a. Sample Preparation (Urine):

  • To 200 µL of urine, add an internal standard.

  • Perform a liquid-liquid extraction with a solvent like ethyl acetate.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

b. Derivatization:

  • The dried residue is first treated with a methoxyamine hydrochloride solution in pyridine (B92270) to form methoxime derivatives of keto groups.

  • This is followed by silylation using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

c. GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and can be used for the chiral separation of D- and this compound.[3]

a. Sample Preparation (Urine):

  • Dilute the urine sample with a suitable buffer or mobile phase.

  • Add a stable isotope-labeled internal standard (if available).

  • Centrifuge to remove any particulates. The sample is often "dilute-and-shoot," minimizing sample preparation time.

b. LC-MS/MS Analysis:

  • Column: A chiral column (e.g., ristocetin (B1679390) A glycopeptide antibiotic silica (B1680970) gel bonded column) is required for separating the stereoisomers.[3]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., triethylamine (B128534) acetate) and an organic modifier (e.g., methanol).[3]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.[3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific parent-to-daughter ion transitions for this compound and its internal standard.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard, compared against a calibration curve.

Visualizing the Workflow: A Guide to Inter-Laboratory Comparison

To ensure consistency and reliability in this compound measurements across different laboratories, a structured inter-laboratory comparison is essential. The following diagram illustrates a typical workflow for such a study.

InterLab_Comparison_Workflow cluster_Preparation Phase 1: Preparation cluster_Distribution Phase 2: Distribution cluster_Analysis Phase 3: Analysis cluster_Reporting Phase 4: Data Reporting and Analysis Coordination Coordinating Center SamplePrep Preparation of Homogeneous this compound Samples Coordination->SamplePrep ProtocolDev Development of Standardized Analytical Protocols Coordination->ProtocolDev Distribution Distribution of Samples and Protocols SamplePrep->Distribution ProtocolDev->Distribution LabA Participating Lab A Distribution->LabA LabB Participating Lab B Distribution->LabB LabC Participating Lab C Distribution->LabC AnalysisA Sample Analysis (Method 1) LabA->AnalysisA AnalysisB Sample Analysis (Method 2) LabB->AnalysisB AnalysisC Sample Analysis (Method 3) LabC->AnalysisC DataSubmission Submission of Results to Coordinating Center AnalysisA->DataSubmission AnalysisB->DataSubmission AnalysisC->DataSubmission StatisticalAnalysis Statistical Analysis of Inter-Laboratory Data DataSubmission->StatisticalAnalysis ReportGen Generation of Comparison Report StatisticalAnalysis->ReportGen

Workflow for an inter-laboratory comparison study.

Signaling Pathway Context: The Role of this compound in Primary Hyperoxaluria Type 2

Understanding the biochemical context of this compound is vital for interpreting analytical results. In Primary Hyperoxaluria Type 2 (PH2), a deficiency in the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR) leads to the accumulation of hydroxypyruvate, which is then converted to this compound.

PH2_Pathway Glyoxylate Glyoxylate GRHPR GRHPR (Deficient in PH2) Glyoxylate->GRHPR Glycolate Glycolate Hydroxypyruvate Hydroxypyruvate LGlycericAcid This compound Hydroxypyruvate->LGlycericAcid Lactate Dehydrogenase Hydroxypyruvate->GRHPR GRHPR->Glycolate

References

A Comparative Guide to L-Glyceric Acid Assays: Specificity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and clinical diagnostics, the accurate measurement of L-Glyceric acid is paramount, particularly in the investigation of rare metabolic disorders such as Primary Hyperoxaluria Type 2 (PH2). This guide provides a comparative overview of common analytical methods for this compound quantification, focusing on their specificity and sensitivity, and includes supporting experimental data and protocols.

Comparison of this compound Assay Performance

The selection of an appropriate assay for this compound quantification depends on the specific requirements for sensitivity, specificity, and sample throughput. The following table summarizes the performance characteristics of the most frequently employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Assay MethodPrincipleSensitivitySpecificitySample ThroughputKey AdvantagesKey Limitations
HPLC with UV Detection Chromatographic separation followed by UV detection after enzymatic derivatization.[1]5 µmol/L[1]Moderate; dependent on the specificity of the enzymatic reaction and chromatographic separation from interfering compounds.ModerateRelatively low cost and widespread availability of instrumentation.Requires a derivatization step which can be time-consuming; lower specificity compared to mass spectrometry-based methods.
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.High; capable of detecting low levels in biological fluids.High, especially with chiral columns that can separate D- and L-isomers.[2]Moderate to HighHigh resolving power and established libraries for compound identification.Requires derivatization to make the analyte volatile, which adds to sample preparation time and potential for variability.
LC-MS/MS Chromatographic separation of the analyte followed by detection using tandem mass spectrometry.Very High; excellent for detecting trace amounts.Very High; the use of specific precursor-to-product ion transitions provides a high degree of certainty in identification and quantification, and chiral columns can be used to separate stereoisomers.[2]HighHigh sensitivity and specificity without the need for extensive derivatization; suitable for complex biological matrices.Higher initial instrument cost and complexity of operation.

Experimental Protocols

HPLC with UV Detection (Enzymatic Derivatization)

This method is based on the enzymatic conversion of this compound to β-hydroxypyruvate, which is then derivatized to a UV-absorbing phenylhydrazone.[1]

a. Sample Preparation (Urine/Plasma):

  • To 50 µL of the sample (plasma or urine), add reagents for deproteinization if necessary.

  • Centrifuge to pellet precipitated proteins and collect the supernatant.

b. Enzymatic Reaction and Derivatization:

  • Incubate the sample supernatant with lactate (B86563) dehydrogenase and nicotinamide-adenine dinucleotide (NAD).

  • In the presence of phenylhydrazine, the this compound is oxidized to β-hydroxypyruvate, which then forms a phenylhydrazone derivative.[1]

c. HPLC Analysis:

  • Inject the derivatized sample onto a reversed-phase HPLC column.

  • Use a suitable mobile phase gradient for the separation of the phenylhydrazone derivative.

  • Detect the derivative using a UV detector at an appropriate wavelength.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of urinary organic acids, including this compound.

a. Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Transfer a specific volume of urine (e.g., normalized to creatinine (B1669602) concentration) to a glass tube.

  • Add an internal standard.

  • Acidify the sample and extract the organic acids with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

b. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.

  • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

c. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Use a capillary column (e.g., DB-5MS) suitable for the separation of organic acid derivatives.

  • Employ a temperature gradient program to achieve optimal separation.

  • The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Identify this compound based on its retention time and mass spectrum compared to a reference standard. For specific differentiation from D-Glyceric acid, a chiral column is required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the direct analysis of this compound in biological fluids.

a. Sample Preparation (Urine):

  • Dilute the urine sample with a suitable buffer or mobile phase.

  • Centrifuge the diluted sample to remove any particulate matter.

  • Transfer the supernatant to an autosampler vial for analysis. Minimal sample preparation is often a key advantage of this method.

b. LC-MS/MS Analysis:

  • Inject the prepared sample onto a chiral HPLC column (e.g., ristocetin (B1679390) A glycopeptide antibiotic silica (B1680970) gel bonded column) to separate D- and this compound stereoisomers.[2]

  • Use an isocratic or gradient mobile phase (e.g., triethylamine (B128534) acetate (B1210297) at pH 4.1 with 10% methanol) for chromatographic separation.[2]

  • The column eluent is introduced into a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[2]

  • Monitor specific multiple reaction monitoring (MRM) transitions for this compound to ensure specific detection and quantification.

  • Quantify this compound by comparing the peak area to a calibration curve prepared with authentic standards.

Signaling Pathways and Experimental Workflows

Diagnostic_Pathway_for_Primary_Hyperoxaluria_Type_2 cluster_clinical_suspicion Clinical Suspicion cluster_biochemical_testing Biochemical Testing cluster_diagnosis Diagnosis cluster_confirmatory_testing Confirmatory Testing Clinical_Features Recurrent Kidney Stones Nephrocalcinosis Urine_Oxalate Elevated Urinary Oxalate Clinical_Features->Urine_Oxalate Suggests Hyperoxaluria Urine_Glycerate Elevated Urinary this compound Urine_Oxalate->Urine_Glycerate Differential Diagnosis Urine_Glycolate Normal/Slightly Elevated Urinary Glycolic Acid Urine_Oxalate->Urine_Glycolate PH2_Diagnosis Primary Hyperoxaluria Type 2 (PH2) Urine_Glycerate->PH2_Diagnosis Strongly Indicates Genetic_Testing GRHPR Gene Sequencing PH2_Diagnosis->Genetic_Testing Confirmation

Caption: Diagnostic pathway for Primary Hyperoxaluria Type 2.

L_Glyceric_Acid_Analysis_Workflow cluster_sample_collection 1. Sample Collection cluster_sample_preparation 2. Sample Preparation cluster_instrumental_analysis 3. Instrumental Analysis cluster_data_processing 4. Data Processing cluster_result 5. Result Sample Urine or Plasma Sample Preparation Deproteinization (if needed) Dilution Derivatization (for HPLC/GC-MS) Sample->Preparation Analysis HPLC, GC-MS, or LC-MS/MS Preparation->Analysis Data Peak Integration Quantification against Standards Analysis->Data Result This compound Concentration Data->Result

Caption: General workflow for this compound analysis.

References

Urinary L-Glyceric Acid: A Diagnostic Marker, Not a Prognostic Indicator for Disease Severity in Primary Hyperoxaluria Type 2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – For researchers, scientists, and professionals in drug development, the quest for reliable biomarkers to monitor disease progression is paramount. While urinary L-Glyceric acid is a hallmark of Primary Hyperoxaluria Type 2 (PH2), a rare genetic disorder, extensive research indicates that its urinary concentration serves as a crucial diagnostic tool rather than a reliable indicator of disease severity. This guide provides a comprehensive comparison of urinary this compound levels in healthy individuals versus those with PH2, details the experimental protocols for its quantification, and clarifies its role in the context of disease progression.

Primary Hyperoxaluria Type 2 is an autosomal recessive disorder caused by mutations in the GRHPR gene, leading to a deficiency of the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR). This enzymatic block results in the accumulation and subsequent urinary excretion of excessive amounts of oxalate (B1200264) and this compound[1][2][3][4]. The clinical presentation of PH2 is characterized by recurrent kidney stones (nephrolithiasis) and deposition of calcium oxalate in the kidney tissue (nephrocalcinosis), which can progress to chronic kidney disease (CKD) and end-stage renal disease (ESRD)[2][3].

Quantitative Data Summary: Urinary this compound and Oxalate Levels

While the presence of this compound in urine is a key indicator for diagnosing PH2, studies have not found a direct correlation between its concentration and the severity of the disease. A study of a large cohort of 101 PH2 patients found that renal outcome did not correlate with biochemical parameters[5]. Disease severity in PH2 is typically assessed through clinical manifestations such as the age of onset, the rate of kidney stone formation, and the decline in estimated glomerular filtration rate (eGFR)[1][3].

The following table summarizes typical urinary this compound and oxalate levels found in healthy individuals and patients with PH2. It is important to note that while this compound levels are significantly elevated in PH2, the degree of elevation does not consistently predict the progression to renal failure.

AnalyteHealthy Individuals (mmol/mol creatinine)Primary Hyperoxaluria Type 2 Patients (mmol/mol creatinine)
This compound < 41.0 (0-31 days), < 76.0 (1-5 months)> 28[1]
Oxalate < 378.0 (0-31 days), < 500.0 (1-5 months)Typically > 0.7 mmol/1.73 m²/24h[2]

Reference ranges for healthy individuals can vary with age.

Metabolic Pathway and Experimental Workflow

The deficiency of the GRHPR enzyme in PH2 disrupts the normal metabolism of glyoxylate, leading to the pathological accumulation of this compound and oxalate.

cluster_normal Normal Metabolism cluster_ph2 Primary Hyperoxaluria Type 2 Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR Glyoxylate->Glycolate Glycine Glycine Glyoxylate->Glycine AGT Oxalate Oxalate Glyoxylate->Oxalate LDH Hydroxypyruvate Hydroxypyruvate Serine Serine Hydroxypyruvate->Serine Hydroxypyruvate->Serine LGlycericAcid This compound Hydroxypyruvate->LGlycericAcid LDH Serine->Hydroxypyruvate GRHPR GRHPR (Glyoxylate Reductase/ Hydroxypyruvate Reductase) LDH LDH (Lactate Dehydrogenase) AGT AGT (Alanine-Glyoxylate Aminotransferase)

Caption: Metabolic pathway in Primary Hyperoxaluria Type 2.

The workflow for the diagnosis of PH2 involves clinical assessment, biochemical analysis of urine, and confirmation by genetic testing.

ClinicalSuspicion Clinical Suspicion (e.g., recurrent kidney stones, nephrocalcinosis) UrineAnalysis 24-hour Urine Collection for Organic Acid Analysis ClinicalSuspicion->UrineAnalysis BiochemicalFindings Biochemical Findings: - Elevated Urinary Oxalate - Elevated Urinary this compound UrineAnalysis->BiochemicalFindings GeneticTesting GRHPR Gene Sequencing BiochemicalFindings->GeneticTesting PH2Diagnosis Diagnosis of Primary Hyperoxaluria Type 2 GeneticTesting->PH2Diagnosis Management Disease Management: - Hyperhydration - Crystallization Inhibitors - Monitoring of Renal Function PH2Diagnosis->Management

Caption: Diagnostic workflow for Primary Hyperoxaluria Type 2.

Experimental Protocols

Accurate quantification of urinary this compound is crucial for the diagnosis of PH2. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are the most common analytical methods employed.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

This protocol provides a general workflow for the analysis of urinary organic acids, including this compound.

1. Sample Preparation:

  • Collect a 24-hour or random urine sample in a sterile, preservative-free container.
  • Store the urine sample at -20°C or lower until analysis.
  • Thaw the urine sample at room temperature.
  • To an aliquot of urine (volume adjusted based on creatinine (B1669602) concentration), add an internal standard (e.g., a stable isotope-labeled version of the analyte of interest).

2. Extraction:

  • Acidify the urine sample to a pH of 1-2 with hydrochloric acid.
  • Perform liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Repeat the extraction process twice.
  • Combine the organic layers and dry them under a stream of nitrogen gas.

3. Derivatization:

  • To the dried extract, add a derivatizing agent to increase the volatility of the organic acids for GC analysis. A common method is a two-step process:
  • Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to convert oxo-groups to methoximes.
  • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters[6].

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Gas Chromatography: Separate the derivatized organic acids on a capillary column (e.g., a non-polar or medium-polar column). Use a temperature gradient program to elute the compounds based on their boiling points and interactions with the stationary phase.
  • Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
  • Data Analysis: Identify this compound by its characteristic retention time and mass spectrum. Quantify the concentration by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Urinary this compound Analysis

This method offers high specificity and sensitivity for the quantification of this compound.

1. Sample Preparation:

  • Collect and store urine samples as described for the GC-MS protocol.
  • Thaw the sample and centrifuge to remove any particulate matter.
  • Perform a "dilute-and-shoot" method where a small aliquot of the urine sample is diluted with a solvent (e.g., a mixture of acetonitrile (B52724) and water) containing an internal standard (e.g., 13C-labeled this compound).

2. HPLC Separation:

  • Inject the diluted sample into the HPLC system.
  • Separate the analytes on a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).

3. MS/MS Detection:

  • The eluent from the HPLC column is introduced into the mass spectrometer's ion source (typically an electrospray ionization - ESI source).
  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences from other compounds in the urine matrix.
  • Data Analysis: Quantify this compound by comparing the peak area of the analyte's MRM transition to that of the internal standard.

Conclusion

References

Comparative Analysis of L-Glyceric Acid in Diverse Patient Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of L-Glyceric acid levels in different patient populations, with a focus on its significance as a biomarker for Primary Hyperoxaluria Type 2 (PH2). The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: this compound Levels

The following tables summarize the quantitative data for this compound concentrations in urine and plasma across different patient populations.

Table 1: Urinary this compound Levels

Patient PopulationAnalyteConcentration RangeUnitsCitation
Healthy Individuals (Adults) This compound< 5µmol/L[1]
Glyceric Acid3.5 - 16.4mmol/mol creatinine
Healthy Individuals (Pediatric, 0-5 years) Glyceric Acid12 - 177µg/mg creatinine[2]
Healthy Individuals (Pediatric, >5 years) Glyceric Acid19 - 115µg/mg creatinine[2]
Primary Hyperoxaluria Type 2 (PH2) This compound> 28mmol/mol creatinine[3][4]
Patients with Glycolic Aciduria (PH1) This compound< 5µmol/L[1]
D-Glyceric Aciduria D-Glyceric Acid6343 and 8812 (in two individuals)µmol/mmol creatinine[5]

Table 2: Plasma this compound Levels

| Patient Population | Analyte | Concentration Range | Units | Citation | | --- | --- | --- | --- | | Healthy Individuals | this compound | < 5 | µmol/L |[1] | | Primary Hyperoxaluria Type 2 (PH2) with Systemic Oxalosis | this compound | 887 (in one patient) | µmol/L |[1] | | Patients with Glycolic Aciduria (PH1) | this compound | < 5 | µmol/L |[1] | | Patients with End-Stage Renal Disease (ESRD) without PH | L-Glycerate | Not significantly elevated | |[6] |

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis and management of relevant metabolic disorders. The two primary analytical methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Principle: This method is based on the enzymatic oxidation of this compound to β-hydroxypyruvate by lactate (B86563) dehydrogenase. The resulting β-hydroxypyruvate is then derivatized with phenylhydrazine (B124118) to form a stable phenylhydrazone, which can be detected by UV spectrophotometry.[1]

Sample Preparation (Urine):

  • Centrifuge the urine sample to remove any particulate matter.

  • The supernatant can be directly used for the enzymatic reaction.

Enzymatic Reaction and Derivatization:

  • Incubate the urine sample with lactate dehydrogenase and nicotinamide-adenine dinucleotide (NAD+) in the presence of phenylhydrazine.[1]

  • The reaction mixture is incubated to allow for the complete conversion of this compound and subsequent derivatization.

Chromatographic Conditions (General Outline):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength suitable for the phenylhydrazone derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Principle: GC-MS is a highly sensitive and specific method for the quantification of organic acids. As this compound is not volatile, a derivatization step is required to convert it into a volatile compound suitable for gas chromatography.

Sample Preparation (Urine):

  • Extraction: Acidify the urine sample and extract the organic acids using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. An alternative extraction with tetrahydrofuran (B95107) has been shown to have good recovery for glyceric acid.[2]

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to form a volatile silyl (B83357) derivative. A common method is a two-step process:

    • Oximation: The sample is first treated with a methoxylamine solution to protect the keto group of other organic acids.

    • Silylation: Subsequently, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers.[7]

Chromatographic and Mass Spectrometric Conditions (General Outline):

  • GC Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to separate the different organic acids.

  • Ionization: Electron impact (EI) ionization is standard.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification of the characteristic ions of the this compound TMS derivative.

Mandatory Visualizations

Metabolic Pathway of this compound in Primary Hyperoxaluria Type 2

cluster_grhpr Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Alanine-glyoxylate aminotransferase 2 D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate D-glycerate dehydrogenase Glyoxylate Glyoxylate Hydroxypyruvate->Glyoxylate GRHPR (Deficient in PH2) LGlyceric_Acid This compound (Accumulates in PH2) Hydroxypyruvate->LGlyceric_Acid Lactate Dehydrogenase Glycolate Glycolate Glyoxylate->Glycolate GRHPR Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase Glycine Glycine Glyoxylate->Glycine Alanine-glyoxylate aminotransferase (AGT) (Deficient in PH1)

Caption: Metabolic pathway in Primary Hyperoxaluria Type 2.

Diagnostic Workflow for Primary Hyperoxaluria Type 2

Clinical_Suspicion Clinical Suspicion: Recurrent kidney stones, nephrocalcinosis, family history Urine_Analysis 24-hour Urine Analysis: Oxalate, Creatinine, this compound Clinical_Suspicion->Urine_Analysis High_Oxalate Elevated Urinary Oxalate? Urine_Analysis->High_Oxalate Normal_Result Normal Result Urine_Analysis->Normal_Result Normal Levels High_LGlycerate Elevated Urinary this compound? High_Oxalate->High_LGlycerate Yes Consider_Other_PH Consider Other Types of Primary Hyperoxaluria (e.g., PH1, PH3) or Secondary Hyperoxaluria High_Oxalate->Consider_Other_PH No Genetic_Testing Genetic Testing for GRHPR gene mutations High_LGlycerate->Genetic_Testing Yes High_LGlycerate->Consider_Other_PH No PH2_Diagnosis Diagnosis: Primary Hyperoxaluria Type 2 Genetic_Testing->PH2_Diagnosis Mutations Identified Genetic_Testing->Consider_Other_PH No Mutations Found

Caption: Diagnostic workflow for Primary Hyperoxaluria Type 2.

References

A Comparative Guide to Animal Models for L-Glyceric Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established animal models used to study L-Glyceric acid metabolism, with a primary focus on L-Glyceric aciduria, a hallmark of Primary Hyperoxaluria Type 2 (PH2). We present available quantitative data, detailed experimental protocols, and visual summaries of metabolic pathways and experimental workflows to aid in the selection of the most appropriate model for your research needs.

Introduction to this compound Metabolism and Associated Disorders

L-Glyceric aciduria is a rare metabolic disorder characterized by the urinary excretion of this compound. It is the defining feature of Primary Hyperoxaluria Type 2 (PH2), an autosomal recessive genetic disorder caused by mutations in the GRHPR gene. This gene encodes the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GR/HPR). The deficiency of GR/HPR leads to the accumulation of hydroxypyruvate and glyoxylate. The former is converted to L-glycerate, and the latter to oxalate (B1200264), resulting in hyperoxaluria, which can lead to kidney stones, nephrocalcinosis, and renal failure. Animal models are crucial for understanding the pathophysiology of L-glyceric aciduria and for developing and testing novel therapeutic strategies.

Key Animal Models for L-Glyceric Aciduria

The primary animal models for studying this compound metabolism are those that replicate the genetic or metabolic defects seen in PH2. These include genetically engineered mouse models, chemically-induced rat models, and a naturally occurring feline model.

Grhpr Knockout Mouse Model

The Grhpr knockout (KO) mouse is the most widely used model for studying PH2. These mice have a targeted disruption of the Grhpr gene, leading to a deficiency in the GR/HPR enzyme.

Phenotypic Characteristics:

  • Biochemical: Grhpr KO mice exhibit elevated urinary excretion of oxalate and L-glycerate, the key biomarkers of PH2. They also show a significant reduction in urinary glycolate.

  • Pathological: These mice develop age-dependent nephrocalcinosis due to calcium oxalate crystal deposition in the kidneys. A diet high in hydroxyproline (B1673980), a precursor to glyoxylate, can accelerate the development of severe nephrocalcinosis[1].

Chemically-Induced Rat Model

A rat model simulating PH2 can be induced by expanding the intracellular pool of hydroxypyruvate, a substrate that accumulates in GR/HPR deficiency[2]. This is typically achieved through the administration of hydroxypyruvate.

Phenotypic Characteristics:

  • Biochemical: These rats exhibit L-glyceric aciduria and hyperoxaluria[2][3]. Studies in isolated perfused rat livers have shown that hydroxypyruvate can be a precursor for both oxalate and glycolate[4].

  • Pathological: The model shows evidence of oxalosis and renal injury[2].

Feline Model of Primary Hyperoxaluria Type 2

A naturally occurring model of PH2 has been identified in domestic cats. This is an autosomal recessive inherited disease caused by a mutation in the feline GRHPR gene[5][6][7].

Phenotypic Characteristics:

  • Biochemical: Affected cats present with significant L-glyceric aciduria and intermittent hyperoxaluria[7].

  • Clinical and Pathological: These cats typically develop acute renal failure between five and nine months of age due to the deposition of oxalate crystals in the kidney tubules. Neurological signs and muscle atrophy have also been reported[5][7].

Comparative Data of Animal Models

The following tables summarize the available quantitative data from the described animal models. It is important to note that direct comparative studies with standardized methodologies are limited, and data are compiled from various publications.

Model Genetic Defect Key Phenotypes Urinary this compound Urinary Oxalate Urinary Glycolate Nephrocalcinosis Reference
Mouse Grhpr knockoutL-glyceric aciduria, Hyperoxaluria, HypoglycolaturiaNot consistently quantified in literatureSignificantly increased vs. wild-typeSignificantly decreased vs. wild-typePresent, exacerbated by hydroxyproline diet[1]
Rat Chemically induced (hydroxypyruvate)L-glyceric aciduria, HyperoxaluriaPresentIncreased-Present[2][3][4]
Cat GRHPR mutation (naturally occurring)L-glyceric aciduria, Intermittent hyperoxaluria, Renal failureMarkedly elevatedIntermittently elevated-Severe[5][7]

Data for this compound in the Grhpr KO mouse and chemically-induced rat model are often reported qualitatively ("present" or "elevated") without specific quantitative values in many studies. The cat model has shown markedly elevated levels.

Signaling Pathways and Experimental Workflows

This compound and Oxalate Metabolism in PH2

The following diagram illustrates the metabolic pathway affected in Primary Hyperoxaluria Type 2, leading to the production of this compound and oxalate.

PH2_Metabolism cluster_cytosol Cytosol Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate LGlycerate L-Glycerate Hydroxypyruvate->LGlycerate LDH Glyoxylate Glyoxylate Hydroxypyruvate->Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GR/HPR Oxalate Oxalate Glyoxylate->Oxalate LDH LDH LDH GRHPR GR/HPR (Deficient in PH2)

Caption: Metabolic pathway in PH2 leading to L-glycerate and oxalate.

Experimental Workflow for Animal Model Analysis

This diagram outlines a typical experimental workflow for characterizing animal models of L-glyceric aciduria.

Experimental_Workflow Animal_Model Animal Model (e.g., Grhpr KO Mouse) Urine_Collection 24h Urine Collection (Metabolic Cage) Animal_Model->Urine_Collection Blood_Collection Blood Collection Animal_Model->Blood_Collection Tissue_Harvesting Tissue Harvesting (Kidney, Liver) Animal_Model->Tissue_Harvesting Urine_Analysis Urine Metabolite Analysis (GC-MS or HPLC) - L-Glycerate - Oxalate - Glycolate Urine_Collection->Urine_Analysis Enzyme_Assay Liver Enzyme Assay - GR/HPR Activity Tissue_Harvesting->Enzyme_Assay Histopathology Kidney Histopathology - Pizzolato/Yasue Staining Tissue_Harvesting->Histopathology

Caption: Workflow for characterizing animal models of L-glyceric aciduria.

Detailed Experimental Protocols

24-Hour Urine Collection from Mice in Metabolic Cages

Objective: To collect urine over a 24-hour period for accurate quantification of metabolites.

Protocol:

  • Acclimatize adult mice (3-10 months old) to individual metabolic cages for at least 3 consecutive days (half an hour to one hour each day) before the start of the collection period[8][9].

  • House mice individually in metabolic cages with free access to food and water[8].

  • Place the collection tube, which may contain a preservative such as thymol (B1683141) or be kept on ice, at the bottom of the cage to collect urine.

  • After 24 hours, measure the total volume of urine collected.

  • Centrifuge the urine sample to pellet any debris.

  • Store the supernatant at -80°C until analysis[9].

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound and other organic acids in urine.

Protocol:

  • Sample Preparation:

    • Thaw frozen urine samples.

    • Normalize the urine volume based on creatinine (B1669602) concentration to account for variations in urine dilution. A common approach is to use a volume of urine equivalent to a set amount of creatinine (e.g., 1 µmol)[10].

    • Add an internal standard to the urine sample.

    • Acidify the urine with HCl to a pH of less than 2[11].

    • Extract the organic acids from the acidified urine using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This step is repeated to ensure complete extraction[12].

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen[11].

  • Derivatization:

    • To make the organic acids volatile for GC analysis, they must be derivatized. A common method is trimethylsilylation[11][13].

    • Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like trimethylchlorosilane (TMCS) to the dried extract[14].

    • Incubate the mixture at a specific temperature (e.g., 70°C) for a set time to allow for complete derivatization[12].

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The GC separates the different organic acids based on their boiling points and interaction with the column.

    • The MS detects and fragments the separated compounds, generating a unique mass spectrum for each.

    • Identify this compound based on its retention time and mass spectrum compared to a known standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard[10][13].

Glyoxylate Reductase (GR/HPR) Enzyme Activity Assay in Liver Homogenate

Objective: To measure the enzymatic activity of GR/HPR in liver tissue.

Protocol:

  • Preparation of Liver Homogenate:

    • Euthanize the animal and immediately excise the liver.

    • Rinse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.

    • Weigh the liver tissue and place it in a homogenizer with a cold homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing protease inhibitors)[15][16].

    • Homogenize the tissue on ice until a uniform consistency is achieved[17][18].

    • Centrifuge the homogenate at a low speed (e.g., 700 x g) to remove nuclei and cell debris[15].

    • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria[15][19]. The resulting supernatant is the cytosolic fraction, which can be used for the enzyme assay.

    • Determine the protein concentration of the cytosolic fraction.

  • Enzyme Assay:

    • The activity of glyoxylate reductase is determined by monitoring the oxidation of NADH or NADPH at 340 nm in a spectrophotometer[20].

    • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer (pH 6.4), the substrate (glyoxylate), and NADH[20].

    • Equilibrate the mixture to the assay temperature (e.g., 25°C).

    • Initiate the reaction by adding a known amount of the liver cytosolic extract.

    • Record the decrease in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH oxidation, the molar extinction coefficient of NADH, and the protein concentration of the extract[20].

Histological Staining for Calcium Oxalate Crystals in Kidney Tissue

Objective: To visualize and assess the extent of calcium oxalate crystal deposition in the kidneys.

Pizzolato's Method:

  • Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5-6 micron thick sections and mount on slides.

  • Deparaffinize the sections and rehydrate them to distilled water.

  • Prepare a working solution by mixing equal parts of 5% silver nitrate (B79036) and 30% hydrogen peroxide immediately before use[21].

  • Incubate the slides in the working solution under a 60-watt light bulb for approximately 30 minutes. Calcium oxalate crystals will appear black[21][22][23][24].

  • Rinse thoroughly with distilled water.

  • Counterstain with a suitable nuclear stain, such as Nuclear Fast Red, for 5 minutes[21].

  • Dehydrate the sections through a series of alcohol grades, clear in xylene, and mount with a coverslip[21].

Yasue's Method: Yasue's method is another histochemical stain used to detect calcium deposits, including calcium oxalate. The specific protocol can vary, but it generally involves staining with a solution that reacts with calcium to produce a colored precipitate[25].

Conclusion

The animal models presented in this guide, particularly the Grhpr knockout mouse, provide valuable tools for investigating the pathophysiology of L-glyceric aciduria and for the preclinical evaluation of potential therapies. While the chemically-induced rat model and the naturally occurring feline model also offer important insights, the genetic fidelity and reproducibility of the mouse model make it a cornerstone for research in this field. The selection of an appropriate model will depend on the specific research question, available resources, and the desired translational relevance. This guide aims to provide a solid foundation for making that informed decision.

References

Validating the Role of L-Glyceric Acid in Renal Stone Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the mechanisms of renal stone formation, understanding the role of specific metabolites is paramount. This guide provides a comparative analysis of L-Glyceric acid's role in nephrolithiasis, primarily associated with Primary Hyperoxaluria Type 2 (PH2), and contrasts it with other key stone-forming conditions: Primary Hyperoxaluria Type 1 (PH1) and Uric Acid Nephrolithiasis. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and therapeutic development.

Comparative Analysis of Biochemical Profiles

The formation of renal stones is intrinsically linked to the urinary concentration of specific metabolites. The following table summarizes key quantitative data from patients with PH1, PH2, and uric acid nephrolithiasis compared to healthy individuals.

ParameterHealthy IndividualsPrimary Hyperoxaluria Type 1 (PH1)Primary Hyperoxaluria Type 2 (PH2)Uric Acid Nephrolithiasis
Urinary Oxalate (B1200264) < 0.45 mmol/1.73 m²/24h[1][2]> 1.0 mmol/1.73 m²/24h[1][2]> 0.7 mmol/1.73 m²/24h[3]Normal to slightly elevated
Urinary L-Glycerate < 5 µmol/L[4]NormalMarkedly elevatedNormal
Urinary Glycolate Age-dependent, e.g., < 85.0 mmol/mol creatinine (B1669602) (0-31 days)[4]Elevated in ~2/3 of patients[1][2]NormalNormal
Urinary Uric Acid VariableNormalNormalOften elevated (> 600 mg/day)[5]
Urine pH VariableTypically normalTypically normalPersistently low (< 5.5)[6][7]
Age of Onset N/AChildhood to early adulthood[1][8][9]Childhood to early adulthood[1][8]Highest for anhydrous uric acid at 62.5 ± 14.9 years[10]
Stone Recurrence N/ARecurrent[1][11]Recurrent[1][11]High, can be >50% in 5-10 years[12]

Metabolic Pathways and Disease Mechanisms

The underlying enzymatic defects in PH1 and PH2 lead to the accumulation of different metabolic precursors of oxalate, a key component of the most common type of kidney stones.[7] Uric acid nephrolithiasis, in contrast, results from the crystallization of uric acid in an acidic urine environment.

Primary Hyperoxaluria Type 2 (L-Glyceric Aciduria) Signaling Pathway

In PH2, a deficiency in the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR) disrupts the normal metabolism of glyoxylate and hydroxypyruvate. This leads to an accumulation of hydroxypyruvate, which is then converted to L-glycerate, and an increase in glyoxylate, which is subsequently oxidized to oxalate.

PH2_Pathway Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate GRHPR (deficient in PH2) L_Glycerate L-Glycerate Hydroxypyruvate->L_Glycerate Lactate Dehydrogenase Glyoxylate Glyoxylate Hydroxypyruvate->Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR (deficient in PH2) Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase KidneyStones Calcium Oxalate Kidney Stones Oxalate->KidneyStones

Metabolic pathway in Primary Hyperoxaluria Type 2.
Comparative Experimental Workflow

To validate the role of this compound and other metabolites in renal stone formation, a multi-faceted experimental approach is necessary, encompassing patient sample analysis and animal models.

Experimental_Workflow cluster_human Human Studies cluster_animal Animal Models PatientRecruitment Patient Recruitment (PH1, PH2, Uric Acid, Healthy) UrineCollection 24-Hour Urine Collection PatientRecruitment->UrineCollection GeneticAnalysis Genetic Analysis (AGXT, GRHPR mutations) PatientRecruitment->GeneticAnalysis BiochemicalAnalysis Biochemical Analysis (HPLC/GC-MS for Oxalate, L-Glycerate, Glycolate, Uric Acid) UrineCollection->BiochemicalAnalysis DataAnalysis Comparative Data Analysis BiochemicalAnalysis->DataAnalysis ModelInduction Induction of Nephrolithiasis (e.g., Ethylene (B1197577) Glycol for Hyperoxaluria, Uric Acid Precursors) MetabolicCages Housing in Metabolic Cages ModelInduction->MetabolicCages KidneyHistology Kidney Histopathology ModelInduction->KidneyHistology SampleCollection Urine and Blood Collection MetabolicCages->SampleCollection SampleCollection->DataAnalysis KidneyHistology->DataAnalysis Conclusion Validation of Metabolite Role DataAnalysis->Conclusion

General experimental workflow for investigating renal stone formation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are methodologies for key experiments.

Protocol 1: Quantification of Urinary Organic Acids by HPLC

This protocol provides a general framework for the analysis of urinary L-glycerate, glycolate, and oxalate. Specific parameters may require optimization based on the HPLC system and columns used.

1. Sample Preparation:

  • Collect a 24-hour urine sample, keeping it refrigerated during collection.
  • Measure the total volume and acidify an aliquot to pH < 2.0 with concentrated HCl.
  • Centrifuge the acidified urine at 2000 x g for 10 minutes to remove sediment.
  • Filter the supernatant through a 0.45 µm filter.
  • For L-glycerate and glycolate, a derivatization step may be necessary to enhance detection. A common method involves reaction with a fluorescent tag.[4]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector is suitable.
  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
  • Mobile Phase: A gradient elution is typically employed, starting with a high aqueous phase (e.g., 0.1% phosphoric acid in water) and gradually increasing the organic phase (e.g., acetonitrile (B52724) or methanol).
  • Flow Rate: A typical flow rate is 1.0 mL/min.
  • Detection:
  • For underivatized organic acids, UV detection at a low wavelength (e.g., 210 nm) can be used.
  • For derivatized compounds, the detector wavelength should be set to the excitation and emission maxima of the fluorescent tag.
  • Quantification: Create a standard curve using known concentrations of this compound, glycolic acid, and oxalic acid. The concentration in the urine samples can then be determined by comparing their peak areas to the standard curve.

Protocol 2: Induction of Hyperoxaluria in a Rat Model

The ethylene glycol-induced hyperoxaluria model is a widely used method to study calcium oxalate stone formation.[10][13][14][15][16][17]

1. Animals:

  • Use male Wistar or Sprague-Dawley rats (200-250g).
  • Acclimatize the animals for at least one week before the experiment.
  • House the rats in individual metabolic cages to allow for accurate 24-hour urine collection.

2. Induction of Hyperoxaluria:

  • Provide the experimental group with drinking water containing 0.75% (v/v) ethylene glycol ad libitum for 4 weeks.[10][13]
  • The control group should receive regular drinking water.
  • To enhance crystal deposition, 0.75% ammonium (B1175870) chloride can be added to the drinking water.

3. Sample Collection and Analysis:

  • Collect 24-hour urine samples at baseline and at regular intervals (e.g., weekly) throughout the study.
  • Measure urinary volume, pH, and creatinine.
  • Analyze urine for oxalate, calcium, and other relevant ions using appropriate biochemical assays.
  • At the end of the study, euthanize the animals and harvest the kidneys.

4. Histopathological Examination:

  • Fix one kidney in 10% neutral buffered formalin for histological analysis.
  • Embed the kidney in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Pizzolato's stain for calcium oxalate crystals.
  • Examine the sections under a light microscope to assess crystal deposition, tubular damage, and inflammation.
  • The other kidney can be used for quantifying total calcium and oxalate content.

Protocol 3: Induction of Uric Acid Nephrolithiasis in an Animal Model

Animal models for uric acid nephrolithiasis often involve dietary manipulation to increase uric acid levels and lower urine pH.

1. Animals:

  • Use male rats or mice. Certain breeds of dogs, like Dalmatians, are naturally predisposed to forming uric acid stones and can be a valuable model.[18]

2. Induction of Uric Acid Stones:

  • Feed the experimental group a diet supplemented with a uric acid precursor, such as potassium oxonate, which inhibits the enzyme uricase that breaks down uric acid in most mammals (but not humans). A typical diet might contain 2% potassium oxonate and 10% uric acid.
  • To promote stone formation, the diet can also be formulated to be low in protein and high in purines.[18]
  • The control group should receive a standard diet.

3. Monitoring and Analysis:

  • Monitor the animals for signs of urinary obstruction.
  • Collect 24-hour urine samples to measure uric acid levels, pH, and volume.
  • At the end of the study, examine the bladder and kidneys for the presence of stones.
  • Analyze the composition of any stones formed using techniques like infrared spectroscopy.

By utilizing these comparative data and detailed protocols, researchers can further elucidate the specific role of this compound in the complex process of renal stone formation and explore potential therapeutic interventions.

References

A Comparative Guide to L-Glyceric Acid and Other Organic Acid Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Glyceric acid with other key organic acid biomarkers, offering objective performance data and detailed experimental methodologies. The information presented is intended to support research, diagnostic, and therapeutic development in the field of inborn errors of metabolism.

Introduction to Organic Acid Biomarkers

Organic acids are intermediate compounds in various metabolic pathways. The analysis of their profiles in biological fluids, particularly urine, is a cornerstone for the diagnosis and monitoring of numerous inborn errors of metabolism, collectively known as organic acidurias. These disorders result from deficiencies of specific enzymes or transport proteins, leading to the accumulation of one or more organic acids. This compound is a key biomarker for a specific and serious metabolic disorder, and its comparison with other relevant organic acids is crucial for differential diagnosis and understanding disease pathophysiology.

This compound: A Key Biomarker for Primary Hyperoxaluria Type 2

L-Glyceric aciduria is the hallmark of Primary Hyperoxaluria Type 2 (PH2), a rare autosomal recessive disorder.[1] PH2 is caused by a deficiency of the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR).[2] This enzymatic block leads to the accumulation of this compound and oxalate, resulting in recurrent kidney stones, nephrocalcinosis, and progressive kidney failure.[2][3]

Comparison of Key Organic Acid Biomarkers in Inherited Metabolic Disorders

The following tables provide a quantitative comparison of this compound with other significant organic acid biomarkers associated with Primary Hyperoxaluria and other related organic acidurias. These values are primarily based on urinary concentrations, which are the standard for diagnosis.

Table 1: Comparison of Urinary Biomarkers in Primary Hyperoxaluria (PH) and D-Glyceric Aciduria

BiomarkerAssociated DisorderNormal Pediatric Range (mmol/mol creatinine)Pathological Concentration (mmol/mol creatinine)
This compound Primary Hyperoxaluria Type 2 (PH2)< 76.0 (1-5 months)[4]Significantly elevated[1][2]
Glycolic Acid Primary Hyperoxaluria Type 1 (PH1)< 85.0 (0-31 days), < 80.0 (1-5 months)[4]112 - 379[5]
Oxalic Acid PH1, PH2, and PH3< 378.0 (0-31 days), < 500.0 (1-5 months)[4]> 0.7 mmol/1.73 m²/24h[3]
D-Glyceric Acid D-Glyceric AciduriaNot routinely reported in standard panels2900 - 5220[6]

Table 2: General Pediatric Reference Ranges for Selected Urinary Organic Acids

Organic AcidAge RangeReference Range (mmol/mol creatinine)
Lactic Acid1 month - 1 year< 95[4]
Pyruvic Acid1 month - 1 year< 60[4]
3-OH-Butyric Acid1 month - 1 year< 50[4]
Fumaric Acid2 days - 1 year< 7[7]
Glutaric Acid2 days - 1 year< 5[7]
2-Hydroxyglutaric Acid2 days - 1 year< 8[7]
4-Hydroxyphenylacetic Acid2 days - 1 year< 19[7]

Diagnostic Accuracy

While genetic testing provides a definitive diagnosis for primary hyperoxalurias, the analysis of urinary organic acids is a critical screening and diagnostic tool.[8]

  • This compound for PH2: The presence of elevated this compound in urine is highly suggestive of PH2.[1] Chiral separation methods are essential to distinguish it from D-Glyceric acid.[9]

  • Glycolic Acid for PH1: Elevated urinary glycolic acid is a key indicator for PH1.[5][10] However, normal glycolate (B3277807) levels do not entirely exclude the diagnosis, as not all PH1 patients exhibit hyperglycoluria.[2] A study on a colorimetric method for urinary glycolic acid reported the ability to distinguish PH1 patients from normal controls based on concentration ranges.[5]

Metabolic Pathways and Experimental Workflows

Understanding the underlying metabolic pathways is essential for interpreting biomarker data. The following diagrams illustrate the key metabolic blocks in PH1, PH2, and D-Glyceric Aciduria, as well as a typical experimental workflow for urinary organic acid analysis.

PH1_Metabolic_Pathway Glyoxylate Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate Alternative Pathway (Increased in PH1) Glycolate Glycolic Acid (Elevated in PH1) Glyoxylate->Glycolate Alternative Pathway (Increased in PH1) AGT Alanine:Glyoxylate Aminotransferase (AGT) (Deficient in PH1) Glyoxylate->AGT Normal Pathway Glycine Glycine AGT->Glycine

Metabolic Pathway in Primary Hyperoxaluria Type 1 (PH1).

PH2_Metabolic_Pathway Hydroxypyruvate Hydroxypyruvate L_Glycerate This compound (Elevated in PH2) Hydroxypyruvate->L_Glycerate Alternative Pathway (Increased in PH2) GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) (Deficient in PH2) Hydroxypyruvate->GRHPR Normal Pathway D_Glycerate D-Glycerate Glyoxylate Glyoxylate Glyoxylate->GRHPR Normal Pathway Oxalate Oxalate (Elevated in PH2) Glyoxylate->Oxalate Alternative Pathway (Increased in PH2) Glycolate Glycolate GRHPR->D_Glycerate GRHPR->Glycolate

Metabolic Pathway in Primary Hyperoxaluria Type 2 (PH2).

D_Glyceric_Aciduria_Pathway Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate D_Glycerate D-Glyceric Acid (Elevated in D-Glyceric Aciduria) Hydroxypyruvate->D_Glycerate GK Glycerate Kinase (GK) (Deficient in D-Glyceric Aciduria) D_Glycerate->GK Normal Pathway Phosphoglycerate 2-Phosphoglycerate Glycolysis Glycolysis Phosphoglycerate->Glycolysis GK->Phosphoglycerate

Metabolic Pathway in D-Glyceric Aciduria.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Oximation Oximation (e.g., with methoxyamine HCl) Evaporation->Oximation Silylation Silylation (e.g., with BSTFA) Oximation->Silylation Injection Injection into GC-MS Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Experimental Workflow for Urinary Organic Acid Analysis by GC-MS.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general overview of a common method for the analysis of urinary organic acids.

1. Sample Preparation [11]

  • Collection: Collect a random urine sample in a sterile container. Samples should be stored frozen prior to analysis.

  • Internal Standard: Add an appropriate internal standard (e.g., 2-ketocaproic acid or a stable isotope-labeled analog of a target analyte) to a defined volume of urine to correct for variations in extraction and derivatization efficiency.

  • Extraction: Acidify the urine sample (e.g., with HCl to pH < 2). Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction for better recovery.

  • Evaporation: Evaporate the combined organic extracts to complete dryness under a stream of nitrogen.

2. Derivatization [11]

  • Oximation: To stabilize keto-acids, add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample. Incubate at a higher temperature (e.g., 70-90°C) for a short period (e.g., 15 minutes) to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a capillary column (e.g., DB-5MS) with a suitable temperature program to separate the different organic acid derivatives. The temperature program typically involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature.

  • Mass Spectrometric Detection: As the compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer scans a range of mass-to-charge ratios to detect the characteristic fragments of each organic acid derivative.

  • Data Analysis: Identify the organic acids by comparing their retention times and mass spectra to a library of known compounds. Quantify the analytes by comparing the peak area of a characteristic ion to that of the internal standard.

Conclusion

This compound is a pivotal biomarker for the diagnosis of Primary Hyperoxaluria Type 2. Its accurate measurement and differentiation from other organic acids, such as its stereoisomer D-Glyceric acid and the PH1 biomarker Glycolic acid, are essential for correct diagnosis and patient management. This guide provides a comparative framework of key organic acid biomarkers, their quantitative levels in health and disease, and the methodologies for their analysis. The provided diagrams and protocols offer a practical resource for researchers and clinicians working in the field of inborn errors of metabolism. Continued research and development of sensitive and specific analytical methods will further enhance the diagnostic utility of these crucial biomarkers.

References

Longitudinal Studies of L-Glyceric Acid in Metabolic Disorders: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term dynamics of metabolic biomarkers is crucial for developing effective diagnostics and therapeutics. This guide provides a comprehensive comparison of longitudinal data on L-Glyceric acid, a key biomarker in the metabolic disorder Primary Hyperoxaluria Type 2 (PH2), also known as L-Glyceric aciduria.

L-Glyceric aciduria is an autosomal recessive inborn error of metabolism characterized by the deficiency of the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR). This enzymatic block leads to the accumulation and increased urinary excretion of this compound and oxalate, resulting in recurrent kidney stones, nephrocalcinosis, and progressive kidney disease. While longitudinal studies tracking serial this compound levels are limited, long-term follow-up studies of patient cohorts provide valuable insights into the clinical course and outcomes of this disorder, allowing for a comparative understanding of disease progression.

Comparative Analysis of Long-Term Clinical Outcomes in Primary Hyperoxaluria

Longitudinal data from patient registries and long-term follow-up studies offer a crucial window into the natural history and clinical progression of Primary Hyperoxaluria Type 2. Below is a comparative summary of key findings from significant longitudinal studies, providing a basis for understanding the long-term implications of elevated this compound.

ParameterPrimary Hyperoxaluria Type 2 (L-Glyceric Aciduria)Primary Hyperoxaluria Type 1 (PH1) (for comparison)
Median Age at First Symptom 3.2 years (Range: 1.0–11.3 years)[1]9 years[2]
Most Common Presenting Feature Urolithiasis (82.8% of patients)Urolithiasis
Progression to End-Stage Renal Disease (ESRD) 22 out of 89 patients (24.7%) in a cohort with a median follow-up of 12.4 years reached ESRD. Another study reported ESRD in 12% of patients.[2]ESRD occurred in 54% of patients in one cohort.[2] 50% of affected individuals have ESKD by age 25 years.[3]
Median Renal Survival 43.3 yearsGenerally considered to have a more severe prognosis with earlier onset of ESRD compared to PH2.[4]
Biochemical Markers Elevated urinary this compound and oxalate.[5]Elevated urinary glycolate (B3277807) and oxalate.[6]
Genetic Basis Mutations in the GRHPR gene.Mutations in the AGXT gene.

Experimental Protocols for this compound Quantification

Accurate and reliable quantification of this compound in biological fluids is essential for the diagnosis and monitoring of PH2. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for this compound

This method is based on the enzymatic conversion of L-Glycerate to β-hydroxypyruvate, which is then derivatized for UV detection.[7]

Principle: L-Glycerate is oxidized to β-hydroxypyruvate by lactate (B86563) dehydrogenase (LDH) in the presence of nicotinamide-adenine dinucleotide (NAD+). The resulting β-hydroxypyruvate is then reacted with phenylhydrazine (B124118) to form a stable phenylhydrazone derivative that can be detected by UV spectrophotometry.

Sample Preparation (Urine):

  • Centrifuge urine samples to remove any particulate matter.

  • Dilute the supernatant with the mobile phase as required.

  • Filter the diluted sample through a 0.22 µm filter before injection.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at a wavelength suitable for the phenylhydrazone derivative (e.g., 330 nm).

  • Quantification: Based on a standard curve generated with known concentrations of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

GC-MS is a powerful technique for the simultaneous analysis of multiple organic acids, including this compound, in urine.

Principle: Organic acids are extracted from the urine sample and then chemically modified (derivatized) to make them volatile. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry, which provides both qualitative and quantitative information.

Sample Preparation and Derivatization:

  • Extraction: Acidify the urine sample and extract the organic acids using a solvent such as ethyl acetate (B1210297) or by using a solid-phase extraction (SPE) column.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract to form trimethylsilyl (B98337) (TMS) esters of the organic acids. Heat the mixture to ensure complete derivatization.

GC-MS Conditions:

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the different organic acids based on their boiling points.

  • Ionization: Electron Ionization (EI) is typically used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identification of this compound is based on its retention time and mass spectrum compared to a known standard. Quantification is typically performed using a stable isotope-labeled internal standard.

Visualizing the Pathophysiology and Diagnostic Workflow

To aid in the understanding of this compound's role in PH2, the following diagrams illustrate the metabolic pathway and a typical diagnostic workflow.

Metabolic Pathway in Primary Hyperoxaluria Type 2 cluster_pathway cluster_defect Defect in PH2 Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Glyoxylate Glyoxylate Hydroxypyruvate->Glyoxylate Various enzymatic steps LGlycericAcid This compound Hydroxypyruvate->LGlycericAcid Lactate Dehydrogenase (LDH) D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate GRHPR (Normal Function) Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase (LDH) Glycolate Glycolate Glyoxylate->Glycolate GRHPR (Normal Function) GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) Defect Deficiency

Caption: Metabolic pathway in Primary Hyperoxaluria Type 2.

Diagnostic and Monitoring Workflow for L-Glyceric Aciduria (PH2) ClinicalSuspicion Clinical Suspicion (e.g., recurrent kidney stones, nephrocalcinosis) UrineAnalysis 24-hour Urine Analysis ClinicalSuspicion->UrineAnalysis ElevatedOxalate Elevated Urinary Oxalate UrineAnalysis->ElevatedOxalate OrganicAcidAnalysis Urinary Organic Acid Analysis (GC-MS or HPLC) ElevatedOxalate->OrganicAcidAnalysis Proceed if positive ElevatedLGlycerate Elevated this compound OrganicAcidAnalysis->ElevatedLGlycerate GeneticTesting Genetic Testing for GRHPR Gene Mutations ElevatedLGlycerate->GeneticTesting Proceed if positive DiagnosisConfirmed Diagnosis of PH2 Confirmed GeneticTesting->DiagnosisConfirmed Monitoring Long-term Monitoring DiagnosisConfirmed->Monitoring RenalFunction Renal Function Tests Monitoring->RenalFunction UrinaryMetabolites Urinary Oxalate and L-Glycerate Levels Monitoring->UrinaryMetabolites Imaging Renal Imaging Monitoring->Imaging

Caption: Diagnostic and monitoring workflow for L-Glyceric Aciduria (PH2).

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for L-Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as L-Glyceric acid, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling this compound requires:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles and a face shield

  • A laboratory coat

All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Spill Management

In the event of a spill, ventilate the affected area immediately. The spilled material should be collected in closed, suitable containers for disposal.

Disposal Protocol: Neutralization

For small quantities of this compound typically used in a laboratory setting, neutralization is the preferred method of disposal. This process chemically converts the acid into a neutral salt, which can then be safely disposed of according to local regulations.

Experimental Protocol: Neutralization of 10% (w/v) this compound Solution

This protocol details the neutralization of a 100 mL solution of 10% this compound using sodium bicarbonate (baking soda).

Materials:

  • 100 mL of 10% (w/v) this compound solution

  • Sodium bicarbonate (NaHCO₃)

  • Large beaker (at least 1000 mL)

  • Stir bar and magnetic stir plate

  • pH meter or pH paper

  • Deionized water

Procedure:

  • Dilution: In a 1000 mL beaker, add 400 mL of cold deionized water. Slowly, and with constant stirring, add the 100 mL of 10% this compound solution to the water. This dilution step helps to control the heat generated during neutralization. Never add water directly to concentrated acid.

  • Neutralization Reaction: The reaction between this compound (C₃H₆O₄) and sodium bicarbonate is as follows: C₃H₆O₄ + NaHCO₃ → NaC₃H₅O₄ + H₂O + CO₂

  • Calculating the Amount of Sodium Bicarbonate:

    • Molar mass of this compound = 106.08 g/mol

    • Molar mass of Sodium bicarbonate = 84.01 g/mol

    • A 10% (w/v) solution contains 10 g of this compound in 100 mL.

    • Moles of this compound = 10 g / 106.08 g/mol ≈ 0.094 moles.

    • The reaction is 1:1, so you will need approximately 0.094 moles of sodium bicarbonate.

    • Mass of sodium bicarbonate = 0.094 moles * 84.01 g/mol ≈ 7.9 grams.

  • Slow Addition of Base: With continuous stirring, slowly add the calculated 7.9 grams of sodium bicarbonate to the diluted this compound solution in small increments. Be aware that this reaction will produce carbon dioxide gas, causing effervescence.[2][3] Adding the base slowly will prevent the reaction from foaming over.

  • pH Monitoring: After the initial effervescence subsides, begin monitoring the pH of the solution using a calibrated pH meter or pH paper.[1] Continue to add small amounts of sodium bicarbonate until the pH of the solution is within the neutral range of 6.0 to 8.0.[1]

  • Final Disposal: Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain any other hazardous materials and is in accordance with local wastewater regulations.[1][4] For larger quantities or if local regulations prohibit sewer disposal, the neutralized solution should be collected in a clearly labeled, sealed, and corrosion-resistant waste container for collection by a licensed professional waste disposal service.[5]

Quantitative Data Summary
ParameterValueUnitNotes
This compound Concentration10% (w/v)Initial concentration of the acid solution.
Volume of Acid Solution100mLThe volume of the acid solution to be neutralized.
Molar Mass of this compound106.08 g/mol
Molar Mass of Sodium Bicarbonate84.01 g/mol
Calculated Mass of Sodium Bicarbonate~7.9gStoichiometric amount needed for neutralization.
Target pH Range for Disposal6.0 - 8.0Standard neutral range for sewer disposal.[1]
Final Dilution for Sewer Disposal1:20(Neutralized Solution : Water)Recommended dilution with water for drain disposal.[1]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.

L_Glyceric_Acid_Disposal_Workflow start Start: this compound Waste assess_quantity Assess Quantity start->assess_quantity small_quantity Small Lab Quantity? assess_quantity->small_quantity large_quantity Large Quantity small_quantity->large_quantity No ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) small_quantity->ppe Yes contact_disposal_service Contact Licensed Waste Disposal Service large_quantity->contact_disposal_service end End contact_disposal_service->end fume_hood Work in a Fume Hood ppe->fume_hood dilute Dilute Acid with Cold Water (1:4 Acid to Water) fume_hood->dilute add_base Slowly Add Sodium Bicarbonate with Stirring dilute->add_base monitor_ph Monitor pH add_base->monitor_ph ph_check Is pH between 6.0 and 8.0? monitor_ph->ph_check ph_check->add_base No, continue adding base sewer_disposal Dispose Down Sanitary Sewer with Copious Water (1:20) ph_check->sewer_disposal Yes sewer_disposal->end

Caption: Workflow for the proper disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound in a laboratory setting. By following these procedures, researchers can maintain a safe working environment and contribute to environmental stewardship. Always consult your institution's specific safety protocols and local regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-Glyceric acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in concentrated forms or as a solid, appropriate personal protective equipment is crucial to prevent skin and eye irritation.[1][2] The following table summarizes the recommended PPE.

PPE CategoryEquipment SpecificationPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3][4]Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat.[3][4]Prevents direct skin contact and contamination of personal clothing.
Respiratory Protection Generally not required for low-concentration solutions in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[3][5]Minimizes inhalation of dust or aerosols.

Hazard Identification and Safety Data

Physical and Chemical Properties of this compound:

PropertyValue
Molecular Formula C₃H₆O₄[6][7]
Molecular Weight 106.08 g/mol [6][7]
Appearance Colorless syrup or solid[8]
Boiling Point 412.0 °C[9]
Density 1.558 g/cm³[9]
Solubility Soluble in water[10]

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is essential for safety and experimental success. The following workflow outlines the key stages, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh/Measure this compound prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction disp_decontaminate Decontaminate Glassware & Surfaces handling_reaction->disp_decontaminate disp_segregate Segregate Waste disp_decontaminate->disp_segregate disp_neutralize Neutralize (if permissible) disp_segregate->disp_neutralize disp_dispose Dispose According to Regulations disp_neutralize->disp_dispose

Fig. 1: General workflow for handling this compound.

Experimental Protocol: Synthesis of a Glycerol-Based Polyester (B1180765)

The following is a representative experimental protocol for the synthesis of a polyester using a polyol acid, which can be adapted for this compound. This procedure highlights key safety and handling considerations.

Objective: To synthesize a polyester via polycondensation.

Materials:

  • This compound (or other polyol acid like glycerol)

  • Dicarboxylic acid (e.g., phthalic acid, adipic acid)[11][12]

  • Catalyst (e.g., dibutyltin (B87310) dilaurate) (optional)[11][12]

Procedure:

  • Preparation:

    • Ensure the fume hood is operational.

    • Don all required PPE as outlined in the table above.

    • Set up a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.[12]

  • Reaction:

    • Carefully weigh the required amounts of this compound and the dicarboxylic acid and add them to the flask.

    • Begin stirring the mixture and gently heat it to the desired reaction temperature (e.g., 120-160°C).[11]

    • If using a catalyst, add it to the reaction mixture once the reactants have melted and are homogenous.[11]

    • Monitor the reaction temperature and continue stirring for the specified duration. Water will be produced as a byproduct and should be collected in the condenser.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The resulting polyester can be purified as required by the specific experimental protocol.

  • Waste Handling:

    • Collect all chemical waste in appropriately labeled containers.

    • Decontaminate all glassware and work surfaces thoroughly.

Disposal Plan

The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

General Guidelines:

  • Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[5]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.[13]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

Disposal of Unused this compound:

  • For unused or expired this compound, it should be disposed of as chemical waste through your institution's hazardous waste management program.

Disposal of Dilute Aqueous Solutions:

  • For dilute, non-hazardous aqueous solutions of this compound, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 may be an option, followed by disposal down the sanitary sewer with copious amounts of water.[14]

  • Crucially, this practice is subject to local regulations. Many jurisdictions prohibit the disposal of any laboratory chemicals down the drain.[13][15] Always verify your local and institutional policies before proceeding.

By implementing these safety and handling protocols, you can confidently and safely incorporate this compound into your research and development activities, fostering a culture of safety and responsibility in your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Glyceric acid
Reactant of Route 2
L-Glyceric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.